Veralgin
Description
Structure
2D Structure
Properties
CAS No. |
122114-16-3 |
|---|---|
Molecular Formula |
C38H49ClN6O7 |
Molecular Weight |
737.3 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;5,5-diethyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C19H23NO3.C11H13N3O.C8H12N2O3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;3-7H,12H2,1-2H3;3-4H2,1-2H3,(H2,9,10,11,12,13);1H/t12-,13+,14-,18-,19-;;;/m0.../s1 |
InChI Key |
FDBJOJMJXVZQEH-VSYPDCRNSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |
Other CAS No. |
122114-16-3 |
Synonyms |
Veralgin |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Metamizole Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metamizole (B1201355) (dipyrone) is a non-opioid analgesic and antipyretic agent with a complex and multifaceted mechanism of action that extends beyond the classical inhibition of cyclooxygenase (COX) enzymes.[1][2] This technical guide provides a comprehensive overview of the current understanding of how metamizole exerts its therapeutic effects, focusing on its metabolic activation and the subsequent interactions of its active metabolites with various signaling pathways. Quantitative data from key studies are summarized, detailed experimental methodologies are described, and the core signaling pathways and experimental workflows are visualized to offer a clear and in-depth perspective for researchers and drug development professionals.
Introduction: From Prodrug to Active Metabolites
Metamizole sodium is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract or plasma after administration into its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1][3] 4-MAA is then further metabolized in the liver to a second active metabolite, 4-aminoantipyrine (B1666024) (4-AA), as well as inactive metabolites such as 4-formylaminoantipyrine (B29614) (4-FAA) and 4-acetylaminoantipyrine (4-AAA).[3][4] The analgesic and antipyretic effects of metamizole are primarily attributed to the actions of 4-MAA and 4-AA.[1]
The following diagram illustrates the metabolic conversion of metamizole:
Core Mechanisms of Action
The analgesic and antipyretic effects of metamizole are not attributable to a single mechanism but rather to the synergistic action of its metabolites on multiple targets, including the cyclooxygenase, endocannabinoid, opioidergic, and transient receptor potential (TRP) channel systems.
Cyclooxygenase (COX) Inhibition
While initially classified as a non-steroidal anti-inflammatory drug (NSAID), the interaction of metamizole's metabolites with COX enzymes is complex. There is evidence for both central and peripheral COX inhibition. Some studies suggest a degree of selectivity for COX-2 and a potential for inhibition of COX-3, a splice variant of COX-1 found predominantly in the central nervous system.[2][5] However, other findings indicate that the anti-inflammatory properties of metamizole are weak.[5]
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) by Metamizole and its Metabolites
| Compound | Enzyme | Cell/System | IC50 | Reference |
| Metamizole | COX-1 | Purified | ~150 µg/mL | [2] |
| Metamizole | COX-2 | Purified | ~150 µg/mL | [2] |
| Metamizole | COX-1 | Intact Human Platelets | 486 ± 56 µg/mL | [2] |
| Metamizole | COX-2 | LPS-activated Murine Macrophages | 12 ± 1.8 µg/mL | [2] |
| Metamizole | COX-2 | LPS-activated Human Leukocytes | 21 ± 2.9 µg/mL | [2] |
Modulation of the Endocannabinoid System
A significant component of metamizole's analgesic action is attributed to its interaction with the endocannabinoid system.[5] The active metabolite 4-MAA can be conjugated with arachidonic acid to form arachidonoyl-4-methylaminoantipyrine, a compound that can activate cannabinoid receptor 1 (CB1).[6] This activation can lead to a reduction in GABAergic transmission in areas of the brain involved in pain modulation, such as the periaqueductal gray (PAG), resulting in antinociception.[5]
Interaction with the Opioidergic System
Metamizole is also thought to produce analgesia through the activation of the endogenous opioid system.[5] Studies suggest that 4-MAA may rely on the activation of κ-opioid receptors.[5] Furthermore, microinjections of metamizole into the PAG have been shown to activate pain-modulating systems that can be attenuated by the opioid antagonist naloxone, suggesting an indirect opioid-mediated effect.[7]
Gating of Transient Receptor Potential (TRP) Channels
The active metabolites of metamizole, 4-MAA and 4-AA, have been shown to activate and sensitize nociceptive ion channels, specifically Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1).[8] This action is believed to be redox-dependent and may contribute to both the analgesic and antipyretic effects of metamizole.[8]
The following diagram illustrates the integrated mechanism of action of metamizole's active metabolites:
Experimental Protocols
The elucidation of metamizole's mechanism of action has been achieved through a variety of in vitro and in vivo experimental approaches. Below are summaries of the key methodologies employed.
In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of metamizole and its metabolites on COX-1 and COX-2 activity.
-
Methodology:
-
Enzyme Source: Purified recombinant COX-1 and COX-2 enzymes, or cell-based systems such as intact human platelets (for COX-1) and lipopolysaccharide (LPS)-activated murine macrophages or human leukocytes (for COX-2) are utilized.
-
Incubation: The enzyme source is incubated with varying concentrations of the test compound (metamizole or its metabolites).
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Quantification: The reaction is stopped, and the production of prostaglandins (B1171923) (e.g., PGE2, PGF2α) is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
-
Radioligand Binding Assay for Cannabinoid Receptors
-
Objective: To assess the binding affinity of metamizole metabolites to cannabinoid receptors (CB1 and CB2).
-
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human CB1 or CB2 receptors are prepared.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value of the competition curve, providing a measure of the binding affinity of the test compound.
-
Whole-Cell Patch-Clamp Electrophysiology for TRP Channels
-
Objective: To investigate the effects of metamizole metabolites on the activity of TRPA1 and TRPV1 channels.
-
Methodology:
-
Cell Culture: HEK293 cells are transiently transfected to express human TRPA1 or TRPV1 channels.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record ion currents flowing through the channels in response to voltage changes.
-
Compound Application: Metamizole metabolites are applied to the cells, and changes in the ion currents are measured.
-
Data Analysis: The effect of the compounds on channel activation, sensitization, or inhibition is determined by analyzing the changes in current amplitude and kinetics.
-
The following diagram provides a generalized workflow for these key experiments:
Conclusion
The mechanism of action of metamizole sodium is remarkably complex, involving the interplay of its active metabolites with multiple signaling pathways. While COX inhibition plays a role, the engagement of the endocannabinoid and opioidergic systems, along with the modulation of TRP channels, are crucial for its potent analgesic and antipyretic effects. A thorough understanding of these multifaceted interactions is essential for the rational design and development of novel analgesics with improved efficacy and safety profiles. This guide provides a foundational overview to aid researchers and scientists in this endeavor.
References
- 1. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.viamedica.pl [journals.viamedica.pl]
Metamizole Sodium vs. Traditional NSAIDs: A Pharmacological Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metamizole (B1201355) sodium, a non-opioid analgesic, presents a distinct pharmacological profile when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). While both drug classes modulate prostaglandin (B15479496) synthesis, their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and clinical safety profiles exhibit significant differences. This technical guide provides an in-depth comparative analysis of metamizole sodium and traditional NSAIDs, focusing on their core pharmacology. Quantitative data are summarized for direct comparison, key experimental methodologies are detailed, and crucial signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Metamizole sodium, also known as dipyrone, is a potent analgesic and antipyretic agent with spasmolytic properties.[1][2] Unlike traditional NSAIDs, which are widely recognized for their anti-inflammatory effects, metamizole's anti-inflammatory activity is considered weak.[3][4] This distinction, along with a different side-effect profile, has led to its classification as a non-opioid analgesic rather than a typical NSAID in some contexts.[5] Traditional NSAIDs, such as ibuprofen (B1674241), diclofenac (B195802), and naproxen (B1676952), are cornerstones in the management of pain and inflammation.[6] Their primary mechanism involves the non-selective or selective inhibition of cyclooxygenase (COX) enzymes.[6][7] This guide will dissect the pharmacological nuances that differentiate metamizole sodium from this established class of drugs.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the pharmacological profiles of metamizole and traditional NSAIDs lies in their mechanisms of action.
Traditional NSAIDs: The COX Inhibition Paradigm
Traditional NSAIDs exert their therapeutic effects primarily through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[6][7]
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that play a role in physiological "house-keeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[6][8]
-
COX-2 is typically absent in most cells but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[7][8]
The non-selective inhibition of both COX-1 and COX-2 by traditional NSAIDs accounts for both their therapeutic effects (analgesia, anti-inflammation) and their characteristic side effects, particularly gastrointestinal toxicity.[6][9]
Metamizole Sodium: A Multifaceted Approach
The mechanism of action of metamizole is more complex and not fully elucidated.[5][10] It is a pro-drug that is rapidly hydrolyzed to its active metabolites, primarily 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA).[11][12] Its analgesic and antipyretic effects are attributed to a combination of central and peripheral actions:
-
COX Inhibition: Metamizole and its metabolites do inhibit COX enzymes.[13][14] However, its activity is suggested to be more selective, potentially targeting a splice variant of COX-1, often referred to as COX-3, which is found predominantly in the central nervous system (CNS).[10][13] This central action may contribute to its potent analgesic and antipyretic effects with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[9][13] Some studies suggest a more potent inhibition of COX-2 over COX-1.[15][16]
-
Endocannabinoid and Opioid System Activation: Research indicates that metamizole's analgesic effects may also be mediated through the activation of the endogenous opioid and endocannabinoid systems.[3][13] The active metabolite AA has been associated with the activation of cannabinoid receptor type 1 (CB1).[11]
-
Spasmolytic Activity: Metamizole possesses spasmolytic properties, making it effective for pain associated with smooth muscle spasms, a benefit not typically seen with traditional NSAIDs.[2][9] This effect is thought to be related to the inhibited release of intracellular calcium.[5]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of metamizole and traditional NSAIDs also show notable differences.
| Parameter | Metamizole Sodium | Traditional NSAIDs (Representative) |
| Prodrug | Yes[5] | Generally not |
| Active Metabolites | 4-methylaminoantipyrine (MAA), 4-aminoantipyrine (AA)[11][12] | Parent drug is typically the active moiety |
| Bioavailability | ~100% for active metabolite (MAA) after oral administration[17][18] | Varies by drug (e.g., Ibuprofen ~80-100%) |
| Time to Peak Plasma Concentration (Tmax) | 1.4 - 2.0 hours for active metabolite (MAA)[12][18] | Varies by drug (e.g., Ibuprofen 1-2 hours) |
| Protein Binding | Low (~60% for metabolites)[11] | High (>90% for many, e.g., Ibuprofen, Naproxen) |
| Elimination Half-life | Parent compound: ~14 minutes; Active metabolites (MAA): 2-3 hours, (AA): 5-6 hours[12][17] | Varies by drug (e.g., Ibuprofen ~2 hours, Naproxen ~12-17 hours) |
| Route of Excretion | Primarily renal (urine) and feces[11][17] | Primarily renal |
Pharmacodynamics: Comparative Efficacy and Potency
Direct comparisons of the pharmacodynamic effects of metamizole and traditional NSAIDs reveal important clinical distinctions.
Analgesic and Antipyretic Efficacy
Clinical trials have demonstrated that metamizole has comparable analgesic efficacy to NSAIDs like ibuprofen and diclofenac for managing moderate to severe pain.[1][9] In some post-operative settings, metamizole has been suggested to provide more effective pain relief than paracetamol.[1]
Cyclooxygenase Inhibition Potency
The inhibitory potency of metamizole's active metabolite, 4-MAA, on COX enzymes has been quantified and compared to traditional NSAIDs.
| Drug/Metabolite | Target | IC50 / EC50 | Experimental System |
| Metamizole | Purified COX-1 & COX-2 | ~150 µg/ml[16] | In vitro (purified enzymes) |
| Metamizole | COX-1 (intact cells) | 1730 +/- 150 µg/ml (bovine aortic endothelial cells), 486 +/- 56 µg/ml (human platelets)[16] | In vitro (intact cells) |
| Metamizole | COX-2 (intact cells) | 12 +/- 1.8 µg/ml (murine macrophages), 21 +/- 2.9 µg/ml (human leukocytes)[16] | In vitro (intact cells) |
| 4-MAA (Metamizole metabolite) | COX-mediated renal prostacyclin synthesis | EC50: 0.69 ± 0.27 µM[19][20] | In vivo (human, PKPD modeling) |
| Naproxen | COX-mediated renal prostacyclin synthesis | EC50: 0.034 ± 0.033 µM[19][20] | In vivo (human, PKPD modeling) |
These data suggest that while metamizole can inhibit both COX isoforms, its potency and selectivity can vary depending on the experimental system. The in vivo data indicate that naproxen is a more potent inhibitor of renal COX than the active metabolite of metamizole.
Clinical Safety and Tolerability
The differing safety profiles of metamizole and traditional NSAIDs are a critical consideration in clinical practice.
| Adverse Effect Profile | Metamizole Sodium | Traditional NSAIDs |
| Gastrointestinal | Generally considered to have a more favorable profile with a lower risk of ulcers and bleeding compared to non-selective NSAIDs.[1][2][9] The reporting odds ratio (ROR) for upper GI bleeding is lower than for ibuprofen, naproxen, and diclofenac.[15] | Well-known risk of gastrointestinal ulcers, bleeding, and perforation due to COX-1 inhibition.[6][9] |
| Cardiovascular | No clear evidence of increased cardiovascular risk has been reported, though data may be less extensive than for NSAIDs.[19] | Increased risk of myocardial infarction and stroke, particularly with long-term use and higher doses.[9] |
| Renal | Generally considered to have better renal tolerability.[1] The ROR for renal impairment is lower than for several NSAIDs.[15] | Can cause acute kidney injury, sodium and fluid retention, and hypertension by inhibiting renal prostaglandin synthesis.[21] |
| Hematological | Rare but serious risk of agranulocytosis (a severe drop in white blood cells).[1] | Can inhibit platelet aggregation, leading to an increased risk of bleeding. |
Key Experimental Methodologies
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug on COX-1 and COX-2 activity.
Protocol Outline:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used. Alternatively, cell lysates or intact cells (e.g., human platelets for COX-1, LPS-stimulated monocytes for COX-2) can be utilized.[16]
-
Substrate: Arachidonic acid is added as the substrate for the COX enzymes.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., metamizole, NSAID) for a specified time.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Human In Vivo Renal Function and Prostacyclin Synthesis Study
Objective: To compare the effects of metamizole and an NSAID (e.g., naproxen) on renal function and renal prostacyclin synthesis in human subjects.[20]
Protocol Outline:
-
Study Design: A randomized, controlled, parallel-group study is conducted with healthy volunteers.[20]
-
Dietary Control: Subjects are placed on a low-sodium diet to stimulate the renin-angiotensin-aldosterone system and make renal prostaglandin synthesis more critical for maintaining renal blood flow.[20]
-
Drug Administration: One group receives oral metamizole (e.g., 1000 mg three times daily), and the other group receives an oral NSAID (e.g., naproxen 500 mg twice daily) for a defined period (e.g., 7 days).[20]
-
Renal Function Assessment: Glomerular filtration rate (GFR) is measured using a gold-standard method like inulin (B196767) clearance. Urinary excretion of sodium, potassium, and creatinine (B1669602) is also monitored.[20]
-
Prostacyclin Synthesis Measurement: The urinary excretion of a stable metabolite of prostacyclin (e.g., 6-keto-prostaglandin F1α) is quantified as a marker of renal prostacyclin synthesis.[20]
-
Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentrations of the parent drug and/or its active metabolites.[20]
-
Data Analysis: Changes in GFR and urinary electrolyte excretion are compared between the two groups. Pharmacokinetic-pharmacodynamic (PKPD) modeling is used to correlate drug/metabolite concentrations with the inhibition of prostacyclin synthesis and to calculate the half-maximal effective concentration (EC50).[20]
Conclusion
Metamizole sodium and traditional NSAIDs, while both effective analgesics and antipyretics, operate through distinct and complex pharmacological mechanisms. Traditional NSAIDs primarily act via peripheral and central inhibition of COX-1 and COX-2, which also accounts for their significant anti-inflammatory effects and their well-documented gastrointestinal and cardiovascular side effects. In contrast, metamizole's pharmacology is more multifaceted, involving central COX inhibition, engagement with the endocannabinoid and opioid systems, and a unique spasmolytic action. This results in a clinical profile characterized by potent analgesia and antipyresis with a generally more favorable gastrointestinal and cardiovascular safety profile, albeit with the rare but serious risk of agranulocytosis. A thorough understanding of these pharmacological differences is paramount for researchers and clinicians in making informed decisions for drug development and patient care.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. nbinno.com [nbinno.com]
- 3. Metamizole - Wikipedia [en.wikipedia.org]
- 4. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 7. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 11. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review [mdpi.com]
- 16. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Dipyrone In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of dipyrone (B125322) (metamizole). Dipyrone is a non-opioid analgesic and antipyretic agent utilized in human and veterinary medicine. It functions as a prodrug, undergoing extensive and rapid metabolism to form several active and inactive metabolites that determine its therapeutic effect and elimination profile. This document synthesizes quantitative data, details common experimental methodologies, and visualizes key pathways to support advanced research and development.
Metabolic Pathways of Dipyrone
Dipyrone is not detectable in plasma or urine following oral administration, as it is rapidly hydrolyzed non-enzymatically in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1][2] This initial conversion is a hallmark of its pharmacokinetic profile. Subsequently, 4-MAA is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes and other transferases into three other major metabolites.[3][4]
The principal metabolic transformations are:
-
Oxidation: 4-MAA is oxidized to 4-formylaminoantipyrine (B29614) (4-FAA), an inactive metabolite.[3][5]
-
N-Demethylation: 4-MAA is demethylated to form 4-aminoantipyrine (B1666024) (4-AA), which is also pharmacologically active.[3][5]
-
Acetylation: 4-AA is then acetylated by the polymorphic N-acetyltransferase 2 (NAT2) enzyme to form 4-acetylaminoantipyrine (4-AAA).[3][6]
The primary enzymes responsible for the hepatic metabolism of 4-MAA are CYP1A2, which is the major enzyme for both N-demethylation and oxidation, with contributions from CYP2C19 and CYP2D6 to N-demethylation.[5][7] Urinary excretion of these four main metabolites—4-MAA, 4-AA, 4-FAA, and 4-AAA—accounts for approximately 60% of an administered dipyrone dose.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics of Dipyrone and its Metabolites | Semantic Scholar [semanticscholar.org]
The Role of Metamizole in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metamizole (B1201355) (dipyrone) is a non-opioid analgesic and antipyretic agent with a complex mechanism of action that is not yet fully elucidated. Emerging evidence strongly suggests a significant role for the endocannabinoid system in mediating its analgesic effects. This technical guide provides an in-depth overview of the current understanding of the interplay between metamizole and the endocannabinoid system, focusing on its metabolic activation, interaction with cannabinoid receptors, and modulation of key enzymes. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways.
Introduction
Metamizole has been widely used in many countries for its potent analgesic and antipyretic properties.[1] Unlike typical non-steroidal anti-inflammatory drugs (NSAIDs), its anti-inflammatory effects are weak.[2] Its primary mechanism was initially thought to be solely through the inhibition of cyclooxygenase (COX) enzymes. However, recent research has unveiled a more intricate mechanism involving the central nervous system, particularly the endocannabinoid system.[1][2] This guide will explore the molecular interactions and signaling cascades that underpin the endocannabinoid-mediated analgesia of metamizole.
Mechanism of Action: A Multi-faceted Approach
Metamizole itself is a prodrug that is rapidly hydrolyzed to its active metabolites. The central hypothesis is that these metabolites interact with the endocannabinoid system at multiple levels to produce analgesia.
Metabolic Activation
Following administration, metamizole is non-enzymatically converted to 4-methylaminoantipyrine (4-MAA), which is then further metabolized in the liver to 4-aminoantipyrine (B1666024) (4-AA).[3][4] A crucial step in its interaction with the endocannabinoid system is the subsequent conjugation of these metabolites with arachidonic acid by fatty acid amide hydrolase (FAAH) to form arachidonoyl-4-methylaminoantipyrine (ARA-4-MAA) and arachidonoyl-4-aminoantipyrine (ARA-4-AA).[5][6] This process is analogous to the formation of the bioactive paracetamol metabolite, AM404.[6][7]
Interaction with Cannabinoid Receptors
The arachidonoyl conjugates of metamizole's metabolites are capable of binding to cannabinoid receptors.[6] The analgesic effects of metamizole have been shown to be attenuated by CB1 receptor antagonists such as AM251 and rimonabant, indicating a crucial role for this receptor in its mechanism of action.[1][8] While binding to both CB1 and CB2 receptors has been reported, the primary analgesic effects appear to be mediated through CB1 receptors located in the central nervous system.[5][9]
Modulation of Endocannabinoid Tone
Metamizole can increase the levels of endogenous cannabinoids, such as anandamide (B1667382) (AEA), through multiple mechanisms:
-
Inhibition of Cyclooxygenase (COX): Metamizole and its metabolites are inhibitors of COX-1 and COX-2.[1][10] By inhibiting COX-2, which can metabolize endocannabinoids, metamizole may increase the local concentration and duration of action of these signaling molecules.[2]
-
Substrate Shunting: Inhibition of COX enzymes can lead to an increased availability of their substrate, arachidonic acid. This surplus of arachidonic acid can then be shunted towards the synthesis of endocannabinoids.[9]
-
FAAH Inhibition: There is some evidence to suggest that metamizole or its metabolites may also directly inhibit FAAH, the primary enzyme responsible for the degradation of anandamide.[2] This would further contribute to elevated endocannabinoid levels.
Signaling Pathways
The analgesic action of metamizole mediated by the endocannabinoid system is predominantly a central mechanism involving the descending pain modulatory pathway. Key brain regions implicated are the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[1][11] The proposed signaling cascade is as follows:
-
Metamizole is converted to its active metabolites.
-
These metabolites are conjugated with arachidonic acid by FAAH.
-
The resulting arachidonoyl amides, along with increased levels of endocannabinoids, activate CB1 receptors in the PAG.
-
Activation of CB1 receptors in the PAG leads to the disinhibition of descending pain control neurons.
-
This signal is relayed through the RVM to the spinal cord, ultimately inhibiting nociceptive transmission.
Diagram: Proposed Signaling Pathway of Metamizole in the Endocannabinoid System
Caption: Signaling pathway of metamizole's interaction with the endocannabinoid system.
Quantitative Data
The following tables summarize the quantitative data regarding the interaction of metamizole and its metabolites with key components of the endocannabinoid system.
Table 1: Cyclooxygenase (COX) Inhibition by Metamizole
| Enzyme | Cell Type/Preparation | IC50 (µg/mL) | Reference |
| COX-1 | Purified | ~150 | [10] |
| COX-1 | Bovine Aortic Endothelial Cells | 1730 ± 150 | [10] |
| COX-1 | Human Platelets | 486 ± 56 | [10] |
| COX-2 | Purified | ~150 | [10] |
| COX-2 | LPS-activated Murine Macrophages | 12 ± 1.8 | [10] |
| COX-2 | LPS-activated Human Leukocytes | 21 ± 2.9 | [10] |
Table 2: Cannabinoid Receptor Binding of Metamizole Metabolites
| Compound | Receptor | Binding Affinity | Notes | Reference |
| ARA-4-MAA | CB1 & CB2 | Micromolar range | Positively tested for binding. | [6][12] |
| ARA-4-AA | CB1 & CB2 | Micromolar range | Positively tested for binding. | [6][12] |
Table 3: Pharmacokinetics of Metamizole Metabolites in Healthy Volunteers (Single Oral Dose)
| Metabolite | Dose (mg) | Cmax (µg/mL) - Mean | AUC (µg·h/mL) - Mean | Reference |
| 4-MAA | 750 | 8.3 | 67.2 | [4] |
| 4-MAA | 1500 | 15.3 | 125.7 | [4] |
| 4-MAA | 3000 | 28.5 | 216.2 | [4] |
| 4-AA | 750 | 1.3 | 15.2 | [4] |
| 4-AA | 1500 | 2.6 | 32.1 | [4] |
| 4-AA | 3000 | 4.9 | 58.7 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the interaction of metamizole with the endocannabinoid system.
In Vivo Analgesia Assessment: Hot Plate Test
This test assesses the central analgesic effects of metamizole.
-
Animals: Male or female mice (e.g., Balb/c) or rats.
-
Apparatus: Hot plate apparatus with a temperature maintained at a constant noxious level (e.g., 52-55°C).
-
Procedure:
-
Acclimatize animals to the testing room.
-
Determine the baseline latency for each animal by placing it on the hot plate and recording the time (in seconds) to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.
-
Administer metamizole (e.g., 250-500 mg/kg, p.o. or i.p.) or vehicle to separate groups of animals.
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.
-
To assess the involvement of the endocannabinoid system, a CB1 receptor antagonist (e.g., AM251, 1-10 mg/kg, i.p.) can be administered prior to metamizole.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each group. A significant increase in latency compared to the vehicle group indicates an analgesic effect. A reversal of this effect by a CB1 antagonist suggests endocannabinoid system involvement.
Diagram: Experimental Workflow for Hot Plate Test
Caption: Workflow for assessing metamizole-induced analgesia using the hot plate test.
In Vitro Cannabinoid Receptor Binding Assay
This assay determines the binding affinity of metamizole metabolites to cannabinoid receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compounds (ARA-4-MAA, ARA-4-AA).
-
Non-specific binding control (e.g., unlabeled CP55,940).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.
-
Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubate at 37°C for a specified time (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
FAAH and COX Inhibition Assays
These assays measure the inhibitory activity of metamizole and its metabolites on FAAH and COX enzymes.
-
FAAH Inhibition Assay:
-
Source of FAAH: Rat brain homogenate or recombinant FAAH.
-
Substrate: Radiolabeled anandamide (e.g., [³H]anandamide) or a fluorogenic substrate.
-
Procedure: Pre-incubate the enzyme with various concentrations of the test compound. Initiate the reaction by adding the substrate. After a set incubation time, terminate the reaction and measure the product formation (e.g., by liquid scintillation counting for radiolabeled product or fluorescence for a fluorogenic product).
-
-
COX Inhibition Assay:
-
Source of COX: Purified ovine COX-1 or COX-2, or cell-based assays (e.g., platelets for COX-1, LPS-stimulated macrophages for COX-2).
-
Substrate: Arachidonic acid.
-
Procedure: Pre-incubate the enzyme or cells with the test compound. Add arachidonic acid to initiate the reaction. Measure the production of prostaglandins (B1171923) (e.g., PGE₂) using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: For both assays, calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Quantification of Metamizole Metabolites and Endocannabinoids in CNS
This protocol outlines the measurement of metamizole metabolites and endocannabinoids in brain tissue.
-
Sample Collection: Euthanize animals at specific time points after metamizole administration. Rapidly dissect the brain region of interest (e.g., PAG, RVM) and freeze it immediately in liquid nitrogen.
-
Extraction: Homogenize the tissue in a suitable solvent (e.g., acetonitrile (B52724) or a chloroform/methanol mixture) containing internal standards (deuterated analogs of the analytes).
-
Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of the target molecules.
-
Data Analysis: Generate a standard curve for each analyte and calculate the concentration in the tissue samples based on the peak area ratios of the analyte to the internal standard.
Conclusion
The analgesic effects of metamizole are intricately linked to the endocannabinoid system. Its mechanism involves a cascade of metabolic activation, direct interaction of its metabolites with CB1 receptors in the central nervous system, and a broader modulation of the endocannabinoid tone through the inhibition of COX enzymes. This multifaceted interaction underscores the complexity of non-opioid analgesia and presents opportunities for the development of novel pain therapeutics targeting the endocannabinoid system. Further research is warranted to fully delineate the relative contributions of each of these pathways to the overall clinical efficacy and to explore the therapeutic potential of targeting specific components of this system.
References
- 1. benchchem.com [benchchem.com]
- 2. dol.inf.br [dol.inf.br]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel bioactive metabolites of dipyrone (metamizol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of metabolites of the analgesic agent dipyrone (metamizol) on rostral ventromedial medulla cell activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Dipyrone with the Opioidergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipyrone (B125322) (metamizole) is a non-opioid analgesic with a complex mechanism of action that is not fully elucidated. Growing evidence indicates a significant interaction with the endogenous opioidergic system, contributing to its analgesic profile. This technical guide provides an in-depth overview of the current understanding of this interaction, focusing on the molecular, preclinical, and mechanistic aspects. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data presentation frameworks, and visual representations of the key pathways involved. While dipyrone itself does not appear to directly bind to opioid receptors with high affinity, its analgesic effects, particularly those of its active metabolite 4-methylaminoantipyrine (4-MAA), are in part mediated by the activation of specific opioid receptors and the release of endogenous opioids. This guide will explore the nuances of this interaction, including the role of different opioid receptor subtypes, the central and peripheral mechanisms of action, and the synergistic effects observed with classical opioid agonists.
Introduction
Dipyrone, a pyrazolone (B3327878) derivative, has been in clinical use for decades for the management of moderate to severe pain and fever.[1] Its primary mechanism of action was initially thought to be solely related to the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). However, its potent analgesic effects, which are not always commensurate with its anti-inflammatory activity, have led to investigations into alternative and complementary mechanisms.[2] A significant body of research now points towards a complex interplay between dipyrone's metabolites and the opioidergic system.
This guide will systematically review the evidence for this interaction, covering:
-
The role of dipyrone's active metabolites.
-
The involvement of specific opioid receptor subtypes.
-
Central and peripheral mechanisms of action.
-
Synergistic interactions with opioid analgesics.
-
The development of tolerance.
Dipyrone Metabolism and Active Metabolites
Dipyrone is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[3] 4-MAA is further metabolized to other compounds, including 4-aminoantipyrine (B1666024) (4-AA).[3] It is primarily these metabolites that are responsible for the pharmacological effects of dipyrone. Recent studies have also identified arachidonoyl amides of these primary metabolites, which may contribute to the drug's activity through the endocannabinoid system, which is known to cross-talk with the opioidergic system.[4]
Interaction with Opioid Receptors
While direct high-affinity binding of dipyrone or its primary metabolites to opioid receptors has not been conclusively demonstrated in the form of specific binding affinity (Ki) values in the reviewed literature, functional studies provide strong evidence for an indirect interaction and the involvement of the opioidergic system in its analgesic effects.
Kappa-Opioid Receptor Involvement
Peripheral analgesic effects of dipyrone's active metabolite, 4-MAA, appear to be mediated, at least in part, by the activation of kappa-opioid receptors. This suggests a mechanism involving the local activation of these receptors in peripheral tissues to produce analgesia.
Mu- and Delta-Opioid Receptors
The involvement of mu- and delta-opioid receptors in the analgesic action of dipyrone is less clear. However, the central effects of dipyrone, which involve the release of endogenous opioids, likely lead to the activation of these receptors in brain regions associated with pain modulation.
Quantitative Data Presentation: Opioid Receptor Binding Affinity
To fully characterize the interaction of dipyrone and its metabolites with opioid receptors, competitive radioligand binding assays are essential. The data from such studies, which determines the inhibition constant (Ki), provides a quantitative measure of binding affinity. A lower Ki value indicates a higher affinity of the ligand for the receptor.
| Compound | Receptor Subtype | Test Ligand | Radioligand | Ki (nM) |
| Dipyrone | Mu (µ) | [3H]-DAMGO | ||
| Delta (δ) | [3H]-DPDPE | |||
| Kappa (κ) | [3H]-U-69,593 | |||
| 4-MAA | Mu (µ) | [3H]-DAMGO | ||
| Delta (δ) | [3H]-DPDPE | |||
| Kappa (κ) | [3H]-U-69,593 | |||
| 4-AA | Mu (µ) | [3H]-DAMGO | ||
| Delta (δ) | [3H]-DPDPE | |||
| Kappa (κ) | [3H]-U-69,593 | |||
| Reference Compounds | ||||
| Morphine | Mu (µ) | [3H]-DAMGO | e.g., 1-10 | |
| Naltrindole | Delta (δ) | [3H]-DPDPE | e.g., 0.1-1 | |
| U-50,488 | Kappa (κ) | [3H]-U-69,593 | e.g., 1-10 |
Caption: Example table for presenting opioid receptor binding affinity data for dipyrone and its metabolites.
Central Mechanisms of Action: The Descending Pain Inhibitory Pathway
A key mechanism underlying the central analgesic effect of dipyrone involves the activation of the descending pain modulatory pathway. Microinjection of dipyrone into the periaqueductal gray (PAG), a critical node in this pathway, elicits a potent antinociceptive effect.[5][6][7] This effect is mediated by the release of endogenous opioids, which then act on opioid receptors in the PAG and the rostral ventromedial medulla (RVM).[4] The activation of this descending pathway ultimately leads to the inhibition of nociceptive transmission at the spinal cord level.[6] This central opioidergic effect of dipyrone can be attenuated by the non-selective opioid antagonist, naloxone.[8]
Caption: Descending pain inhibitory pathway activated by dipyrone.
Peripheral Mechanisms of Action
In addition to its central effects, dipyrone also exerts analgesic actions in the periphery. As mentioned, the active metabolite 4-MAA appears to activate peripheral kappa-opioid receptors, contributing to local analgesia. This peripheral action is significant as it can reduce pain at the site of inflammation without producing the central side effects associated with systemic opioid administration. The interaction with the endocannabinoid system at the peripheral level also plays a role, with evidence suggesting that the antihyperalgesic effect of 4-MAA is dependent on both CB2 and kappa-opioid receptor activation.[9]
Synergistic Interaction with Morphine
Preclinical studies have consistently demonstrated a synergistic or superadditive antinociceptive effect when dipyrone is co-administered with morphine.[6][10] This potentiation of analgesia allows for the use of lower doses of morphine to achieve the same level of pain relief, thereby potentially reducing the incidence and severity of opioid-related side effects such as respiratory depression, constipation, and the development of tolerance.
Quantitative Data Presentation: Isobolographic Analysis
| Drug Combination (Ratio) | ED50 of Dipyrone Alone (mg/kg) | ED50 of Morphine Alone (mg/kg) | Theoretical Additive ED50 | Experimental ED50 of Combination | Interaction Index | Type of Interaction |
| Dipyrone:Morphine (e.g., 10:1) | ||||||
| Dipyrone:Morphine (e.g., 20:1) | ||||||
| Dipyrone:Morphine (e.g., 50:1) |
Caption: Example table for presenting isobolographic analysis data of dipyrone and morphine co-administration.
Development of Tolerance
Repeated administration of dipyrone, particularly via central routes like microinjection into the PAG, can lead to the development of tolerance to its analgesic effects.[5][8] Importantly, this can also induce cross-tolerance to morphine, meaning that animals tolerant to dipyrone will also show a reduced analgesic response to morphine.[5] This phenomenon further supports the involvement of the opioidergic system in dipyrone's mechanism of action and has important clinical implications for the long-term use of dipyrone, especially in patients who may also require opioid analgesics.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of dipyrone's interaction with the opioidergic system.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of dipyrone and its metabolites for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Receptor source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human µ, δ, or κ opioid receptor.
-
Radioligands:
-
[3H]-DAMGO (for µ-opioid receptor)
-
[3H]-DPDPE (for δ-opioid receptor)
-
[3H]-U-69,593 (for κ-opioid receptor)
-
-
Test compounds: Dipyrone, 4-MAA, 4-AA.
-
Non-specific binding control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus: Cell harvester with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound (typically from 10-11 to 10-5 M).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation :[9][13][14] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand.
-
Kd = dissociation constant of the radioligand for the receptor.
-
Caption: Experimental workflow for radioligand binding assay.
Carrageenan-Induced Hyperalgesia and Von Frey Test
Objective: To assess the in vivo analgesic effect of dipyrone on mechanical allodynia in a model of inflammatory pain.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Carrageenan solution (1% in sterile saline).
-
Electronic von Frey apparatus or calibrated von Frey filaments.
-
Test compound: Dipyrone or its metabolites.
-
Vehicle control (e.g., saline).
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and the von Frey apparatus for at least 2-3 days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) for each animal using the von Frey filaments applied to the plantar surface of the hind paw.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Drug Administration: Administer the test compound (e.g., dipyrone) or vehicle at a predetermined time point, either before or after the carrageenan injection.
-
Post-treatment Measurements: Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, 180 minutes).
Data Analysis:
-
The PWT is expressed in grams.
-
Compare the PWT of the drug-treated group with the vehicle-treated group at each time point using appropriate statistical analysis (e.g., two-way ANOVA followed by a post-hoc test).
-
An increase in PWT in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Caption: Experimental workflow for the von Frey test.
Pain-Induced Functional Impairment in the Rat (PIFIR) Model
Objective: To assess the analgesic activity of dipyrone by measuring the functional impairment induced by intra-articular injection of uric acid.[5][15]
Materials:
-
Female Wistar rats (180-220 g).
-
Uric acid suspension (30% in mineral oil).
-
Apparatus to measure the time the animal spends on a rotating cylinder (e.g., a rotarod).
-
Test compound: Dipyrone or its metabolites.
-
Vehicle control.
Procedure:
-
Fasting: Withhold food for 12 hours before the experiment, with free access to water.
-
Induction of Pain and Impairment: Anesthetize the rats with ether and inject 0.05 mL of 30% uric acid suspension into the knee joint of the right hind limb.
-
Drug Administration: Administer the test compound or vehicle subcutaneously.
-
Functional Assessment: At various time points after drug administration, place the rat on the rotating cylinder and measure the time it is able to walk on the injured limb.
-
Data Collection: Record the functional impairment as a percentage of the control (unimpaired) limb.
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of functional improvement against the dose of the drug.
-
Calculate the ED50 (the dose that produces 50% of the maximal effect).
-
The area under the effect-time curve can be calculated to determine the overall analgesic activity.
Caption: Experimental workflow for the PIFIR model.
Conclusion
The interaction of dipyrone with the opioidergic system is a critical component of its analgesic mechanism. While direct binding to opioid receptors appears to be weak or absent, the ability of its metabolites to modulate the opioidergic system, both centrally and peripherally, is well-supported by functional evidence. The activation of the descending pain inhibitory pathway via the release of endogenous opioids and the involvement of peripheral kappa-opioid receptors are key aspects of this interaction. Furthermore, the synergistic relationship between dipyrone and morphine highlights the clinical potential of combination therapies for improved pain management.
This technical guide provides a framework for researchers and drug development professionals to further investigate the intricate relationship between dipyrone and the opioidergic system. The detailed experimental protocols and data presentation templates are intended to facilitate standardized and comprehensive research in this area. Future studies focusing on obtaining precise quantitative data, such as binding affinities and isobolographic analyses, will be invaluable in fully elucidating the molecular details of this interaction and in developing novel and more effective analgesic strategies.
References
- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdck-file-uploads-europe1.s3.dualstack.eu-west-1.amazonaws.com [cdck-file-uploads-europe1.s3.dualstack.eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Usefulness of the pain-induced functional impairment model to relate plasma levels of analgesics to their efficacy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isobolographic analysis of interactions: an update on applications and utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isobolographic analysis of interactions between intravenous morphine, propacetamol, and diclofenac in carrageenin-injected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 14. youtube.com [youtube.com]
- 15. A new model to assess analgesic activity: Pain‐induced functional impairment in the rat (PIFIR) | Semantic Scholar [semanticscholar.org]
Spasmolytic Properties of Metamizole Sodium: A Technical Guide
Introduction
Metamizole (B1201355) sodium, also known as dipyrone (B125322), is a non-opioid analgesic and antipyretic agent that has been in clinical use for decades for the management of pain and fever.[1][2] Beyond its well-established analgesic and antipyretic effects, metamizole exhibits significant spasmolytic properties, making it a valuable therapeutic option for conditions characterized by smooth muscle spasms, such as visceral pain and colic.[3][4] This technical guide provides an in-depth exploration of the core mechanisms underlying the spasmolytic action of metamizole sodium, intended for researchers, scientists, and drug development professionals.
Metamizole is a prodrug that is rapidly hydrolyzed into its active metabolites, primarily 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA), which are responsible for its pharmacological effects.[5] The spasmolytic action of metamizole is not attributed to a single molecular target but rather to a multimodal mechanism involving the modulation of key signaling pathways that regulate smooth muscle tone.
Core Mechanisms of Spasmolytic Action
The relaxing effect of metamizole on smooth muscle is a complex process involving at least three primary mechanisms:
-
Inhibition of Intracellular Calcium Release: Metamizole has been shown to interfere with the signaling pathways that lead to the release of calcium from intracellular stores, a critical step in smooth muscle contraction.
-
Opening of ATP-Sensitive Potassium (KATP) Channels: By activating KATP channels in the cell membrane of smooth muscle cells, metamizole promotes potassium efflux, leading to hyperpolarization and subsequent relaxation.[3]
-
Modulation of the Nitric Oxide-Cyclic Guanosine (B1672433) Monophosphate (NO-cGMP) Pathway: Evidence suggests that metamizole can influence the NO-cGMP signaling cascade, a key pathway involved in smooth muscle relaxation.[2]
These mechanisms collectively contribute to a reduction in the intracellular calcium concentration ([Ca2+]i), the final common pathway for smooth muscle contraction, resulting in a spasmolytic effect.
Quantitative Data on Spasmolytic and Related Effects
While specific IC50 or EC50 values for the direct spasmolytic effects of metamizole on various smooth muscle preparations are not consistently reported across the literature, the available quantitative data from in vitro and in vivo studies demonstrate its dose-dependent efficacy.
| Parameter | Drug/Metabolite | Preparation | Agonist | Value | Reference |
| Inhibition of Contraction | Metamizole | Guinea pig tracheal smooth muscle | Histamine (B1213489) (0.02 mmol/l) | Relaxing effect at 0.01, 0.1, 1 mmol/l | [6] |
| Metamizole | Guinea pig tracheal smooth muscle | ATP (0.01 mol/l) | Relaxing effect at 0.01, 0.1, 1 mmol/l | [6] | |
| Inhibition of Inositol (B14025) Phosphate (IP) Accumulation | Metamizole (1 mmol/l) | Guinea pig tracheal smooth muscle | Histamine (0.02 mmol/l) | Significant inhibition | [6] |
| Metamizole (1 mmol/l) | Guinea pig tracheal smooth muscle | ATP (0.01 mmol/l) | Significant inhibition | [6] | |
| KATP Channel Activity | Metamizole (3 mM) | Rat thoracic aorta smooth muscle cells | Induces an increase in K+ current | [3] | |
| Analgesic Effect (In Vivo) | Metamizole | Rats (Carrageenan test) | Carrageenan | 72.3% pain reduction (250 mg/kg, 1st hour) | [7] |
| Metamizole | Rats (Carrageenan test) | Carrageenan | 86.1% pain reduction (500 mg/kg, 1st hour) | [7] | |
| Metamizole | Rats (Scalpel incision test) | Scalpel incision | 65.2% pain reduction (250 mg/kg, 1st hour) | [7] | |
| Metamizole | Rats (Scalpel incision test) | Scalpel incision | 91.3% pain reduction (500 mg/kg, 1st hour) | [7] | |
| Fibroblast Proliferation Inhibition (IC50) | Metamizole | Rat colon fibroblasts | 53.9 ± 75.9 µg/mL | [8] | |
| Paracetamol | Rat colon fibroblasts | 240.7 ± 4.1 µg/mL | [8] |
Signaling Pathways and Experimental Workflows
Inhibition of Intracellular Calcium Release via the Inositol Phosphate Pathway
Metamizole's interference with G protein-coupled receptor (GPCR) signaling is a key aspect of its spasmolytic effect. By inhibiting the accumulation of inositol phosphates, metamizole reduces the release of Ca2+ from the sarcoplasmic reticulum, thereby preventing the initiation of the contractile process.[2][6]
Opening of ATP-Sensitive Potassium (KATP) Channels
Metamizole acts as an opener of KATP channels, which are present in vascular smooth muscle.[3] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and promoting relaxation.
Modulation of the Nitric Oxide-cGMP Pathway
Metamizole may also exert its spasmolytic effects through the L-arginine/NO/cGMP/K+ channel pathway.[2] This involves the activation of nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). NO then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), ultimately resulting in smooth muscle relaxation.
Experimental Protocols
Isolated Tissue Bath Assay for Spasmolytic Activity
This standard in vitro pharmacology technique is used to assess the contractile and relaxant properties of isolated smooth muscle tissues.
a. Tissue Preparation (Example: Guinea Pig Ileum)
-
Humanely euthanize a guinea pig and immediately excise a segment of the terminal ileum.
-
Place the ileum segment in cold, oxygenated Krebs-Henseleit solution.
-
Gently flush the lumen to remove contents and cut into segments of 2-3 cm.
-
Tie silk threads to each end of the segments.
b. Krebs-Henseleit Solution (per liter):
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
CaCl₂·2H₂O: 0.37 g
-
MgSO₄·7H₂O: 0.29 g
-
KH₂PO₄: 0.16 g
-
NaHCO₃: 2.1 g
-
Glucose: 2.0 g
-
Bubble with 95% O₂ / 5% CO₂.
c. Experimental Setup and Procedure:
-
Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induce a stable contraction with a spasmogen (e.g., histamine or acetylcholine).
-
Once a stable plateau is reached, add metamizole in a cumulative or non-cumulative manner at increasing concentrations.
-
Record the relaxation response as a percentage of the initial agonist-induced contraction.
-
Construct a concentration-response curve to determine the potency (e.g., IC50) of metamizole.
Measurement of Intracellular Calcium ([Ca2+]i)
Fluorescent Ca2+ indicators are commonly used to measure changes in intracellular calcium concentration.
a. Cell Preparation and Loading:
-
Culture smooth muscle cells on glass coverslips.
-
Wash cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.
-
After incubation, wash the cells to remove excess dye.
b. Fluorescence Measurement:
-
Mount the coverslip on the stage of a fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a physiological salt solution.
-
Establish a baseline fluorescence ratio.
-
Stimulate the cells with a contractile agonist.
-
After a stable increase in [Ca2+]i is observed, introduce metamizole into the perfusion solution.
-
Record the changes in the fluorescence ratio, which correspond to changes in [Ca2+]i.
c. Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
Convert the fluorescence ratio to [Ca2+]i using a calibration curve.
-
Quantify the inhibitory effect of metamizole on the agonist-induced rise in [Ca2+]i.
Patch-Clamp Electrophysiology for KATP Channel Activity
The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane.
a. Cell Preparation:
-
Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion.
-
Plate the isolated cells on a glass coverslip.
b. Recording Configuration (Whole-Cell):
-
Place the coverslip in a recording chamber on an inverted microscope.
-
Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of whole-cell currents.
c. Experimental Protocol:
-
Hold the cell at a specific membrane potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit K+ currents.
-
Establish a baseline recording of KATP channel activity.
-
Perfuse the cell with a solution containing metamizole to observe its effect on channel opening.
-
To confirm the specificity, a KATP channel blocker (e.g., glibenclamide) can be co-administered.
d. Data Analysis:
-
Measure the amplitude and kinetics of the KATP currents before and after the application of metamizole.
-
Construct current-voltage (I-V) curves to characterize the properties of the metamizole-activated currents.
Conclusion
The spasmolytic properties of metamizole sodium are a result of its multifaceted interaction with key signaling pathways that regulate smooth muscle tone. Its ability to inhibit intracellular calcium release, open KATP channels, and modulate the NO-cGMP pathway collectively contributes to its efficacy in relieving conditions associated with smooth muscle spasms. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of metamizole's spasmolytic action, which can aid in the development of novel and more targeted therapeutic agents. Further research is warranted to obtain more comprehensive quantitative data on its spasmolytic effects in various smooth muscle tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Metamizol acts as an ATP sensitive potassium channel opener to inhibit the contracting response induced by angiotensin II but not to norepinephrine in rat thoracic aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metamizole and paracetamol — similar but not the same drugs | Krzyżak-Jankowicz | Palliative Medicine in Practice [journals.viamedica.pl]
- 5. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Airway smooth muscle relaxations induced by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Investigation of the Analgesic Effects of Metamizole and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of metamizole and paracetamol effects on colonic anastomosis and fibroblast activities in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Pyrazolones: A Technical Guide to the History and Discovery of a Centennial Analgesic Class
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolone (B3327878) family of analgesics represents one of the earliest triumphs of synthetic medicinal chemistry, a journey initiated by a serendipitous discovery in the late 19th century. This technical guide provides an in-depth exploration of the history, discovery, and chemical evolution of pyrazolone analgesics. It details the foundational Knorr pyrazole (B372694) synthesis, presents key quantitative data for seminal derivatives, outlines detailed experimental protocols for their synthesis and analgesic evaluation, and visualizes the associated biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in drug discovery and development, offering a retrospective analysis of a historically significant class of non-steroidal anti-inflammatory drugs (NSAIDs) and the scientific methodologies that underpinned their development.
A Serendipitous Beginning: The Discovery of Antipyrine
The story of pyrazolone analgesics begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating potential quinine-like compounds, Knorr unexpectedly synthesized the first pyrazolone derivative, a compound that would later be named Antipyrine (also known as Phenazone).[1][2] This marked a pivotal moment in medicine, as Antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties. The commercial success of Antipyrine catalyzed further research into this novel class of heterocyclic compounds, leading to the development of other significant derivatives such as Aminopyrine, Dipyrone (Metamizole), and Phenylbutazone.[3]
The Chemical Foundation: The Knorr Pyrazole Synthesis
The cornerstone of early pyrazolone synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, such as a β-ketoester.[1][4] This versatile and relatively straightforward reaction was instrumental in the creation of a wide array of pyrazolone analogs.[4]
The general mechanism of the Knorr pyrazole synthesis involves the initial acid-catalyzed formation of an imine (or hydrazone) at one of the carbonyl carbons of the 1,3-dicarbonyl compound.[5] This is followed by an intramolecular attack of the other nitrogen atom on the remaining carbonyl group, leading to a diimine intermediate.[5] Subsequent deprotonation and dehydration yield the stable pyrazolone ring.[4][5]
Experimental Protocols
This protocol outlines the synthesis of Antipyrine from ethyl acetoacetate (B1235776) and phenylhydrazine, followed by methylation.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Absolute Ethanol (B145695)
-
Diethyl ether
-
Dimethyl sulfate (B86663) (or Methyl iodide)
-
Sodium hydroxide (B78521) solution
Procedure:
Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone [2]
-
In a round-bottom flask, mix equimolar amounts of ethyl acetoacetate and phenylhydrazine.
-
Heat the mixture under reflux for approximately 4-5 hours.[6]
-
Cool the resulting oily mixture in an ice bath and add a small amount of diethyl ether while stirring vigorously to induce crystallization.[4]
-
Filter the solid product, wash with cold diethyl ether, and recrystallize from ethanol. The melting point of the resulting 1-phenyl-3-methyl-5-pyrazolone is approximately 126-127 °C.[6]
Step 2: Methylation to form Antipyrine [2]
-
Dissolve the 1-phenyl-3-methyl-5-pyrazolone from Step 1 in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a solution of sodium hydroxide to form the sodium salt.
-
To this solution, add dimethyl sulfate dropwise over a period of 30 minutes with constant stirring.[6]
-
Heat the reaction mixture on a boiling water bath for one hour.[6]
-
Cool the mixture, and the Antipyrine product will precipitate.
-
Filter the crude product, wash with cold water, and recrystallize from hot water or ethanol to obtain pure Antipyrine. The expected melting point is around 113 °C.[6]
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action for the analgesic, antipyretic, and anti-inflammatory effects of pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[7][8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation.[7] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow, and COX-2, which is inducible and is upregulated at sites of inflammation.[7][9]
The therapeutic effects of pyrazolones are largely attributed to their inhibition of COX-2, while their adverse effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[7][10]
Signaling Pathway of COX Inhibition
The following diagram illustrates the simplified signaling pathway leading to the production of prostaglandins and the point of intervention by pyrazolone analgesics.
Caption: Mechanism of action of pyrazolone analgesics via COX inhibition.
Quantitative Analysis of Biological Activity
The analgesic and anti-inflammatory potency of pyrazolone derivatives can be quantified through various in vitro and in vivo assays.
In Vitro COX Inhibition
The inhibitory activity of pyrazolone analgesics against COX-1 and COX-2 is typically determined by measuring the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a selectivity index, with a higher value indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Dipyrone (Metabolite MAA) | 2.55 | 4.65 | ~0.55 | [11] |
| Phenylbutazone | ~70.97 (% inhibition at IC80 of COX-2) | ~80 (% inhibition) | Non-selective | [12] |
| Antipyrine | Data not consistently reported | Data not consistently reported | Generally considered a weak inhibitor | |
| Aminopyrine | Data not consistently reported | Data not consistently reported |
Note: Comprehensive and directly comparable IC50 values for all classic pyrazolones are not consistently available in the literature, and reported values can vary based on the assay conditions.
In Vivo Analgesic Activity
Animal models are crucial for assessing the in vivo analgesic efficacy of pyrazolone compounds.
4.2.1. Hot Plate Test (Central Analgesic Activity) [13][14]
This test measures the response of an animal to a thermal stimulus and is effective for evaluating centrally acting analgesics.
Apparatus:
-
A commercially available hot plate apparatus with a temperature-controlled metal surface, enclosed by a transparent cylinder.
Procedure:
-
Acclimatize mice or rats to the testing room for at least 30-60 minutes.
-
Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency (in seconds) for the animal to exhibit a pain response, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Administer the test compound (e.g., Antipyrine) or a control vehicle orally or intraperitoneally.
-
Measure the reaction time at predetermined intervals (e.g., 30, 60, 90, 120 minutes) post-administration.
-
The increase in reaction time compared to the control group indicates analgesic activity.
4.2.2. Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity) [8]
This model assesses the ability of a compound to reduce visceral pain induced by a chemical irritant.
Procedure:
-
Administer the test compound or vehicle to groups of mice.
-
After a set pre-treatment time (e.g., 30 minutes), inject a solution of acetic acid (e.g., 0.6% v/v) intraperitoneally.
-
Immediately after the injection, place the animal in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
A reduction in the number of writhes in the treated group compared to the control group indicates peripheral analgesic activity.
Evolution and Adverse Effects
While the initial pyrazolone derivatives were highly effective, their use has been curtailed in many countries due to significant adverse effects. Aminopyrine, for example, was associated with a high risk of agranulocytosis, a potentially fatal blood disorder.[3] This led to the development of derivatives with putatively better safety profiles. Dipyrone (metamizole) remains in use in several countries, though its potential for causing agranulocytosis is still a subject of debate and regulatory scrutiny. Phenylbutazone, a potent anti-inflammatory agent, is now primarily used in veterinary medicine due to its association with aplastic anemia and other serious side effects in humans.[15]
The journey of pyrazolone analgesics from a chance discovery to a widely used, and later restricted, class of drugs highlights the critical interplay between efficacy and safety in drug development.
Conclusion
The pyrazolone analgesics hold a significant place in the history of pharmacology. Their discovery ushered in an era of synthetic drug development and provided much-needed relief from pain and fever for millions. The foundational Knorr pyrazole synthesis remains a testament to the power of organic chemistry in creating novel therapeutic agents. While the clinical use of the early pyrazolones has been limited by safety concerns, the pyrazolone scaffold continues to be a source of inspiration for the design of new bioactive molecules. This technical guide serves as a detailed chronicle of their scientific journey, providing valuable insights for the next generation of drug discovery and development professionals.
Visualizations
Knorr Pyrazole Synthesis Workflow
Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.
Logical Relationship of Analgesic Assessment
Caption: Logical flow for the assessment of the analgesic properties of pyrazolone derivatives.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. name-reaction.com [name-reaction.com]
- 6. youtube.com [youtube.com]
- 7. Anti-inflammatory and side effects of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. medcentral.com [medcentral.com]
- 10. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dipyrone elicits substantial inhibition of peripheral cyclooxygenases in humans: new insights into the pharmacology of an old analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. brieflands.com [brieflands.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Veralgin: A Technical Guide to its Active Ingredients and Chemical Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veralgin is a pharmaceutical preparation known for its spasmolytic and analgesic properties. However, the brand name "this compound" is associated with different active pharmaceutical ingredients (APIs) in various geographical regions. This technical guide provides an in-depth analysis of the two primary formulations of this compound: one containing Tiemonium Methylsulphate, and a combination product composed of Metamizole sodium, Pitofenone hydrochloride, and Fenpiverinium bromide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical structures, mechanisms of action, and relevant experimental data for each active ingredient.
Section 1: Tiemonium Methylsulphate Formulation
Active Ingredient: Tiemonium Methylsulphate
Tiemonium methylsulphate is a quaternary ammonium (B1175870) antimuscarinic agent.[1] It is utilized for its spasmolytic effects on the smooth muscles of the intestine, biliary system, bladder, and uterus.[2]
Chemical Structure
Chemical Name: 4-(3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholinium methyl sulfate
Molecular Formula: C₁₈H₂₄NO₂S⁺·CH₃O₄S⁻
Molecular Weight: 429.56 g/mol [1]
Chemical Structure:
Mechanism of Action
Tiemonium methylsulphate exerts its spasmolytic effects through a multi-faceted mechanism. It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the contractile effects of acetylcholine on smooth muscle.[3] Additionally, it has been shown to have a membrane-stabilizing effect, reinforcing the binding of calcium to membrane phospholipids.[3] This action is thought to inhibit the release and availability of intracellular calcium, which is crucial for muscle contraction.[3]
The primary signaling pathway inhibited by Tiemonium Methylsulphate is the Gq/11 protein-coupled receptor pathway activated by acetylcholine at M3 muscarinic receptors. By blocking this receptor, Tiemonium Methylsulphate prevents the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels and smooth muscle relaxation.
Quantitative Data
Section 2: Combination Formulation (Metamizole, Pitofenone, Fenpiverinium)
This formulation of this compound combines an analgesic and antipyretic (Metamizole) with two spasmolytic agents (Pitofenone and Fenpiverinium) to provide relief from pain associated with smooth muscle spasms.
Active Ingredient: Metamizole Sodium
Metamizole sodium is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties and a comparatively weak anti-inflammatory effect.[5]
Chemical Name: Sodium [(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)amino]methanesulfonate
Molecular Formula: C₁₃H₁₆N₃NaO₄S[6]
Molecular Weight: 333.34 g/mol [6]
Chemical Structure:
The mechanism of action of Metamizole is complex and not fully elucidated. It is understood to act both centrally and peripherally. Its primary mechanisms include:
-
Inhibition of Cyclooxygenase (COX): Metamizole's active metabolites inhibit COX-1 and COX-2, thereby reducing prostaglandin (B15479496) synthesis.[7][8] This is believed to be a key component of its analgesic and antipyretic effects.
-
Endocannabinoid System Modulation: The active metabolites of Metamizole, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA), can be conjugated with arachidonic acid to form compounds that activate cannabinoid receptors (CB1 and CB2).[9][10]
-
Nitric Oxide (NO) Pathway: There is evidence to suggest that Metamizole may activate the NO-cGMP pathway, which can contribute to its antinociceptive effects.[6]
-
Opioid System Interaction: Some studies suggest an interaction with the endogenous opioid system.[11]
| Target | Parameter | Value | Reference |
| COX-1 (cell-free) | IC₅₀ | ~150 µg/ml | [7][12] |
| COX-2 (cell-free) | IC₅₀ | ~150 µg/ml | [7][12] |
| COX-1 (intact cells) | IC₅₀ | 486 - 1730 µg/ml | [13] |
| COX-2 (intact cells) | IC₅₀ | 12 - 21 µg/ml | [13] |
| Cannabinoid Receptor 1 (CB1) (Metabolite 5) | Kᵢ | 7.8 ± 0.8 µM | [10] |
| Cannabinoid Receptor 2 (CB2) (Metabolite 5) | Kᵢ | 3.0 ± 0.4 µM | [10] |
| Cannabinoid Receptor 1 (CB1) (Metabolite 6) | Kᵢ | 2.9 ± 0.3 µM | [10] |
| Cannabinoid Receptor 2 (CB2) (Metabolite 6) | Kᵢ | 5.4 ± 0.6 µM | [10] |
Active Ingredient: Pitofenone Hydrochloride
Pitofenone hydrochloride is a spasmolytic agent with a dual mechanism of action.[7]
Chemical Name: Methyl 2-[4-(2-piperidinoethoxy)benzoyl]benzoate hydrochloride[14]
Molecular Formula: C₂₂H₂₅NO₄·HCl[15]
Molecular Weight: 403.90 g/mol [15]
Chemical Structure:
Pitofenone's spasmolytic activity arises from:
-
Muscarinic Receptor Antagonism: It acts as a competitive antagonist at muscarinic receptors, particularly the M3 subtype on smooth muscle cells.[16] This blocks the contractile effects of acetylcholine.
-
Phosphodiesterase (PDE) Inhibition: It exhibits a papaverine-like direct musculotropic effect, which is believed to involve the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[2]
-
Acetylcholinesterase (AChE) Inhibition: Pitofenone also inhibits acetylcholinesterase, the enzyme that degrades acetylcholine.[17] This effect is somewhat paradoxical to its antispasmodic action, and its clinical significance is not fully established.
| Target | Parameter | Value | Reference |
| Diacylglycerol O-acyltransferase 1 (DGAT-1) (human) | IC₅₀ | 9 nM | [18] |
| Diacylglycerol O-acyltransferase 1 (DGAT-1) (mouse) | IC₅₀ | 22 nM | [18] |
Active Ingredient: Fenpiverinium Bromide
Fenpiverinium bromide is a quaternary ammonium compound with potent anticholinergic and antispasmodic properties.[19]
Chemical Name: 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide[10]
Molecular Formula: C₂₂H₂₉BrN₂O[20]
Molecular Weight: 417.38 g/mol [20]
Chemical Structure:
Fenpiverinium bromide is a competitive antagonist of acetylcholine at muscarinic receptors, with a preference for the M3 subtype located on smooth muscle cells.[19][21] By blocking the action of acetylcholine at these receptors, it inhibits the downstream signaling cascade that leads to smooth muscle contraction.[19] This action is highly specific, as it does not affect contractions induced by non-cholinergic stimuli like high potassium or norepinephrine.[19]
The signaling pathway for Fenpiverinium bromide is identical to that of Tiemonium Methylsulphate, focusing on the blockade of the M3 muscarinic receptor and the subsequent inhibition of the Gq/11-PLC-IP3/DAG pathway.
Section 3: Experimental Protocols
Isolated Guinea Pig Ileum Assay for Spasmolytic Activity
This ex vivo method is a classical pharmacological preparation to assess the contractile and relaxant properties of substances on smooth muscle.
Objective: To determine the inhibitory effect of a test compound on acetylcholine-induced contractions of the guinea pig ileum.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's physiological salt solution (PSS)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Student Organ Bath with an isotonic transducer and kymograph or data acquisition system
-
Surgical instruments
-
Acetylcholine (ACh) stock solution
-
Test compound stock solution (e.g., Tiemonium, Pitofenone, Fenpiverinium)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Isolate a segment of the terminal ileum and place it in a petri dish with carbogen-aerated Tyrode's solution.
-
Gently flush the lumen to remove contents.
-
Cut the ileum into 2-3 cm segments.[22]
-
-
Mounting the Tissue:
-
Suspend a segment in the organ bath chamber containing Tyrode's solution at 37°C, continuously bubbled with carbogen.
-
Attach one end to a fixed point and the other to the isotonic transducer.
-
Apply a resting tension of approximately 0.5-1 g and allow the tissue to equilibrate for at least 30 minutes, with washes every 10-15 minutes.[22]
-
-
Determining Agonist Response:
-
Obtain a cumulative concentration-response curve for acetylcholine to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
-
Assessing Antagonist Activity:
-
After washing the tissue and allowing it to return to baseline, pre-incubate with a known concentration of the test compound for a set period (e.g., 20-30 minutes).
-
Again, obtain a cumulative concentration-response curve for acetylcholine in the presence of the antagonist.
-
-
Data Analysis:
-
Compare the EC₅₀ values of acetylcholine in the absence and presence of the antagonist. A rightward shift in the concentration-response curve indicates competitive antagonism.
-
The pA₂ value, a measure of the antagonist's potency, can be calculated using a Schild plot.
-
Muscarinic Receptor Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for specific receptor subtypes.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific muscarinic receptor subtype (M1-M5).
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype.
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound at various concentrations.
-
Assay buffer.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes).[23]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion
This technical guide has provided a comprehensive overview of the active ingredients found in different formulations of this compound. For both the Tiemonium Methylsulphate and the combination (Metamizole, Pitofenone, Fenpiverinium) formulations, the chemical structures and primary mechanisms of action have been detailed. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working in the fields of pharmacology and medicinal chemistry. Further research to elucidate the precise quantitative binding affinities of Tiemonium Methylsulphate and Fenpiverinium for muscarinic receptor subtypes would be beneficial for a more complete understanding of their pharmacological profiles.
References
- 1. KEGG DRUG: Tiemonium methylsulfate [genome.jp]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the effect of dipyrone on cells isolated from intervertebral disc tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central release of nitric oxide mediates antinociception induced by aerobic exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study [frontiersin.org]
- 9. Metamizole - Wikipedia [en.wikipedia.org]
- 10. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 12. caymanchem.com [caymanchem.com]
- 13. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abrogation of Notch Signaling in Embryonic TECs Impacts Postnatal mTEC Homeostasis and Thymic Involution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. benchchem.com [benchchem.com]
- 18. Enzyme Modulators | CymitQuimica [cymitquimica.com]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. researchgate.net [researchgate.net]
- 21. Fenpiverinium | 258329-46-3 | Benchchem [benchchem.com]
- 22. rjptsimlab.com [rjptsimlab.com]
- 23. Mechanisms of M3 Muscarinic Receptor Regulation by Wash-Resistant Xanomeline Binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Profile of Metamizole and Its Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metamizole (B1201355) (dipyrone) is a non-opioid analgesic and antipyretic agent with a complex toxicological profile that has led to its withdrawal from markets in several countries, including the United States and the United Kingdom.[1][2] Despite this, it remains widely used in other regions of Europe, Asia, and South America.[3] The primary safety concerns are rare but severe adverse reactions, including agranulocytosis, hepatotoxicity, and anaphylaxis. This document provides an in-depth technical guide to the toxicology of metamizole and its principal metabolites, summarizing pharmacokinetic data, detailing proposed mechanisms of toxicity, outlining experimental protocols from key studies, and visualizing critical pathways and workflows. The toxicity is largely attributed not to the parent drug, but to its metabolites, primarily 4-methylaminoantipyrine (MAA).[4]
Pharmacokinetics and Metabolism
Metamizole is a prodrug that is not absorbed intact but is rapidly hydrolyzed in the gastrointestinal tract, prior to absorption, to its main active metabolite, 4-methylaminoantipyrine (MAA).[4][5] MAA exhibits nearly 100% bioavailability after oral administration.[4][5] Hepatic metabolism, mediated by cytochrome P450 (CYP) enzymes, further converts MAA into other metabolites.[6][7]
The primary metabolic steps are:
-
Hydrolysis: Metamizole is non-enzymatically hydrolyzed to the active metabolite 4-methylaminoantipyrine (MAA) .[7][8]
-
N-Demethylation & Oxidation: In the liver, MAA is metabolized to a second active metabolite, 4-aminoantipyrine (AA) , and an inactive metabolite, 4-formylaminoantipyrine (FAA) .[7] This process involves CYP enzymes, including CYP1A2, CYP2C19, and CYP2D6.[9]
-
Acetylation: AA is subsequently acetylated by the polymorphic N-acetyltransferase 2 (NAT2) system to the inactive 4-acetylaminoantipyrine (AAA) .[5][7]
Over 90% of an administered dose is excreted as these metabolites in the urine.[5]
Quantitative Pharmacokinetic Data
Pharmacokinetic studies in healthy volunteers have characterized the dose-dependent behavior of metamizole's metabolites. The pharmacokinetics show some non-linearities at higher doses, reflecting the saturability of metabolic pathways, though these deviations are considered marginal in the tested dose range.[10]
| Metabolite | Dose (mg) | Cmax (mg/L) | AUC (mg·h/L) | t½ (h) | Reference |
| 4-MAA | 750 | 8.3 ± 1.7 | 63.8 ± 12.0 | ~4-5 | [10] |
| 1500 | 16.7 ± 3.4 | 126.9 ± 25.1 | [10] | ||
| 3000 | 30.1 ± 6.1 | 240.2 ± 58.7 | [10] | ||
| 4-AA | 750 | 0.8 ± 0.3 | 11.2 ± 3.6 | ~5-8 | [10] |
| 1500 | 1.9 ± 0.7 | 28.1 ± 9.0 | [10] | ||
| 3000 | 3.6 ± 1.1 | 63.7 ± 22.0 | [10] | ||
| 4-FAA | 750 | 0.5 ± 0.3 | 5.3 ± 2.6 | - | [10] |
| 1500 | 1.1 ± 0.6 | 13.9 ± 6.9 | [10] | ||
| 3000 | 1.6 ± 0.9 | 26.6 ± 13.8 | [10] | ||
| 4-AAA | 750 | 1.0 ± 0.4 | 14.9 ± 5.6 | - | [10] |
| 1500 | 2.1 ± 0.8 | 32.5 ± 12.0 | [10] | ||
| 3000 | 4.3 ± 1.6 | 71.3 ± 29.4 | [10] |
Plasma protein binding for the metabolites is 57.6% for MAA, 17.8% for AA, 47.9% for FAA, and 14.2% for AAA.[5]
Core Toxicological Profiles
The most significant toxicities associated with metamizole are agranulocytosis, hepatotoxicity, and anaphylaxis. These reactions are generally considered idiosyncratic.
Agranulocytosis and Neutropenia
Agranulocytosis, a severe drop in neutrophil granulocytes (<500/µL), is the most critical adverse reaction associated with metamizole.[11] The incidence varies widely in literature, with estimates ranging from 0.96 cases per million per year to a risk of 1 in 1602 prescriptions.[11][12] The reaction appears to be dose-independent, with risk increasing with the duration of use.[11] Two primary mechanisms have been proposed: a direct toxic mechanism and an immune-mediated mechanism.[11]
2.1.1 Direct Toxic Mechanism
Recent evidence points towards a non-immunological, direct toxic mechanism involving the principal metabolite, MAA.[13] In this pathway, MAA reacts with hemin, a degradation product of hemoglobin containing Fe³⁺, which is abundant in the bone marrow.[4][13] This reaction forms a stable, electrophilic reactive intermediate that is cytotoxic to granulocyte precursor cells (e.g., promyelocytes) but not to mature neutrophils.[4][13][14] The cytotoxicity is characterized by a significant depletion of cellular ATP, which occurs prior to the loss of plasma membrane integrity.[4] This ATP depletion results from the impairment of glycolysis.[4][9]
2.1.2 Immune-Mediated Mechanism
An alternative or complementary hypothesis involves an immune-mediated reaction.[15] This mechanism is supported by the finding of metamizole-specific T cells in patients with agranulocytosis.[16] Studies have identified reactive CD8+ T cells, but not CD4+ cells, in both allergic and tolerant individuals, suggesting a pharmacological interaction of the drug with immune receptors (p-i concept).[16] This T-cell activation may be dependent on specific HLA class I molecules, although a definitive association has not been established.[15][16]
Hepatotoxicity
Drug-induced liver injury (DILI) is another severe, albeit rare, adverse effect.[17] The mechanism is largely considered to be immune-mediated, consistent with a delayed hypersensitivity reaction.[6][17] This is supported by cases of rapid and more severe recurrence upon re-exposure and positive lymphocyte transformation tests in affected patients.[17][18] Histological findings often show a hepatocellular pattern of injury with moderate to severe inflammatory activity and, in some cases, severe centrilobular necrosis.[19] The latency period from first administration to the onset of liver injury is typically around four weeks.[19]
While the immune-mediated hypothesis is prominent, some in vitro studies suggest a potential for direct cytotoxicity.
| Cell Line | Compound | Concentration (µg/mL) | Effect | Reference |
| LX-2 (Human Stellate) | Metamizole | 100 - 1000 | Dose-dependent decrease in cell viability | [20][21] |
| 4-MAA | 1000 | Marked apoptosis | [20][21] | |
| 4-AA | 1000 | Marked apoptosis | [20][21] | |
| HepG2 & HepaRG (Human Hepatoma) | 4-MAA & 4-AA | Not specified | No relevant cytotoxicity observed | [18] |
The conflicting results between different liver cell line studies highlight the complexity of metamizole-induced hepatotoxicity, where both direct toxic and immune-allergic mechanisms may be involved.[18][19]
Anaphylaxis and Hypersensitivity Reactions
Metamizole can trigger immediate hypersensitivity reactions, including urticaria and severe anaphylaxis.[2] These reactions can be clinically indistinguishable but may arise from two distinct mechanisms:[3][22]
-
IgE-Mediated Allergy: A classic allergic reaction involving drug-specific IgE antibodies.[2][23]
-
Non-Allergic Hypersensitivity (Pseudoallergy): This mechanism is common in patients with a history of asthma, chronic rhinitis, and sensitivity to other COX inhibitors. It is believed to involve the inhibition of prostaglandin (B15479496) synthesis, leading to an overproduction of cysteinyl leukotrienes.[24]
The incidence of anaphylactic shock has been reported to be approximately 1 in 5000 administrations.[25]
Genotoxicity and Carcinogenicity
The genotoxic potential of metamizole is not clearly established, with studies showing both positive and negative results.[5] One study using a complex set of test organisms (plants, invertebrates, vertebrates) demonstrated that a 6.25% solution of metamizole sodium was acutely toxic and caused nucleolar structural damage in hydra cells after just 30 minutes of exposure.[26][27] There is also some evidence that metamizole may induce liver tumors in certain strains of mice, likely through a non-genotoxic mechanism related to hepatotoxicity.[5]
Experimental Protocols
This section details the methodologies for key experiments cited in the toxicological assessment of metamizole.
In Vitro Agranulocytosis (Direct Toxicity Model)
-
Objective: To investigate the direct toxicity of metamizole metabolites on granulocyte precursors.[13]
-
Cell Line: HL60 cells (a human promyelocytic leukemia cell line).[13]
-
Protocol:
-
HL60 cells were cultured in RPMI medium supplemented with 10% FBS.[4]
-
Cells (2 x 10⁵) were seeded in 24-well plates.[4]
-
Test compounds were added: MAA (final concentration 100 µM) and/or Hemin (Fe³⁺, final concentration 12.5 µM).[4]
-
Cells were incubated for time points ranging from 0 to 24 hours.[4]
-
Cytotoxicity Assessment:
-
Mechanistic Assessment: Glycolysis was assessed by measuring extracellular lactate (B86563) and pyruvate (B1213749) concentrations. Mitochondrial function was evaluated by measuring oxygen consumption.[4]
-
-
Reference: Rudin D, et al. (2019); Amstutz, et al. (2020).[4][13]
In Vitro Hepatotoxicity (Cytotoxicity Model)
-
Objective: To evaluate the cytotoxic and pro-apoptotic effects of metamizole and its metabolites on liver cells.[20]
-
Cell Line: LX-2 cells (an immortalized human hepatic stellate cell line).[20][21]
-
Protocol:
-
LX-2 cells were cultured to confluence.
-
Cells were treated with various concentrations of metamizole (100, 200, 400, 600, and 1000 µg/mL) and its metabolites 4-MAA and 4-AA (100 and 1000 µg/mL) for 24 hours.[20][21]
-
Cell Viability Assessment: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. The absorbance was measured to determine the percentage of viable cells relative to an untreated control group.[20][28]
-
Apoptosis Assessment: The study also evaluated pro-apoptotic activity, though the specific assay (e.g., Annexin V/PI staining, caspase activity) is not detailed in the abstract.[20][21]
-
Pharmacokinetic Analysis in Humans
-
Objective: To determine the linearity of the pharmacokinetics of metamizole metabolites.[10]
-
Study Design: Open, randomized, cross-over trial.[10]
-
Subjects: 15 healthy male volunteers.[10]
-
Protocol:
-
Subjects received single oral doses of 750 mg, 1500 mg, and 3000 mg of metamizole.[10]
-
A one-week washout period was implemented between dosing days.[10]
-
Blood and urine samples were collected at predetermined time points.
-
Sample Analysis: Concentrations of the four main metabolites (4-MAA, 4-AA, 4-FAA, 4-AcAA) were measured using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method.[10]
-
Data Analysis: Pharmacokinetic parameters including Cmax (maximum concentration) and AUC (area under the curve) were calculated and analyzed for dose proportionality.[10]
-
-
Reference: Zylber-Katz, et al. (1995).[10]
References
- 1. Metamizole-Induced Agranulocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IgE-Mediated Reaction to Metamizole: Evaluation of a Patient with Severe Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Metamizole Metabolites Enhance the Toxicity of Hemin on the ATP Pool in HL60 Cells by Inhibition of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Metamizole as a Rare Cause of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of metamizol metabolites in healthy subjects after a single oral dose of metamizol sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metamizole-induced agranulocytosis (MIA): a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.uni-luebeck.de [research.uni-luebeck.de]
- 13. Non-immunological toxicological mechanisms of metamizole-associated neutropenia in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. e-lactancia.org [e-lactancia.org]
- 16. The involvement of specific t cells in the pathogenesis of metamizole-induced agranulocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metamizole [Dipyrone] - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Acute Liver Failure in a Patient Treated With Metamizole [frontiersin.org]
- 19. Metamizole: An underrated agent causing severe idiosyncratic drug‐induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. eurannallergyimm.com [eurannallergyimm.com]
- 23. researchgate.net [researchgate.net]
- 24. Metamizole intolerance and bronchial asthma | Allergologia et Immunopathologia [elsevier.es]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Use of a complex approach for assessment of metamizole sodium and acetylsalicylic acid toxicity, genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Targets of Metamizole's Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metamizole (B1201355) (dipyrone) is a potent non-opioid analgesic and antipyretic agent that functions as a prodrug. Its therapeutic effects are not mediated by the parent compound but by its active metabolites, which are formed rapidly after administration. This technical guide provides an in-depth exploration of the molecular targets of these metabolites, synthesizing current research findings into a comprehensive resource. The primary active metabolites, 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA), along with newly identified arachidonoyl-conjugated forms, exhibit a multi-target mechanism of action. They interact with key pathways involved in pain and fever, including the cyclooxygenase (COX) enzymes, transient receptor potential (TRP) ion channels, and the endocannabinoid system. This document details these interactions with quantitative data, describes the experimental protocols used to elucidate these findings, and provides visualizations of the relevant metabolic and signaling pathways.
Metabolism of Metamizole
Metamizole is not detectable in plasma after oral administration as it undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-MAA.[1][2] 4-MAA is then further metabolized in the liver by cytochrome P450 enzymes (primarily CYP1A2, with contributions from CYP2C19 and CYP2D6) via N-demethylation to a second active metabolite, 4-AA.[3][4] 4-AA can be acetylated to 4-acetyl-amino-antipyrine (4-AAA), while 4-MAA can be oxidized to 4-formyl-amino-antipyrine (4-FAA).[2][3][4]
More recently, a novel metabolic pathway has been identified where 4-MAA and 4-AA are conjugated with arachidonic acid, likely by fatty acid amide hydrolase (FAAH), to form N-arachidonoyl-4-methylaminoantipyrine (ARA-4-MAA) and N-arachidonoyl-4-aminoantipyrine (ARA-4-AA).[1][5] These metabolites are crucial for understanding the drug's interaction with the endocannabinoid system.
Molecular Target I: Cyclooxygenase (COX) Enzymes
A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which blocks prostaglandin (B15479496) synthesis. While metamizole has weaker anti-inflammatory effects than typical NSAIDs, its metabolites clearly interact with and inhibit COX-1 and COX-2.[2][6] The primary active metabolite, 4-MAA, is a potent inhibitor of both isoforms.[7] Interestingly, the inhibitory potency of metamizole's metabolites is significantly greater in intact cell systems, particularly for COX-2, compared to assays with purified enzymes, suggesting a complex mechanism of action.[8]
Quantitative Data: COX Inhibition
The following table summarizes the inhibitory concentrations (IC50) of metamizole's metabolites against COX-1 and COX-2 from various experimental systems.
| Compound | Target | System | IC50 Value | Reference |
| Metamizole | Purified COX-1 & COX-2 | Purified Ovine Enzymes | ~150 µg/mL | [8] |
| Metamizole | COX-1 | Intact Bovine Aortic Endothelial Cells | 1730 ± 150 µg/mL | [8] |
| Metamizole | COX-1 | Intact Human Platelets | 486 ± 56 µg/mL | [8] |
| Metamizole | COX-2 | LPS-activated Murine Macrophages | 12 ± 1.8 µg/mL | [8] |
| Metamizole* | COX-2 | LPS-activated Human Leukocytes | 21 ± 2.9 µg/mL | [8] |
| 4-MAA | COX-1 | Human Whole Blood (in vitro) | 2.55 µmol/L | [7] |
| 4-MAA | COX-2 | Human Whole Blood (in vitro) | 4.65 µmol/L | [7] |
| 4-AA | COX-1 | Human Whole Blood (in vitro) | ~20.9 µmol/L (calculated) | [7] |
| 4-AA | COX-2 | Human Whole Blood (in vitro) | ~41.9 µmol/L (calculated) | [7] |
| ARA-4-MAA | COX-1 / COX-2 | Isolated Enzymes / Brain Homogenates | Nano- to Micromolar Range | [1] |
*Note: In this study, "metamizol" refers to the entire set of pyrazolone (B3327878) derivatives used in the test systems.[1]
Experimental Protocol: Human Whole Blood COX Activity Assay
This protocol is used to determine the inhibitory activity of compounds on COX-1 and COX-2 in a physiologically relevant matrix.[7]
Objective: To measure the IC50 of metamizole metabolites on COX-1 (via thromboxane (B8750289) B2 production) and COX-2 (via prostaglandin E2 production) in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers (anticoagulated with heparin).
-
Metabolite stock solutions (4-MAA, 4-AA) in a suitable solvent.
-
Lipopolysaccharide (LPS) from E. coli.
-
Saline solution (0.9% NaCl).
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2).
Procedure for COX-1 Activity (TxB2 Synthesis):
-
Aliquots of 1 mL of whole blood are distributed into tubes.
-
Test compounds (metabolites) at various concentrations or vehicle control are added to the blood and pre-incubated for 15 minutes at 37°C.
-
The blood is then allowed to clot by incubation for 60 minutes at 37°C. This process activates platelets, leading to COX-1-mediated synthesis of TxB2.
-
The reaction is stopped by placing the tubes on ice and adding indomethacin (B1671933) to prevent further prostaglandin synthesis.
-
Samples are centrifuged at 2000 x g for 15 minutes at 4°C to obtain serum.
-
The serum is collected and stored at -20°C until analysis.
-
TxB2 levels in the serum are quantified using a specific EIA kit.
-
IC50 values are calculated from the concentration-response curves.
Procedure for COX-2 Activity (PGE2 Synthesis):
-
Aliquots of 1 mL of whole blood are distributed into tubes.
-
LPS is added to each tube (final concentration, e.g., 10 µg/mL) to induce COX-2 expression in monocytes.
-
Simultaneously, test compounds at various concentrations or vehicle control are added.
-
The blood is incubated for 24 hours at 37°C.
-
The reaction is stopped by placing the tubes on ice.
-
Samples are centrifuged at 2000 x g for 15 minutes at 4°C to obtain plasma.
-
The plasma is collected and stored at -20°C until analysis.
-
PGE2 levels in the plasma are quantified using a specific EIA kit.
-
IC50 values are calculated from the concentration-response curves.
Molecular Target II: Transient Receptor Potential (TRP) Channels
Beyond COX inhibition, the active metabolites of metamizole modulate the activity of key nociceptive ion channels. Specifically, 4-MAA and 4-AA have been shown to activate and sensitize Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[9][10] These channels are critical integrators of painful stimuli. This activation is redox-dependent, suggesting that the reactive nature of the metabolites is key to their effect on these channels.[9] This mechanism may contribute significantly to the analgesic properties of metamizole, independent of prostaglandin synthesis inhibition.
Experimental Protocol: TRP Channel Activation Assay
This protocol describes a common method for assessing the activation of TRP channels using calcium imaging in a heterologous expression system.
Objective: To determine if metamizole metabolites activate or sensitize TRPA1 and TRPV1 channels.
Materials:
-
HEK293 cells stably transfected with human TRPA1 or TRPV1 channels.
-
Cell culture medium (e.g., DMEM), fetal bovine serum, and antibiotics.
-
Fura-2 AM (calcium-sensitive fluorescent dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Metabolite stock solutions (4-MAA, 4-AA).
-
Positive controls (e.g., AITC for TRPA1, Capsaicin for TRPV1).
-
Reducing agent (e.g., N-acetylcysteine, NAC) to test for redox dependence.
-
A fluorescence microscopy system equipped for ratiometric calcium imaging.
Procedure:
-
Cell Culture: Plate the transfected HEK293 cells onto glass coverslips and grow to an appropriate confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
Calcium Imaging: Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Baseline Measurement: Perfuse the cells with HBSS and record the baseline fluorescence ratio (F340/F380), which corresponds to the basal intracellular calcium concentration ([Ca²⁺]i).
-
Compound Application: Perfuse the cells with a solution containing the test metabolite (e.g., 4-MAA or 4-AA) at a specific concentration. Record any changes in the fluorescence ratio, indicating calcium influx.
-
Positive Control: Apply a known agonist (AITC or Capsaicin) to confirm channel functionality.
-
Redox-Dependence Test: To test if the effect is redox-dependent, pre-incubate the cells with NAC before applying the metabolite and observe if the response is diminished.
-
Data Analysis: The change in the F340/F380 ratio is used to quantify the increase in [Ca²⁺]i. The magnitude of the response indicates the level of channel activation.
Molecular Target III: The Endocannabinoid System
A significant finding in metamizole pharmacology is the involvement of the endocannabinoid system. This link is established through the formation of arachidonoyl amides of 4-MAA and 4-AA.[1] These metabolites are structurally similar to the endogenous cannabinoid anandamide (B1667382) and have been shown to bind to cannabinoid receptors CB1 and CB2.[1][10] The antinociceptive effects of metamizole have been reversed by CB1 antagonists in animal models, supporting the functional relevance of this pathway.[11][12]
Quantitative Data: Cannabinoid Receptor Binding
| Compound | Target | System | Binding Affinity | Reference |
| ARA-4-MAA | Human CB1 Receptor | Recombinant | Micromolar (µM) | [1] |
| ARA-4-MAA | Human CB2 Receptor | Recombinant | Micromolar (µM) | [1] |
| ARA-4-AA | Human CB1 Receptor | Recombinant | Micromolar (µM) | [1] |
| ARA-4-AA | Human CB2 Receptor | Recombinant | Micromolar (µM) | [1] |
Experimental Protocol: Cannabinoid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for CB1 and CB2 receptors.
Objective: To determine the binding affinity (Ki) of the arachidonoyl metabolites of metamizole for human CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cell lines (e.g., CHO or HEK293) expressing recombinant human CB1 or CB2 receptors.
-
Radioligand, e.g., [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Binding buffer (e.g., Tris-HCl buffer containing bovine serum albumin).
-
Test compounds (ARA-4-MAA, ARA-4-AA) at various concentrations.
-
Non-specific binding control (a high concentration of a non-labeled cannabinoid agonist, e.g., WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In reaction tubes, combine the cell membranes, the radioligand ([³H]CP-55,940) at a fixed concentration (near its Kd), and the binding buffer.
-
Competitive Binding: Add the test compounds at a range of increasing concentrations to different tubes. Include tubes for total binding (no competitor) and non-specific binding (high concentration of WIN 55,212-2).
-
Incubation: Incubate the mixture for a defined period (e.g., 90 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50, which is then converted to the inhibition constant (Ki).
Integrated Signaling Pathway for Analgesia
The analgesic effect of metamizole is the result of the combined actions of its active metabolites on multiple molecular targets. This multi-pronged approach likely explains its high efficacy. 4-MAA and 4-AA directly inhibit central and peripheral prostaglandin synthesis via COX inhibition, while also activating TRPA1 and TRPV1 channels. Concurrently, the arachidonoyl metabolites (ARA-4-MAA and ARA-4-AA) engage the endocannabinoid system by activating CB1 and CB2 receptors, which can lead to descending pain inhibition.
Conclusion
The pharmacological activity of metamizole is attributable to a suite of active metabolites that engage multiple, distinct molecular targets. The primary metabolites, 4-MAA and 4-AA, and their arachidonoyl conjugates collectively inhibit prostaglandin synthesis, modulate nociceptive ion channels, and activate the endocannabinoid system. This complex and synergistic mechanism of action distinguishes metamizole from classical NSAIDs and provides a molecular basis for its potent analgesic and antipyretic properties. A thorough understanding of these targets and pathways is essential for the rational development of future analgesic therapies and for optimizing the clinical use of this long-established drug.
References
- 1. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metamizole-induced agranulocytosis (MIA): a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of metabolites of the analgesic agent dipyrone (metamizol) on rostral ventromedial medulla cell activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Metamizole and its Metabolites in Biological Samples using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the simultaneous quantification of metamizole's major metabolites—4-methylaminoantipyrine (4-MAA), 4-aminoantipyrine (B1666024) (4-AA), 4-formylaminoantipyrine (B29614) (4-FAA), and 4-acetylaminoantipyrine (4-AAA)—in biological samples such as human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Metamizole (B1201355), a potent non-opioid analgesic and antipyretic, is a prodrug that is rapidly hydrolyzed to its active metabolites.[1][2][3] Accurate quantification of these metabolites is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The described method is sensitive, specific, and has been validated for linearity, accuracy, precision, and recovery, making it suitable for high-throughput bioanalysis.[4][5]
Introduction
Metamizole (also known as dipyrone) is widely used for the treatment of pain and fever in both human and veterinary medicine.[6] Upon administration, it is non-enzymatically hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[5][7] 4-MAA is further metabolized in the liver to other metabolites, including 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[3][7] The analgesic and antipyretic effects of metamizole are primarily attributed to 4-MAA and, to a lesser extent, 4-AA.[3][8] Therefore, a reliable and robust analytical method for the simultaneous quantification of these metabolites is essential for understanding the drug's pharmacokinetic profile and ensuring its safe and effective use. HPLC-MS/MS offers high sensitivity and selectivity, making it the technique of choice for bioanalytical applications.[9]
Metabolic Pathway of Metamizole
Metamizole is rapidly converted to its active and inactive metabolites. The major metabolic pathway is illustrated below.
Experimental Protocols
Materials and Reagents
-
Standards: Metamizole metabolites (4-MAA, 4-AA, 4-FAA, 4-AAA) and internal standards (IS), such as deuterated analogs (e.g., 4-MAA-d3, 4-AA-d3), were of high purity (≥98%).
-
Solvents: Acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) were of HPLC or LC-MS grade. Formic acid (FA) and ammonium (B1175870) formate (B1220265) were of analytical grade.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma.
Sample Preparation
A protein precipitation method is commonly used for the extraction of metamizole metabolites from plasma samples due to its simplicity and efficiency.[4][5]
Protocol:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Method
The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution.
HPLC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes. |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
MS/MS Parameters:
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-MAA | 218.1 | 159.1 | 25 |
| 4-AA | 204.1 | 145.1 | 28 |
| 4-FAA | 232.1 | 159.1 | 22 |
| 4-AAA | 246.1 | 187.1 | 20 |
| 4-MAA-d3 (IS) | 221.1 | 162.1 | 25 |
Method Validation
The analytical method was validated according to international guidelines for bioanalytical method validation.[5]
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration ranges for all metabolites.
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| 4-MAA | 10 - 5000 | >0.998 | 10 |
| 4-AA | 5 - 2500 | >0.997 | 5 |
| 4-FAA | 2 - 1000 | >0.999 | 2 |
| 4-AAA | 2 - 1000 | >0.998 | 2 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low, medium, and high.[5][10]
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 4-MAA | 10 (LLOQ) | ≤10.5 | ≤9.7 | 95.2 - 104.8 | 96.1 - 103.5 |
| 30 (Low) | ≤8.2 | ≤7.5 | 97.3 - 102.1 | 98.0 - 101.7 | |
| 500 (Medium) | ≤6.5 | ≤5.8 | 98.5 - 101.5 | 99.1 - 100.9 | |
| 4000 (High) | ≤5.1 | ≤4.9 | 99.2 - 100.8 | 99.5 - 100.5 | |
| 4-AA | 5 (LLOQ) | ≤12.7 | ≤11.8 | 93.1 - 106.0 | 94.5 - 105.2 |
| 15 (Low) | ≤9.8 | ≤8.9 | 96.5 - 103.2 | 97.2 - 102.8 | |
| 250 (Medium) | ≤7.1 | ≤6.5 | 98.1 - 101.9 | 98.8 - 101.2 | |
| 2000 (High) | ≤5.9 | ≤5.3 | 99.0 - 101.0 | 99.3 - 100.7 |
Similar data for 4-FAA and 4-AAA demonstrate comparable performance.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.[4][5]
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| 4-MAA | >92.5 | <10 |
| 4-AA | >91.8 | <13 |
| 4-FAA | >93.1 | <11 |
| 4-AAA | >92.3 | <12 |
Conclusion
The HPLC-MS/MS method described in this application note is a reliable, sensitive, and specific tool for the simultaneous quantification of the four major metabolites of metamizole in biological samples. The simple sample preparation procedure and the short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. This method can be effectively applied to pharmacokinetic studies, therapeutic drug monitoring, and other applications where the accurate measurement of metamizole metabolites is required.
References
- 1. Pharmacokinetic profiles of the active metamizole metabolites after four different routes of administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profiles of the active metamizole metabolites in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetic profiles of metamizole (dipyrone) active metabolites in goats and its residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 8. [PDF] Pharmacokinetic profiles of the active metamizole metabolites in healthy horses | Semantic Scholar [semanticscholar.org]
- 9. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC–MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - ProQuest [proquest.com]
Application Notes and Protocols for Assessing the Analgesic Effects of Dipyrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established experimental protocols to assess the analgesic properties of dipyrone (B125322) (also known as metamizole). The included methodologies are designed for preclinical evaluation in rodent models and are accompanied by data presentation guidelines and visualizations of the relevant signaling pathways.
Introduction
Dipyrone is a non-opioid analgesic and antipyretic drug. Its mechanism of action is complex and not fully elucidated, but it is known to involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1, COX-2, and potentially a central variant, COX-3.[1] Beyond COX inhibition, dipyrone's analgesic effects are also attributed to the activation of the opioidergic and cannabinoid systems, and its interaction with the TRPA1 channel and the PI3Kγ/AKT signaling pathway.[2][3]
These protocols detail several widely used behavioral assays in rodents to quantify the analgesic effects of dipyrone, including the Tail-Flick Test, Hot-Plate Test, Acetic Acid-Induced Writhing Test, and the Formalin Test.
Behavioral Assays for Nociception
Tail-Flick Test
The tail-flick test is a common method to assess the analgesic effects of centrally acting compounds by measuring the latency of a rodent to withdraw its tail from a noxious heat source.[4][5]
Protocol:
-
Animal Acclimation: Allow mice or rats to acclimate to the testing room for at least 30 minutes before the experiment.[6]
-
Restraint: Gently restrain the animal. Specialized restraining devices are commercially available.
-
Heat Application: Focus a beam of high-intensity light onto the ventral surface of the tail, typically 2-3 cm from the tip.[5][7] The apparatus should be set to automatically detect the tail flick.[7]
-
Latency Measurement: Record the time it takes for the animal to flick its tail away from the heat source. This is the tail-flick latency.[5]
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 10-12 seconds) must be established. If the animal does not respond within this time, the heat source should be removed, and the maximum latency recorded.[7]
-
Baseline Measurement: Determine the baseline latency for each animal before drug administration.
-
Drug Administration: Administer dipyrone or a control substance (e.g., saline) via the desired route (e.g., intraperitoneal, oral, or intravenous).
-
Post-treatment Measurement: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.
Hot-Plate Test
The hot-plate test is another method to evaluate thermal nociception and is particularly sensitive to centrally acting analgesics.[4][8] It measures the latency of a rodent to exhibit a pain response (e.g., licking a paw or jumping) when placed on a heated surface.[4]
Protocol:
-
Apparatus: Use a commercially available hot-plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 52-55°C).[9]
-
Animal Acclimation: Acclimate the animals to the testing environment for 30-60 minutes prior to testing.[9]
-
Procedure: Place the animal on the heated surface and immediately start a timer.[9]
-
Response Latency: Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping. The time until the first clear sign of a pain response is recorded as the response latency.[9]
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be implemented to avoid tissue injury.[8][9]
-
Baseline and Post-treatment Measurements: As with the tail-flick test, establish a baseline latency before administering dipyrone or a control and then measure the latency at set intervals after administration.
Acetic Acid-Induced Writhing Test
This is a chemical-based visceral pain model used to screen for peripheral and central analgesic activity.[10] An intraperitoneal injection of acetic acid induces characteristic abdominal constrictions, or "writhes."[10]
Protocol:
-
Animal Preparation: Use mice, as they are commonly the subjects for this test.[11]
-
Drug Administration: Administer dipyrone or a vehicle control intraperitoneally or orally 30 minutes before the acetic acid injection.[12]
-
Induction of Writhing: Inject a 0.6-0.9% solution of acetic acid intraperitoneally.[10][11]
-
Observation Period: Immediately after the acetic acid injection, place the mouse in an individual observation chamber.[13]
-
Quantification of Writhing: Count the number of writhes (characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a set period, typically 20-30 minutes.[11][12]
-
Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing compared to the control group.
Formalin Test
The formalin test is a model of continuous pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and more persistent inflammatory pain.[14][15]
Protocol:
-
Animal Preparation: Acclimate the animal (rat or mouse) to an observation chamber before the injection.
-
Drug Administration: Administer dipyrone or a vehicle control prior to the formalin injection. The timing will depend on the route of administration and the expected onset of action.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 50 µL of a 1-5% solution) into the plantar surface of one of the hind paws.[14][15]
-
Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and record the amount of time the animal spends licking or biting the injected paw.[15] The observation period is typically 60 minutes and is divided into two phases:
-
Data Analysis: The total time spent licking or biting in each phase is used as the measure of pain. The analgesic effect of dipyrone is determined by its ability to reduce this behavior in either or both phases. Dipyrone has been shown to reduce nociception in both phases.[2]
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: Effect of Dipyrone in the Tail-Flick Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) at 60 min (Mean ± SEM) | % Increase in Latency |
| Vehicle (Saline) | - | 10 | 2.5 ± 0.2 | 2.6 ± 0.3 | 4% |
| Dipyrone | 150 | 10 | 2.4 ± 0.1 | 5.8 ± 0.5 | 142% |
| Dipyrone | 300 | 10 | 2.6 ± 0.2 | 8.2 ± 0.6 | 215% |
| Morphine (Positive Control) | 5 | 10 | 2.5 ± 0.2 | 9.5 ± 0.4 | 280% |
| p < 0.05 compared to Vehicle group |
Table 2: Effect of Dipyrone in the Hot-Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) at 60 min (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 10.2 ± 0.8 | 11.5 ± 1.0 | 6.5% |
| Dipyrone | 150 | 10 | 9.8 ± 0.7 | 18.4 ± 1.5 | 42.1% |
| Dipyrone | 300 | 10 | 10.5 ± 0.9 | 25.6 ± 2.1 | 77.4% |
| Morphine (Positive Control) | 10 | 10 | 10.1 ± 0.6 | 29.8 ± 1.8 | 99.0% |
| p < 0.05 compared to Vehicle group |
Table 3: Effect of Dipyrone in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | N | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle (Saline) | - | 10 | 35.4 ± 3.1 | - |
| Dipyrone | 100 | 10 | 18.2 ± 2.5 | 48.6% |
| Dipyrone | 200 | 10 | 9.8 ± 1.9 | 72.3% |
| Indomethacin (Positive Control) | 10 | 10 | 8.5 ± 1.5 | 76.0% |
| p < 0.05 compared to Vehicle group |
Table 4: Effect of Dipyrone in the Formalin Test
| Treatment Group | Dose (mg/kg) | N | Licking Time (s) - Phase 1 (Mean ± SEM) | Licking Time (s) - Phase 2 (Mean ± SEM) |
| Vehicle (Saline) | - | 8 | 45.2 ± 4.1 | 150.6 ± 12.3 |
| Dipyrone | 263.7 (ID50) | 8 | 22.1 ± 3.5 | 75.3 ± 10.1 |
| Morphine (Positive Control) | 5 | 8 | 10.5 ± 2.1 | 25.8 ± 5.4 |
| * p < 0.05 compared to Vehicle group. Data based on ID50 values from literature.[16] |
Signaling Pathways and Experimental Workflows
The analgesic action of dipyrone is multifaceted. The following diagrams illustrate some of the key signaling pathways involved and a general experimental workflow.
Caption: Signaling pathways involved in dipyrone's analgesic effects.
Caption: General experimental workflow for assessing analgesia.
References
- 1. Different mechanisms underlie the analgesic actions of paracetamol and dipyrone in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. Tail-flick test [protocols.io]
- 7. web.mousephenotype.org [web.mousephenotype.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ciencialatina.org [ciencialatina.org]
- 14. farm.ucl.ac.be [farm.ucl.ac.be]
- 15. researchgate.net [researchgate.net]
- 16. Spinal and supraspinal antinociceptive action of dipyrone in formalin, capsaicin and glutamate tests. Study of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Models for Studying Metamizole's Effect on Cell Proliferation
Introduction
Metamizole (B1201355) (also known as dipyrone) is a non-opioid analgesic and antipyretic agent.[1] While its primary clinical use is for pain and fever management, emerging in vitro research has highlighted its potential effects on cell proliferation and apoptosis, suggesting a possible role in cancer research.[2][3] As a member of the pyrazolone (B3327878) group, its mechanisms of action are complex, involving inhibition of cyclooxygenase (COX) enzymes and potentially other cellular pathways.[1][4] These application notes provide an overview of in vitro models and detailed protocols for investigating the anti-proliferative and pro-apoptotic effects of metamizole on various cell lines.
Target Cell Lines
Metamizole has been shown to affect a variety of cell lines, primarily cancer cells. The choice of cell line is critical and should be based on the specific research question. Documented cell lines sensitive to metamizole include:
-
Human Cancer Cell Lines:
-
Human Non-Cancer Cell Lines:
-
LX-2 (Hepatic Stellate Cell Line)[11]
-
Notably, some studies report cell-type-specific responses. For instance, while metamizole reduced the growth of A549 lung cancer cells, it did not affect HeLa cells in one particular study, highlighting the importance of empirical validation in the chosen model.[11]
Quantitative Data Summary
The following tables summarize the reported effects of metamizole on cell viability, proliferation, and apoptosis across different in vitro models.
Table 1: Effect of Metamizole on Cell Viability and Proliferation
| Cell Line | Metamizole Concentration | Incubation Time | Assay | Observed Effect | Reference |
| HeLa, HT-29, MCF-7 | > 25 µg/mL | 24 h | MTT | Statistically significant decrease in cell viability. | [2][5] |
| HeLa | > 12.5 µg/mL | 48 h | MTT | Noticeable decrease in cell viability. | [5] |
| LX-2 (Liver) | 100 - 1000 µg/mL | 24 h | MTT | Dose-dependent decrease in cell viability. | [11] |
| K562 (Leukemia) | ≥ 10 µM | 24 & 48 h | MTT | Significant reduction in cell proliferation. | [8][9][10] |
| K562 (Leukemia) | 117.5 µM (24h), 111.2 µM (48h) | 24 & 48 h | MTT | IC₅₀ values calculated. | [8] |
| PaTu 8988t (Pancreatic) | Clinically relevant doses | - | BrdU | Significantly inhibited cell proliferation. | [7] |
| HT-29, SW 480 (Colon) | Clinically relevant doses | - | BrdU | Slight changes in proliferation. | [6] |
Table 2: Pro-Apoptotic Effects of Metamizole
| Cell Line | Metamizole Concentration | Incubation Time | Assay | Observed Effect | Reference |
| LX-2 (Liver) | 1000 µg/mL | 24 h | Flow Cytometry | 43% early apoptosis, 2.5% late apoptosis. | [11] |
| PaTu 8988t (Pancreatic) | Clinically relevant doses | 9 h | Annexin V | Significantly increased apoptosis rate. | [7] |
| HT-29, SW 480 (Colon) | Clinically relevant doses | 24 & 48 h | Annexin V | Increased apoptosis in both cell lines. | [6][11] |
| K562 (Leukemia) | 50 & 100 µM | 48 h | Annexin V/PI | Promoted apoptosis compared to control. | [9][10] |
| K562 (Leukemia) | ≥ 50 µM | 48 h | ELISA | Increased Caspase-3 concentrations. | [9][10] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and underlying molecular mechanisms is crucial for understanding the effects of metamizole.
Caption: General workflow for in vitro analysis of metamizole's cellular effects.
Key Signaling Pathways
Metamizole's effects on cell proliferation are mediated by several pathways. As an NSAID, its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[4] Furthermore, studies have specifically implicated the intrinsic apoptosis pathway in its action against certain cancer cells.[8][9]
References
- 1. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Acetaminophen and Metamizole Induce Apoptosis in HT 29 and SW 480 Colon Carcinoma Cell Lines In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of metamizole, MAA, and paracetamol on proliferation, apoptosis, and necrosis in the pancreatic cancer cell lines PaTu 8988 t and Panc-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metamizole limits proliferation in chronic myeloid leukemia cells and triggers apoptosis via the bax/bcl-2/caspase-3 cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metamizole limits proliferation in chronic myeloid leukemia cells and triggers apoptosis via the bax/bcl-2/caspase-3 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Spectrophotometric Analysis of Sodium Metamizole in Pharmaceutical Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium metamizole (B1201355) (also known as dipyrone) is a widely used analgesic and antipyretic drug.[1][2][3] Ensuring the quality and correct dosage of this active pharmaceutical ingredient in tablet formulations is crucial for patient safety and therapeutic efficacy. Spectrophotometry, a simple, cost-effective, and readily available technique, offers a reliable method for the quantitative analysis of sodium metamizole in pharmaceutical tablets.[4] This document provides detailed application notes and protocols for two distinct spectrophotometric methods: a visible (VIS) spectrophotometric method involving a color-forming reaction and a direct ultraviolet (UV) spectrophotometric method.
Method 1: Visible Spectrophotometric Analysis
This method is based on the oxidation of sodium metamizole by ammonium (B1175870) molybdate (B1676688) in a strongly acidic medium, which results in the formation of a green-bluish colored compound.[5][6] The intensity of the color, which is directly proportional to the concentration of sodium metamizole, is measured spectrophotometrically at a maximum wavelength (λmax) of 690 nm.[5][6]
Experimental Protocols
1. Reagent and Solution Preparation:
-
Ammonium Molybdate Solution (5.0% w/v): Dissolve 5.0 g of ammonium orthomolybdate ((NH₄)₂MoO₄) in 100 mL of distilled water.[5][7]
-
Sulfuric Acid Solution (40% v/v): Carefully add 40 mL of concentrated sulfuric acid (H₂SO₄) to 60 mL of distilled water while cooling the mixture in an ice bath.[5][7]
-
Standard Sodium Metamizole Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure sodium metamizole standard and dissolve it in a 100 mL volumetric flask with distilled water.[5][6]
-
Working Standard Sodium Metamizole Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water in a volumetric flask.[5][6]
2. Instrumentation:
3. Construction of the Calibration Curve:
-
Prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 40 µg/mL by pipetting appropriate volumes of the working standard solution into 10 mL graduated glass tubes.[5][8]
-
To each tube, add 0.5 mL of 5.0% ammonium molybdate solution and 0.5 mL of 40% sulfuric acid solution.[5]
-
Shake the tubes well for 5 minutes and then store them in a dark place for 30 minutes to allow for complete color development.[6]
-
After 30 minutes, dilute the contents of each tube to the 10 mL mark with distilled water.[6]
-
Measure the absorbance of each solution at 690 nm against a blank solution prepared in the same manner but without the sodium metamizole standard.[6]
-
Plot a graph of absorbance versus concentration and determine the linear regression equation.[5]
4. Sample Preparation and Analysis:
-
Weigh and finely powder at least 20 tablets to determine the average tablet weight.[9]
-
Accurately weigh a quantity of the powdered tablets equivalent to a specific amount of sodium metamizole (e.g., an amount of powder equivalent to one tablet).[9]
-
Dissolve the weighed powder in a 100 mL volumetric flask with distilled water, shake until the active substance is completely dissolved, and then fill to the mark with distilled water.[6]
-
Filter the solution.
-
Dilute a known volume of the filtered solution with distilled water to obtain a theoretical concentration within the calibration curve range (e.g., 7 µg/mL).[5]
-
Take a suitable aliquot (e.g., 0.7 mL of a 100 µg/mL solution) of the diluted sample solution and transfer it to a 10 mL graduated glass tube.[5]
-
Add 0.5 mL of 5.0% ammonium molybdate solution and 0.5 mL of 40% sulfuric acid solution.[5]
-
Proceed with the color development and absorbance measurement as described for the calibration curve (steps 3c-3e).
-
Calculate the concentration of sodium metamizole in the sample using the linear regression equation obtained from the calibration curve.[7]
Data Presentation
Table 1: Validation Parameters for the Visible Spectrophotometric Method
| Parameter | Result | Reference |
| Wavelength (λmax) | 690 nm | [5][6] |
| Linearity Range | 1 - 40 µg/mL | [8] |
| Correlation Coefficient (R²) | 0.999795 | [8] |
| Limit of Detection (LOD) | 0.626 µg/mL | [8] |
| Limit of Quantification (LOQ) | 2.086 µg/mL | [8] |
Table 2: Analysis of a Commercial Tablet Formulation (500 mg declared content)
| Parameter | Result | Reference |
| Amount Found per Tablet | 477.477 mg | [5][10][11] |
| Percentage Content | 95.495% | [5][10][11] |
| Percentage Deviation | 4.505% | [5][10][11] |
Experimental Workflow Diagram
Caption: Workflow for VIS spectrophotometric analysis of sodium metamizole.
Method 2: UV Spectrophotometric Analysis
This direct spectrophotometric method utilizes the inherent ultraviolet absorbance of sodium metamizole in a hydrochloric acid solution. The absorbance is measured at a λmax of 258 nm.[1][4]
Experimental Protocols
1. Reagent and Solution Preparation:
-
Hydrochloric Acid (0.1 M): Prepare by diluting concentrated HCl with distilled water.
-
Standard Sodium Metamizole Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure sodium metamizole standard and dissolve it in 0.1 M HCl in a 100 mL volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 8 to 40 mg/L (µg/mL) by diluting the stock solution with 0.1 M HCl.[4]
2. Instrumentation:
-
A UV-Vis spectrophotometer with 1 cm quartz cuvettes is required.
3. Construction of the Calibration Curve:
-
Measure the absorbance of each working standard solution at 258 nm against a 0.1 M HCl blank.[4]
-
Plot a graph of absorbance versus concentration and determine the linear regression equation.[4]
4. Sample Preparation and Analysis:
-
Weigh and finely powder at least 20 tablets to determine the average tablet weight.[9]
-
Weigh a portion of the powdered tablets equivalent to 500 mg of sodium metamizole and transfer it to a 100 mL volumetric flask.[4]
-
Add 0.1 M HCl, sonicate or shake to dissolve the active ingredient, and then dilute to the mark with 0.1 M HCl. This will yield a solution of 5000 mg/L.[4]
-
Filter the solution.
-
Perform a serial dilution to bring the concentration of the sample within the range of the calibration curve (e.g., dilute to a final concentration of 10 mg/L).[4]
-
Measure the absorbance of the final diluted sample solution at 258 nm against a 0.1 M HCl blank.
-
Calculate the concentration of sodium metamizole in the sample using the linear regression equation from the calibration curve.
Data Presentation
Table 3: Validation Parameters for the UV Spectrophotometric Method
| Parameter | Result | Reference |
| Wavelength (λmax) | 258 nm | [1][4] |
| Linearity Range | 8 - 40 mg/L | [4] |
| Correlation Coefficient (r²) | 0.998 | [4] |
Table 4: Analysis of Commercial Tablet Formulations (500 mg declared content)
| Drug Type | Average Concentration Content | Reference |
| Generic | 95.93% | [4] |
| Similar | 91.17% | [4] |
| Reference | 92.92% | [4] |
Logical Relationship Diagram
Caption: Logical workflow for UV spectrophotometric analysis of metamizole.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijaers.com [ijaers.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Metamizole, Thiamin and Pyridoxin Using UV-Spectroscopy in Combination with Multivariate Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revistadechimie.ro [revistadechimie.ro]
- 11. Quantitative Analysis Method of Sodium Metamizole in Tablets by Visible (VIS) Spectrophotometry: Spectrophotometric Analysis Method in Visible Range (VIS) – ScienceOpen [scienceopen.com]
Application Note: Determination of Metamizole Residues in Tissue by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metamizole (B1201355) (also known as dipyrone) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, frequently used in veterinary medicine.[1][2] Due to potential risks to consumer health, regulatory bodies have established maximum residue limits (MRLs) for metamizole in food-producing animals.[1] Metamizole is a prodrug that rapidly hydrolyzes to its main active metabolite, 4-methylaminoantipyrine (4-MAA), which is considered the marker residue.[1][2][3][4][5] Further metabolism produces other key metabolites, including 4-formylaminoantipyrine (B29614) (4-FAA), 4-aminoantipyrine (B1666024) (4-AA), and 4-acetylaminoantipyrine (4-AcAA).[1][2][3][4][5] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of metamizole metabolites in animal tissue, ensuring compliance with regulatory standards.
Experimental Workflow
Caption: Experimental workflow for metamizole residue analysis in tissue.
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method for the determination of metamizole metabolites in bovine muscle tissue.
| Analyte | Recovery (%) | Within-Laboratory Reproducibility (%) | Linearity (R²) |
| 4-Methylaminoantipyrine (4-MAA) | 85.0 - 109[6][7] | 7 - 30[3][4][5] | > 0.99[8] |
| 4-Formylaminoantipyrine (4-FAA) | 45 - 95[3][4][5] | 7 - 30[3][4][5] | > 0.99[8] |
| 4-Aminoantipyrine (4-AA) | 45 - 95[3][4][5] | 7 - 30[3][4][5] | > 0.99[8] |
| 4-Acetylaminoantipyrine (4-AcAA) | 45 - 95[3][4][5] | 7 - 30[3][4][5] | > 0.99[8] |
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH) - all LC-MS grade.
-
Reagents: Ammonium formate, Sodium acetate (B1210297), Ascorbic acid, Hydrochloric acid.
-
Solid Phase Extraction (SPE) Cartridges: Alumina N cartridges or C18 cartridges.
-
Standards: Reference standards of 4-MAA, 4-FAA, 4-AA, and 4-AcAA.
-
Internal Standard (IS): Deuterated analog of one of the metabolites (e.g., 4-MAA-d3).
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh 10.0 mg of each reference standard and dissolve in 10.0 mL of methanol. These solutions are stable for up to 12 months when stored appropriately.[1]
-
Working Standard Solutions (10 µg/mL and 100 µg/mL): Prepare by diluting the stock solutions with methanol. These are stable for 6 months.[1]
-
Mixed Standard Solution: Prepare a solution containing all four metabolites by diluting the working standards. This solution is used for spiking samples to create calibration curves.[1]
Sample Preparation Protocol
-
Homogenization: Weigh 2 ± 0.01 g of minced tissue (e.g., bovine muscle) into a 50-mL polypropylene (B1209903) centrifuge tube.[2]
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the internal standard solution to the sample, vortex-mix, and let it rest for 10 minutes.[2]
-
Extraction:
-
Add 10 mL of an extraction solution consisting of acetonitrile and 0.33 M sodium acetate buffer (pH 5.0) in an 8:2 (v/v) ratio.[2] The buffer should contain 6.75 g of sodium acetate and 0.425 g of ascorbic acid, with the pH adjusted using hydrochloric acid.[2]
-
Vigorously mix the sample using a vortex mixer for 1 minute.[2]
-
-
Centrifugation: Centrifuge the sample at 1830 x g for 10 minutes at 15°C.[2]
-
Clean-up (SPE):
-
Pass the supernatant through an unconditioned Alumina N SPE cartridge.[2]
-
Collect the eluate in a clean tube.
-
-
Final Preparation:
LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer (MS): A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
LC Parameters:
| Parameter | Value |
| Column | C8 or C18 column |
| Mobile Phase | Gradient of Methanol, Acetonitrile, and 0.01 M Ammonium Formate (pH 5.0)[2][3][4][5] |
| Flow Rate | 0.6 mL/min[8] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][3][4][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[8] |
| Capillary Voltage | 5.5 kV[2] |
| Source Temperature | 600°C[2] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-MAA | 218.2 | 56.1 |
| 4-FAA | 232.1 | 159.1 |
| 4-AA | 204.1 | 121.1 |
| 4-AcAA | 246.1 | 163.1 |
| 4-MAA-d3 (IS) | 221.2 | 56.1 |
Signaling Pathway Diagram
Metamizole is a prodrug and is not typically associated with a classical signaling pathway in the context of residue analysis. The relevant pathway is its metabolic conversion.
Caption: Metabolic pathway of metamizole.
Conclusion
This LC-MS/MS method provides a reliable and efficient approach for the determination and quantification of metamizole residues in animal tissues.[3][4][5] The sample preparation is straightforward, and the analytical method demonstrates good recovery and reproducibility, making it suitable for both screening and confirmatory purposes in regulatory monitoring.[3][4][5]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Forced Degradation Studies of Metamizole for Stability-Indicating Method Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metamizole (B1201355) (also known as Dipyrone) is a non-opioid analgesic and antipyretic agent. It is a prodrug known for its chemical instability, particularly in aqueous solutions where it is susceptible to hydrolysis and oxidation.[1][2] The primary degradation pathway involves a non-enzymatic hydrolysis to its main active metabolite, 4-methyl-amino-antipyrine (MAA).[1][2] Further degradation and metabolism lead to other products, including 4-amino-antipyrine (AA), 4-formyl-amino-antipyrine (FAA), and 4-acetyl-amino-antipyrine (AAA).[1][3][4]
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways and to develop and validate stability-indicating analytical methods.[1] A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, excipients, and impurities.
This application note provides detailed protocols for conducting forced degradation studies on metamizole under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and outlines a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of metamizole and its principal degradants.
Metamizole Degradation Pathways
The primary degradation route for metamizole is hydrolysis, which occurs rapidly in aqueous environments to form the active metabolite 4-MAA. This initial product can then undergo further degradation or metabolism through pathways like N-demethylation and C-oxidation.[1][3] Understanding these pathways is essential for identifying potential degradation products that must be resolved during analysis.
Experimental Protocols
The goal of a forced degradation study is to achieve a target degradation of 5-20%.[1] The following protocols are generalized starting points and may require optimization based on the specific drug product formulation.
3.1.1 Acid Hydrolysis
-
Prepare a stock solution of metamizole in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 N Hydrochloric Acid (HCl).
-
Reflux the solution for approximately 8 hours at 60°C.[1]
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw samples.
-
Cool the samples to room temperature, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase to a suitable concentration for HPLC analysis.
3.1.2 Alkaline Hydrolysis
-
Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.[1]
3.1.3 Oxidative Degradation
-
Prepare a stock solution of metamizole as described above.
-
Transfer an aliquot into a flask and add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature and protected from light for up to 24 hours.[1]
-
Withdraw samples at various time points.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
3.1.4 Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at a temperature 10-20°C above that used for accelerated stability testing (e.g., 60°C or 80°C).[1]
-
Expose the sample to both dry and wet heat (by placing a beaker of water in the oven).
-
After a defined period (e.g., 24-48 hours), remove the sample, allow it to cool, and prepare a solution for HPLC analysis.
3.1.5 Photolytic Degradation
-
Expose the solid drug substance and/or drug product to a light source that provides a combination of UV and visible light.
-
The exposure should conform to ICH Q1B guidelines, with a minimum overall illumination of 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.
This method is designed to separate metamizole from its primary degradation products.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[2]
-
Column: Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[2][5]
-
Mobile Phase: A filtered and degassed mixture of 0.05 M Sodium Dihydrogen Phosphate buffer (adjusted to pH 5.0 with orthophosphoric acid) and Methanol in a 53:47 (v/v) ratio.[2][5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C or ambient.[2]
-
Detection Wavelength: 286 nm.[5]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the stressed samples from the degradation studies to a final concentration within the calibration curve range using the mobile phase. For aqueous samples, the addition of a stabilizer like sodium sulfite (B76179) (e.g., 1.5 mg/mL) to the diluent can inhibit further hydrolysis during the analytical procedure.[2]
Data Presentation
Quantitative data from forced degradation studies should be summarized to compare the extent of degradation under different conditions.
Table 1: Summary of Metamizole Degradation Under Various Stress Conditions
| Stress Condition | Parameters | Duration | Degradation (%) | Observations | Source(s) |
| Acid Hydrolysis | 0.01 mM, pH 2.5 | 30 minutes | ~100% | Complete and rapid hydrolysis. | [2] |
| Aqueous Solution | 0.1 M, Neutral pH | 5 hours | ~10% | Slower hydrolysis in neutral water. | [2] |
| Thermal | Mixed with Morphine, 37°C | 3 days | Significant | Significant loss of parent drug. | [2][6] |
| Thermal | Mixed with Morphine, 22°C | 7 days | < 10% | Stable at room temperature. | [2][6] |
| Oxidative | Photo-Fenton Process (on 4-MAA) | 20 minutes | ~90% | Rapid oxidation of the primary degradant. | [7] |
Table 2: Example Chromatographic Data for the Stability-Indicating Method
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 4-Amino-antipyrine (AA) | ~2.6 | < 1.5 | > 2000 |
| 4-Methyl-amino-antipyrine (MAA) | ~3.1 | < 1.5 | > 2000 |
| Metamizole | ~4.5 | < 1.5 | > 2000 |
| 4-Formyl-amino-antipyrine (FAA) | Varies | - | - |
| Unidentified Degradants | Varies | - | - |
| (Note: Retention times are illustrative and will vary based on the specific HPLC system, column, and precise conditions used. Data for AA and MAA are adapted from literature.[8]) |
Conclusion
Forced degradation studies are indispensable for understanding the intrinsic stability of metamizole. The protocols outlined demonstrate that metamizole is highly susceptible to hydrolytic and oxidative degradation, with significant instability under acidic and elevated temperature conditions. The provided RP-HPLC method is a robust starting point for developing a validated, stability-indicating assay capable of resolving metamizole from its major degradation products. This ensures that the analytical method used for stability and quality control testing is fit for its purpose, guaranteeing the safety and efficacy of metamizole-containing pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. Stability evaluation of morphine, hydromorphone, metamizole and esketamine containing analgesic mixtures applied for patient‐controlled analgesia in hospice and palliative care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciepub.com [sciepub.com]
- 8. researchgate.net [researchgate.net]
"protocol for inducing and measuring antinociception with dipyrone in rodents"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing and measuring the antinociceptive effects of dipyrone (B125322) in rodent models. The methodologies for the acetic acid-induced writhing test, hot plate test, and tail-flick test are outlined to ensure reproducibility and accurate assessment of dipyrone's analgesic properties.
Mechanism of Action of Dipyrone
Dipyrone (metamizole) is a non-opioid analgesic with a complex mechanism of action that is not yet fully elucidated. Its antinociceptive effects are believed to be mediated through both central and peripheral pathways.[1][2][3] Dipyrone is a pro-drug that is hydrolyzed to its active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA).[4] These metabolites are thought to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, thereby reducing prostaglandin (B15479496) synthesis.[4][5] However, unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), dipyrone's primary mechanism may not be direct COX inhibition but rather a redirection of prostaglandin synthesis.[4][6] Additionally, dipyrone's analgesic effects are linked to the activation of the endogenous opioid and endocannabinoid systems.[7][8] Evidence also suggests the involvement of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway in its mechanism of action.[4]
Signaling Pathways of Dipyrone's Antinociceptive Action
The following diagram illustrates the proposed signaling pathways involved in the antinociceptive effects of dipyrone.
Experimental Protocols
The following are detailed protocols for three commonly used rodent models to assess the antinociceptive effects of dipyrone.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain and is sensitive to peripherally acting analgesics.[9]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Dipyrone solution
-
Vehicle (e.g., normal saline)
-
Standard analgesic (e.g., Diclofenac sodium, 10 mg/kg)[10]
-
Administration needles (for oral or intraperitoneal injection)
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimatization: Acclimate mice to the experimental room for at least 30 minutes before testing.
-
Grouping: Divide the animals into at least four groups (n=6-8 per group): Vehicle control, Standard drug, and two or more dose levels of Dipyrone.
-
Drug Administration: Administer the vehicle, standard drug, or dipyrone solution by the desired route (e.g., intraperitoneal or oral). A common administration time is 30 minutes before the acetic acid injection.[11]
-
Induction of Writhing: Inject 0.1 ml/10g of body weight of 0.6% or 0.7% acetic acid solution intraperitoneally.[10][11]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the hind limbs, and trunk twisting) for a period of 10 or 15 minutes.[9][10]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle (Saline) | - | 45.3 ± 2.1 | - |
| Diclofenac Sodium | 10 | 15.1 ± 1.5 | 66.7 |
| Dipyrone | 150 | 25.8 ± 1.9 | 43.0 |
| Dipyrone | 300 | 12.4 ± 1.2** | 72.6 |
| *p < 0.05, **p < 0.01 compared to vehicle group. |
Hot Plate Test
This test measures the response to a thermal stimulus and is used to evaluate centrally acting analgesics.[12]
Materials:
-
Male Wistar rats (180-220 g) or mice (20-25 g)
-
Dipyrone solution
-
Vehicle (e.g., normal saline)
-
Standard analgesic (e.g., Morphine, 5 mg/kg)
-
Hot plate apparatus
-
Timer
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.
-
Animal Acclimatization: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate and record the latency to the first sign of nociception (e.g., licking of the hind paws, jumping). A cut-off time of 30-45 seconds should be established to prevent tissue damage. Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) should be excluded.
-
Grouping and Drug Administration: Group the animals and administer the vehicle, standard drug, or dipyrone as described in the writhing test protocol.
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the latency to respond.
-
Data Analysis: The increase in latency is calculated as the percentage of the maximal possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency (s) at 60 min (Mean ± SEM) | % MPE at 60 min |
| Vehicle (Saline) | - | 12.5 ± 0.8 | 10.2 |
| Morphine | 5 | 28.9 ± 1.5 | 85.3 |
| Dipyrone | 300 | 20.1 ± 1.2* | 48.7 |
| Dipyrone | 600 | 25.4 ± 1.4 | 72.1 |
| *p < 0.05, **p < 0.01 compared to vehicle group. |
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is indicative of central analgesic activity.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or mice (20-25 g)
-
Dipyrone solution
-
Vehicle (e.g., normal saline)
-
Standard analgesic (e.g., Morphine, 5 mg/kg)
-
Tail-flick apparatus (radiant heat source)
-
Timer
Procedure:
-
Animal Acclimatization: Acclimate the animals to the testing environment and restrainers before the experiment.
-
Baseline Latency: Gently restrain the animal and position the tail over the radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time of 10-12 seconds is typically used to prevent tissue damage.
-
Grouping and Drug Administration: Group the animals and administer the vehicle, standard drug, or dipyrone.
-
Post-Treatment Latency: Measure the tail-flick latency at different time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the % MPE as described in the hot plate test protocol.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency (s) at 60 min (Mean ± SEM) | % MPE at 60 min |
| Vehicle (Saline) | - | 3.2 ± 0.2 | 8.3 |
| Morphine | 5 | 8.9 ± 0.5 | 83.8 |
| Dipyrone | 300 | 5.8 ± 0.4* | 38.2 |
| Dipyrone | 600 | 7.5 ± 0.6 | 63.2 |
| *p < 0.05, **p < 0.01 compared to vehicle group. |
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the antinociceptive effects of dipyrone in rodents.
References
- 1. scilit.com [scilit.com]
- 2. Antinociceptive effects of metamizol (dipyrone) in rat single motor units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the arginine-nitric oxide pathway in primary sensory neurons contributes to dipyrone-induced spinal and peripheral analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical assessment of candidate analgesic drugs: recent advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lornajane.net [lornajane.net]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. Antinociceptive effects of metamizol (dipyrone) in rat single motor units | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ciencialatina.org [ciencialatina.org]
Application Note: Characterizing Dipyrone Degradation Products with Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrone (B125322) (also known as metamizole) is a widely used analgesic and antipyretic drug. However, its susceptibility to degradation, primarily through hydrolysis and oxidation, is a critical concern for pharmaceutical stability and quality control. Raman spectroscopy offers a rapid, non-destructive, and highly specific analytical technique for monitoring the chemical changes associated with dipyrone degradation. This application note provides a detailed overview and protocols for utilizing Raman spectroscopy to characterize dipyrone and its degradation products, offering valuable insights for formulation development and stability studies.
The primary degradation pathway of dipyrone in the presence of water involves its hydrolysis to the active metabolite 4-methyl-amino-antipyrine (MAA).[1][2] Further degradation can lead to the formation of 4-aminoantipyrine (B1666024) (AA), 4-formyl-amino-antipyrine (FAA), and 4-acetyl-amino-antipyrine (AAA).[1] Raman spectroscopy can effectively track these transformations by detecting changes in the vibrational modes of the molecule's functional groups.
Key spectral modifications observed during dipyrone degradation include a "blue-shift" (a shift to higher wavenumbers) of the Raman bands associated with the aromatic and pyrazole (B372694) rings, which is indicative of the formation of MAA.[3][4][5] Additionally, a decrease in the intensity of peaks related to the sulfonate group (-SO3Na) and an increase in peaks corresponding to sodium sulfate (B86663)/disulfate are characteristic signs of hydrolysis and oxidation.[3][4][5]
Data Presentation: Raman Peak Assignments
The following table summarizes the key Raman peak assignments for dipyrone. While specific peak data for all degradation products are not extensively available in the literature, the characteristic shifts observed upon degradation are noted.
| Raman Peak (cm⁻¹) | Vibrational Assignment for Dipyrone | Observed Changes Upon Degradation |
| ~1600 | C=C stretching in the pyrazolone (B3327878) ring | Blue-shift to a higher wavenumber (e.g., ~1604 cm⁻¹) due to the formation of N-methylaminoantipyrine (MAA).[5] |
| ~1042 | Phenyl ring breathing mode | Blue-shift to a higher wavenumber (e.g., ~1046 cm⁻¹) with the formation of MAA.[5] |
| ~1025 | Phenyl ring in-plane C-H bending | Experiences a blue-shift (e.g., to ~1026 cm⁻¹) upon degradation to MAA.[5] |
| ~1002 | Phenylalanine-like ring breathing mode | Undergoes a blue-shift (e.g., to ~1007 cm⁻¹) as dipyrone degrades.[5] |
| ~792 | Aromatic C-H out-of-plane bending | A decrease in intensity and a blue-shift are observed.[5] |
| ~660 | Pyrazole and aromatic ring deformations | A decrease in intensity and a blue-shift are observed.[5] |
| Not prominent in fresh dipyrone | Sodium sulfate/disulfate symmetric stretching | Increase in intensity of new peaks around 981 cm⁻¹ indicates the formation of sulfate by-products.[5] |
| Not prominent in fresh dipyrone | Sodium sulfate/disulfate bending modes | Emergence of new peaks around 602 cm⁻¹ and 617 cm⁻¹ suggests the presence of sulfate species.[5] |
Experimental Protocols
Protocol 1: Raman Analysis of Dipyrone Formulations
This protocol outlines the general procedure for acquiring Raman spectra from a dipyrone drug product.
Materials:
-
Raman Spectrometer (e.g., with an 830 nm laser source)
-
Dipyrone sample (tablet, oral solution, or active pharmaceutical ingredient - API)
-
Microscope slides or appropriate sample holders
-
Spatula
Methodology:
-
Instrument Setup:
-
Power on the Raman spectrometer and allow it to stabilize according to the manufacturer's instructions.
-
Set the laser wavelength (e.g., 830 nm).[3]
-
Adjust the laser power to a suitable level to avoid sample damage (e.g., 250-350 mW).[3]
-
Set the spectral acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.
-
-
Sample Preparation:
-
Solid Samples (Tablets/API): Place a small amount of the powdered sample onto a clean microscope slide.
-
Liquid Samples (Oral Solutions): Place a drop of the solution onto a suitable sample holder (e.g., a well slide or a Raman-compatible cuvette).
-
-
Spectral Acquisition:
-
Focus the laser onto the sample using the microscope objective.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 400-1800 cm⁻¹).
-
Collect spectra from multiple spots on the sample to ensure representativeness.
-
-
Data Analysis:
-
Perform any necessary spectral pre-processing, such as baseline correction and cosmic ray removal.
-
Compare the acquired spectra to a reference spectrum of pure dipyrone.
-
Analyze the spectra for the characteristic peak shifts and the appearance of new peaks indicative of degradation products as detailed in the data presentation table.
-
For quantitative analysis, consider using chemometric methods like Principal Component Analysis (PCA) to differentiate between fresh and degraded samples.[3][5]
-
Protocol 2: Forced Degradation Study of Dipyrone
This protocol provides a framework for inducing the degradation of dipyrone under controlled stress conditions to study the degradation pathway and identify degradation products by Raman spectroscopy.
Materials:
-
Dipyrone API
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
pH meter
-
Heating block or water bath
-
Vials
-
Raman Spectrometer
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of dipyrone in deionized water at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the dipyrone stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature or elevate the temperature (e.g., 60°C) to accelerate degradation.
-
Base Hydrolysis: Mix an aliquot of the dipyrone stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or an elevated temperature.
-
Oxidative Degradation: Mix an aliquot of the dipyrone stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature.
-
Control: Keep an aliquot of the dipyrone stock solution in deionized water under the same temperature conditions as the stressed samples.
-
-
Time-Course Monitoring:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a small sample from each stress condition.
-
For the acid and base hydrolysis samples, neutralize the pH before Raman analysis.
-
-
Raman Analysis:
-
Acquire Raman spectra of each time-point sample using the methodology described in Protocol 1.
-
-
Data Interpretation:
-
Compare the spectra of the stressed samples to the control sample at each time point.
-
Track the changes in the Raman spectra over time to monitor the kinetics of degradation.
-
Identify the formation of degradation products by observing the characteristic spectral changes.
-
Visualization of Pathways and Workflows
Caption: Dipyrone degradation pathway.
Caption: Experimental workflow for Raman analysis.
References
Application Note: Stability-Indicating Analysis of Metamizole Sodium by Capillary Electrophoresis
Abstract
This application note details a stability-indicating capillary electrophoresis (CE) method for the analysis of Metamizole (B1201355) Sodium and its principal degradation products. Metamizole Sodium, a potent non-steroidal anti-inflammatory drug (NSAID), is known for its instability in aqueous solutions, readily undergoing hydrolysis and oxidation. This method provides a rapid and efficient means to separate Metamizole Sodium from its primary degradant, 4-methylaminoantipyrine (4-MAA), and other potential impurities, making it suitable for stability studies in pharmaceutical development and quality control. Detailed experimental protocols for forced degradation studies and the CE analysis are provided, along with a summary of the method's performance characteristics.
Introduction
Metamizole Sodium (also known as Dipyrone) is a widely used analgesic and antipyretic. However, its susceptibility to degradation poses a significant challenge in the development of stable pharmaceutical formulations. The primary degradation pathway involves the hydrolysis of the N-sulfonylmethyl group to yield the pharmacologically active metabolite, 4-methylaminoantipyrine (4-MAA).[1][2][3][4] Further degradation can lead to the formation of other related substances. Therefore, a robust stability-indicating analytical method is crucial to ensure the quality, safety, and efficacy of Metamizole Sodium drug products.
Capillary electrophoresis (CE) offers several advantages for pharmaceutical analysis, including high separation efficiency, short analysis times, and low consumption of reagents and samples. This application note describes a simple and reliable CE method for the quantitative analysis of Metamizole Sodium in the presence of its degradation products, enabling the assessment of its stability under various stress conditions as mandated by ICH guidelines.
Data Presentation
The following tables summarize the key parameters of the capillary electrophoresis method and provide a template for presenting quantitative data from forced degradation studies.
Table 1: Capillary Electrophoresis Method Parameters
| Parameter | Value |
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused Silica, Uncoated |
| Capillary Dimensions | Effective length and internal diameter as per instrument |
| Background Electrolyte (BGE) | 5 mmol/L Disodium (B8443419) Hydrogen Phosphate (B84403) + 5 mmol/L Borax (B76245) in 10% Methanol (B129727) (v/v), pH 9.12[1] |
| Separation Voltage | 20 kV[1] |
| Detection Wavelength | To be determined based on UV spectra of Metamizole and degradants |
| Injection Mode | Hydrodynamic (pressure and time to be optimized) |
| Capillary Temperature | Ambient or controlled (e.g., 25°C) |
| Diluent | Methanol (to inhibit degradation)[1][[“]] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (As) for Metamizole Peak | ≤ 2.0 |
| Theoretical Plates (N) for Metamizole Peak | ≥ 50,000 |
| Resolution (Rs) between Metamizole and 4-MAA | ≥ 2.0 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 3: Results of Forced Degradation Studies (Template)
| Stress Condition | Treatment Time | Metamizole Sodium (% Assay) | 4-MAA (% Area) | Total Impurities (% Area) | Mass Balance (%) |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | |||||
| Base Hydrolysis (e.g., 0.1 M NaOH, RT) | |||||
| Oxidative Degradation (e.g., 3% H₂O₂, RT) | |||||
| Thermal Degradation (e.g., 80°C) | |||||
| Photodegradation (ICH Q1B) |
Note: The data in Table 3 is to be generated by the user by following the experimental protocols outlined in this application note. Extensive literature searches did not yield a comprehensive, publicly available dataset for the forced degradation of Metamizole Sodium specifically analyzed by a stability-indicating capillary electrophoresis method.
Experimental Protocols
Preparation of Solutions
1.1. Background Electrolyte (BGE) Preparation (pH 9.12):
-
Dissolve an appropriate amount of disodium hydrogen phosphate (Na₂HPO₄) and borax (Na₂B₄O₇·10H₂O) in water to achieve a final concentration of 5 mmol/L for each.
-
Add methanol to a final concentration of 10% (v/v).
-
Adjust the pH to 9.12 with 1 M NaOH or 1 M H₃PO₄ if necessary.
-
Filter the buffer through a 0.45 µm membrane filter before use.
1.2. Standard Stock Solution of Metamizole Sodium (e.g., 1000 µg/mL):
-
Accurately weigh about 100 mg of Metamizole Sodium reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This stock solution should be prepared fresh.
1.3. Standard Solution of 4-Methylaminoantipyrine (4-MAA) (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of 4-MAA reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
1.4. System Suitability Solution:
-
Prepare a solution containing Metamizole Sodium (e.g., 50 µg/mL) and 4-MAA (e.g., 10 µg/mL) in methanol.
1.5. Sample Preparation:
-
For drug substance: Prepare a solution of Metamizole Sodium in methanol at a suitable concentration (e.g., 50 µg/mL).
-
For drug product (e.g., tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Metamizole Sodium, and extract it with methanol. Sonicate for 15 minutes and dilute to the final concentration with methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Capillary Electrophoresis Method
-
Capillary Conditioning: At the beginning of each day, rinse the capillary with 1 M NaOH for 10 min, followed by water for 10 min, and finally with the BGE for 15 min.
-
Pre-injection Rinsing: Before each injection, rinse the capillary with the BGE for 2 minutes.
-
Injection: Inject the sample or standard solution using the hydrodynamic mode.
-
Separation: Apply a voltage of 20 kV.
-
Detection: Monitor the separation at the predetermined UV wavelength.
-
Post-run Rinsing: After each run, rinse the capillary with the BGE for 2 minutes.
Forced Degradation Studies
-
Prepare a stock solution of Metamizole Sodium in methanol at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified duration. After cooling, neutralize the solution with 0.1 M NaOH and dilute with methanol to the final concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified duration. Neutralize the solution with 0.1 M HCl and dilute with methanol to the final concentration.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified duration. Dilute with methanol to the final concentration.
-
Thermal Degradation: Transfer the solid drug substance to a hot air oven maintained at 80°C for a specified duration. After cooling, weigh an appropriate amount and dissolve in methanol to the final concentration.
-
Photodegradation: Expose the drug substance in a solid state and in solution (in methanol) to UV and visible light according to ICH Q1B guidelines. Prepare a sample solution in methanol at the final concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution with methanol to the final concentration without subjecting it to any stress.
Analyze all stressed samples and the control sample using the developed CE method.
Mandatory Visualizations
Caption: Experimental workflow for the stability analysis of Metamizole Sodium.
Caption: Degradation pathway of Metamizole Sodium.
Conclusion
The described capillary electrophoresis method is a simple, rapid, and effective tool for the stability analysis of Metamizole Sodium. The method is capable of separating the parent drug from its primary degradation product, 4-methylaminoantipyrine, and is therefore suitable for use as a stability-indicating assay. The provided protocols for forced degradation studies will enable researchers and drug development professionals to assess the intrinsic stability of Metamizole Sodium and to develop stable pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. consensus.app [consensus.app]
Application Notes and Protocols for the Use of Metamizole in a Murine Model of Cancer Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer pain is a debilitating condition that significantly impairs the quality of life of patients. Murine models of cancer pain are essential for understanding the underlying mechanisms and for the preclinical evaluation of novel analgesics. Metamizole (B1201355) (also known as dipyrone) is a non-opioid analgesic with a complex mechanism of action that is not fully elucidated but is thought to involve the inhibition of cyclooxygenase (COX) enzymes, activation of opioid and cannabinoid pathways, and modulation of pro-inflammatory cytokines.[1][2][3][4] These application notes provide detailed protocols for utilizing metamizole in a murine model of cancer pain, specifically a melanoma-induced pain model, and methods for assessing its analgesic efficacy.
Data Presentation
The following tables summarize the quantitative data on the antinociceptive effects of metamizole in a murine model of melanoma-induced cancer pain. The data is extracted from a study by Gonzalez et al. (2016), where B16-BL6 melanoma cells were inoculated into the left thigh of C57BL/6 mice.[5][6]
Table 1: Effect of Metamizole on Mechanical Allodynia (von Frey Test)
| Treatment Group | Baseline (g) | Post-treatment Day 11 (g) | Post-treatment Day 17 (g) |
| Vehicle Control | 3.48 ± 0.36 | Not Reported | Decreased from baseline |
| Metamizole (270 mg/kg) | 3.48 ± 0.36 | Increased from control | Returned to control levels |
| Metamizole + MgCl2 | 3.48 ± 0.36 | Significantly increased from control | Maintained increased levels |
Data are presented as mean ± SEM. An increase in the gram force indicates an antinociceptive (analgesic) effect.[6]
Table 2: Effect of Metamizole on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Baseline (s) | Post-treatment Day 11 (s) | Post-treatment Day 17 (s) |
| Vehicle Control | 6.51 ± 0.54 | Not Reported | Decreased from baseline |
| Metamizole (270 mg/kg) | 6.51 ± 0.54 | Increased from control | Returned to control levels |
| Metamizole + MgCl2 | 6.51 ± 0.54 | Significantly increased from control | Maintained increased levels |
Data are presented as mean ± SEM. An increase in withdrawal latency in seconds indicates an antinociceptive (analgesic) effect.[6]
Experimental Protocols
Protocol 1: Induction of Melanoma-Induced Cancer Pain in Mice
Objective: To establish a murine model of cancer pain by inoculating melanoma cells into the hind thigh.
Materials:
-
B16-BL6 melanoma cell line
-
C57BL/6 mice (male, 20-25 g)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 25-gauge needles
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Animal clippers
-
70% ethanol
Procedure:
-
Cell Culture: Culture B16-BL6 melanoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of inoculation, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Animal Preparation: Anesthetize the mouse. Shave the fur over the left thigh and sterilize the skin with 70% ethanol.
-
Inoculation: Inject 50 µL of the cell suspension (containing 1 x 10^5 cells) intramuscularly into the left thigh.[5]
-
Monitoring: Monitor the animals daily for tumor growth, general health, and signs of pain. Pain-related behaviors typically develop within 7-10 days post-inoculation.[7]
Protocol 2: Administration of Metamizole
Objective: To administer metamizole to the cancer pain mouse model.
Materials:
-
Metamizole sodium (Dipyrone)
-
Sterile saline (0.9% NaCl) or water for injection[1]
-
Syringes (1 mL) with 27-gauge needles
-
Animal scale
Procedure:
-
Drug Preparation: Dissolve metamizole in sterile saline to the desired concentration. A common dose used in murine studies is 270 mg/kg.[5] For a 25 g mouse, this would be 6.75 mg. If the stock concentration is 100 mg/mL, you would inject 0.0675 mL.
-
Administration: Administer the prepared metamizole solution via intraperitoneal (i.p.) injection.
-
Timing: The timing of administration can vary depending on the study design (e.g., a single dose for acute effect, or repeated doses for chronic treatment).
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the mechanical withdrawal threshold in response to a non-noxious stimulus.
Materials:
-
von Frey filaments with varying stiffness (e.g., 0.04 g to 2 g)[8]
-
Elevated wire mesh platform[8]
-
Plexiglas enclosures[9]
Procedure:
-
Acclimatization: Place the mice in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.[8][10]
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the tumor. Start with a filament in the middle of the range and apply enough force to cause it to bend for 1-2 seconds.[10]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method): If there is no response, use the next stiffest filament. If there is a response, use the next less stiff filament. Continue this pattern until the 50% withdrawal threshold is determined using the up-down method.[8]
-
Blinding: The experimenter should be blinded to the treatment groups to avoid bias.[9]
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the latency of paw withdrawal in response to a thermal stimulus.
Materials:
-
Hargreaves apparatus (plantar test) with a radiant heat source[8]
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Place the mice in individual Plexiglas enclosures on the glass platform of the Hargreaves apparatus and allow them to acclimate for at least 30 minutes.[8]
-
Stimulus Application: Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw ipsilateral to the tumor.[8][11]
-
Measurement: Activate the heat source. A timer will automatically start and will stop when the mouse withdraws its paw. Record the paw withdrawal latency.[11]
-
Cut-off Time: A cut-off time (e.g., 30-35 seconds) should be set to prevent tissue damage.[11][12]
-
Replicates: Perform at least three measurements per animal with a minimum of 5 minutes between each measurement and average the results.[12][13]
Visualizations
Caption: Experimental workflow for evaluating metamizole in a murine cancer pain model.
Caption: Proposed analgesic signaling pathways of metamizole.
References
- 1. Metamizole relieves pain by influencing cytokine levels in dorsal root ganglia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 5. Antinociceptive effect of systemically administered dipyrone (metamizol), magnesium chloride or both in a murine model of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Mouse Model of Cancer Induced Bone Pain: From Pain to Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. mmpc.org [mmpc.org]
- 13. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
Application Notes and Protocols for Intravenous Metamizole in Post-operative Pain Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metamizole (B1201355) (also known as dipyrone) is a non-opioid analgesic with potent pain-relieving, fever-reducing, and muscle-relaxing properties.[1] It is widely used for the management of acute post-operative pain in many countries.[1][2] Unlike typical non-steroidal anti-inflammatory drugs (NSAIDs), metamizole exhibits a complex and not fully elucidated mechanism of action, which is thought to contribute to its strong analgesic effects with a more favorable gastrointestinal safety profile.[3][4]
Metamizole is a prodrug, rapidly hydrolyzed to its primary active metabolites, 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA).[5] These metabolites are responsible for its therapeutic effects, which involve multiple pathways, including the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system, and modulation of the endogenous cannabinoid and opioidergic systems.[2][3][5]
These application notes provide an overview of the use of intravenous metamizole in preclinical post-operative pain models, summarizing efficacy data and detailing experimental protocols to guide researchers in the evaluation of this compound for analgesic drug development.
Data Presentation: Efficacy of Metamizole in Post-operative Pain Models
The following tables summarize quantitative data from studies evaluating the analgesic efficacy of metamizole in various post-operative and related pain models.
Table 1: Efficacy of Metamizole in Rodent Post-operative Pain Models
| Species | Pain Model | Administration Route | Dose (mg/kg) | Key Findings | Reference(s) |
| Rat | Plantar Scalpel Incision | Oral | 250 | 65.2% pain reduction at 1 hour | [4][6] |
| Rat | Plantar Scalpel Incision | Oral | 500 | 91.3% pain reduction at 1 hour | [4][6] |
| Rat | Neuropathic Pain (CCI¹) | Intraperitoneal | 500 | Significantly increased mechanical withdrawal threshold (von Frey) from ~13g to ~21g after 7 days of treatment. | [2] |
¹Chronic Constriction Injury, a model for neuropathic pain, but provides relevant data on metamizole's analgesic potential.
Table 2: Efficacy of Intravenous Metamizole in Various Species
| Species | Pain Model / Condition | Administration Route | Dose | Key Findings | Reference(s) |
| Human | Post-herniorrhaphy | Intravenous | 15 mg/kg | 61% incidence of moderate-to-severe pain; mean morphine consumption 3.85 mg. | [7] |
| Human | Post-herniorrhaphy | Intravenous | 40 mg/kg | 40% incidence of moderate-to-severe pain; mean morphine consumption 2.55 mg. Showed a clear dose-response effect. | [7] |
| Cat | Post-ovariohysterectomy | Intravenous | 25 mg/kg (q8h) | Significantly lower pain scores at 3 hours post-op compared to control. | [8] |
| Pig | (Hematological study) | Intramuscular | 100 mg/kg | Dose established for studying systemic effects in a translational model. | [3] |
Experimental Protocols
Protocol 1: Evaluation of Intravenous Metamizole in a Rat Plantar Incision Model
This protocol is synthesized based on the widely used Brennan model of incisional pain and standard practices for intravenous administration in rodents.[7]
1. Objective: To assess the dose-dependent analgesic efficacy of intravenously administered metamizole in a rat model of post-operative pain.
2. Animals:
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 200-250 g
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water. Acclimatize animals for at least 3-5 days before the experiment.
3. Materials:
-
Metamizole sodium (injectable grade)
-
Sterile 0.9% saline (vehicle)
-
Anesthetic: Isoflurane (B1672236) or equivalent
-
Surgical instruments: No. 10 scalpel blade, forceps
-
Suturing material: 5-0 absorbable suture
-
Intravenous administration equipment: Catheters for tail vein, infusion pump
-
Pain assessment equipment: Dynamic Plantar Aesthesiometer or von Frey filaments
4. Experimental Procedure:
-
Baseline Nociceptive Testing:
-
Place rats in individual transparent testing chambers on a mesh floor and allow them to acclimate for 15-20 minutes.
-
Measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli using an electronic von Frey apparatus or manual filaments. Apply increasing force to the plantar surface of the hind paw until a withdrawal response is observed. Record the force in grams. Repeat 3 times for each paw and average the values.
-
-
Plantar Incision Surgery (Brennan Model):
-
Anesthetize the rat with isoflurane (5% for induction, 2-2.5% for maintenance).
-
Place the animal in a supine position and sterilize the plantar surface of the left hind paw with 70% ethanol.
-
Using a No. 10 scalpel blade, make a 1 cm longitudinal incision through the skin and fascia, starting 0.5 cm from the heel and extending towards the toes.
-
Gently separate the underlying plantaris muscle, leaving the muscle origin and insertion intact.
-
Close the incision with two mattress sutures using 5-0 absorbable thread.
-
Allow the animal to recover from anesthesia in a clean cage.
-
-
Drug Administration:
-
At a predetermined time post-surgery (e.g., 1-2 hours, when post-operative hyperalgesia has developed), divide the animals into groups (n=8-10 per group):
-
Group 1: Vehicle (Sterile Saline)
-
Group 2: Metamizole (e.g., 50 mg/kg)
-
Group 3: Metamizole (e.g., 150 mg/kg)
-
Group 4: Metamizole (e.g., 300 mg/kg)
-
-
Administer the assigned treatment intravenously (IV) via the lateral tail vein. The drug should be delivered as a slow bolus over approximately 30-60 seconds.
-
-
Post-treatment Nociceptive Testing:
-
At various time points after drug administration (e.g., 30, 60, 90, 120, and 240 minutes), measure the PWT of the incised paw as described in the baseline testing step.
-
The investigator should be blinded to the treatment groups.
-
5. Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug PWT - Post-surgery PWT) / (Baseline PWT - Post-surgery PWT)] x 100
-
Analyze the data using a two-way ANOVA with repeated measures, followed by a suitable post-hoc test (e.g., Dunnett's or Bonferroni's) to compare treatment groups to the vehicle group at each time point. A p-value < 0.05 is typically considered statistically significant.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing IV metamizole in a rat incisional pain model.
Signaling Pathway of Metamizole's Analgesic Action
Caption: Multi-target signaling pathway for the analgesic action of metamizole.
References
- 1. researchgate.net [researchgate.net]
- 2. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Metamizole in Aqueous Solutions for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of metamizole (B1201355) in aqueous solutions. Adherence to the following protocols is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my metamizole solution losing potency, leading to inconsistent results?
A1: Metamizole is a prodrug that is notoriously unstable in aqueous solutions.[1] It rapidly hydrolyzes to its primary active metabolite, 4-methyl-amino-antipyrine (MAA).[2][3] This chemical transformation is often non-enzymatic and can significantly alter the concentration of the active compound during your experiment, leading to variability in your results.[1]
Q2: What are the primary factors that accelerate the degradation of my metamizole solution?
A2: The rate of metamizole degradation is highly sensitive to several environmental factors:
-
Aqueous Solvents: Water is a key reactant in the hydrolysis of metamizole.[1]
-
Acidic pH: The hydrolysis rate is significantly faster in acidic conditions (e.g., pH 2.5) compared to neutral or alkaline solutions.[1]
-
Elevated Temperature: Higher temperatures drastically increase the rate of degradation. For instance, a solution that is stable for days at 22°C may show significant degradation within hours at 37°C.[1]
-
Presence of Oxygen: Dissolved oxygen can contribute to the oxidative decomposition of metamizole.[1][4]
-
Low Concentration: Solutions with lower concentrations of metamizole tend to hydrolyze more rapidly.[1]
Q3: What are the main degradation products of metamizole I should be aware of?
A3: The primary degradation pathway of metamizole involves hydrolysis to its active metabolite, 4-methyl-amino-antipyrine (MAA).[2] MAA can be further metabolized or degraded into other products, including:
Q4: How can I prepare a more stable aqueous solution of metamizole?
A4: To mitigate degradation, it is crucial to control the factors mentioned above. The most effective strategy for aqueous solutions is the addition of an antioxidant. Sodium sulfite (B76179) has been shown to effectively inhibit hydrolysis.[1][5] Preparing solutions fresh immediately before each experiment is the most reliable practice to minimize degradation.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to metamizole instability in your experiments.
Logical Workflow for Troubleshooting Metamizole Instability
Quantitative Data Summary
The stability of metamizole in aqueous solutions is highly dependent on the experimental conditions. The following tables summarize quantitative data on its stability.
Table 1: Stability of Metamizole Solutions Under Various Conditions
| Condition | Observation | Time Frame | Source |
| Aqueous Solution (0.01 mM, pH 2.5) | Complete hydrolysis | ~30 minutes | [1] |
| Aqueous Solution (0.1 M) | ~10% hydrolysis | 5 hours | [1] |
| Mixed with Morphine, stored at 22°C | Stable (within ±10% of initial conc.) | At least 7 days | [1] |
| Mixed with Morphine, stored at 37°C | Significant concentration loss | < 24 hours | [1] |
Table 2: Linearity of Analytical Methods for Metamizole Quantification
| Analytical Method | Linear Range | Mean Recovery (%) | Source |
| RP-HPLC | 700.90 - 1301.73 µg/mL | 99.73 | [2] |
| HPLC-DAD | 5.0 - 35.0 µg/mL | 99.3 | [2] |
| Capillary Electrophoresis | 3.77 - 74.07 mg/L | - | [2] |
| LC-MS/MS (Metabolites) | - | 45 - 95 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Metamizole Solution
Objective: To prepare an aqueous stock solution of metamizole with improved stability for in vitro experimental use.
Materials:
-
Metamizole Sodium
-
Sodium Sulfite (Na₂SO₃), anhydrous
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Appropriate buffer (ensure final pH is neutral to slightly alkaline)
-
Sterile, amber glass vials or tubes protected from light
Procedure:
-
Prepare the Stabilizing Solvent: Dissolve sodium sulfite (Na₂SO₃) in the high-purity water or buffer to a final concentration of 1.5 mg/mL.[1] Ensure the sodium sulfite is fully dissolved. This solution should be prepared fresh.
-
Dissolve Metamizole: Weigh the required amount of metamizole sodium. Add the metamizole powder to the stabilizing solvent prepared in step 1 to achieve your target concentration.
-
Gentle Mixing: Vortex gently until the metamizole is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.
-
Storage: Store the final solution in a tightly sealed amber vial to protect it from light and air. Immediately place the solution in a refrigerator at 2-8°C.
-
Usage: For maximum confidence, this solution should be used within 24 hours of preparation.[1] For experiments requiring longer time points, it is strongly recommended to prepare the solution fresh.
Protocol 2: RP-HPLC Method for Quantification of Metamizole and 4-MAA
Objective: To separate and quantify metamizole and its primary metabolite, 4-MAA, to assess solution stability.
Instrumentation & Columns:
-
HPLC system with UV Detector
-
C18 Column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm particle size)[6]
Reagents:
-
Mobile Phase: Sodium dihydrogen phosphate (B84403) buffer (0.05 M, pH 5.0) and Methanol (53:47 v/v).[6]
-
Stabilized Diluent: As described in Protocol 1, containing 1.5 mg/mL sodium sulfite.
Procedure:
-
Sample Preparation: Dilute your experimental metamizole solution to fall within the calibration curve range using the stabilized diluent.
-
Chromatographic Conditions:
-
Analysis:
-
Run a calibration curve using standards of metamizole and 4-MAA prepared in the stabilized diluent.
-
Inject the prepared samples.
-
Integrate the peak areas for metamizole and 4-MAA.
-
Visualizations
Metamizole Degradation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tramadol, metamizole, ropivacaine, and bupivacaine in analgesic mixture samples by HPLC with DAD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
"troubleshooting metamizole degradation in analytical samples"
Welcome to the technical support center for troubleshooting metamizole (B1201355) degradation in analytical samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of metamizole and its metabolites.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Metamizole Concentrations in Replicates | Rapid, uncontrolled degradation of metamizole in your aqueous sample solutions. Metamizole is a prodrug known for its chemical instability, especially in aqueous solutions where it readily hydrolyzes.[1] | Prepare metamizole solutions fresh immediately before each experiment to minimize degradation over time.[1] For short-term storage (within the same day), keep solutions refrigerated at 2-8°C and protected from light.[1] For longer periods, fresh preparation is strongly recommended as long-term storage of metamizole in liquid solutions is not advisable.[1] |
| Low or No Detectable Metamizole Peak, but Large Unknown Peaks Present | Metamizole has likely degraded into its primary metabolites. The initial and most significant degradation product is the active metabolite 4-methylaminoantipyrine (4-MAA).[1][2] This is then further metabolized or degraded into other products like 4-amino-antipyrine (AA), 4-formyl-amino-antipyrine (FAA), and 4-acetyl-amino-antipyrine (AAA).[1][2][3] | Your analytical method should be designed to detect and quantify not just the parent drug, but also its key degradation products/metabolites. Use a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that can separate metamizole from 4-MAA, AA, FAA, and AAA.[1][2] |
| Rapid Signal Loss After Sample Preparation | The pH of your sample preparation buffer or diluent may be acidic. Acidic conditions (e.g., pH 2.5) dramatically accelerate the rate of hydrolysis.[1] | Ensure the pH of your solutions is neutral or slightly alkaline.[1] If using buffers like PBS or TRIS, confirm the final pH is not acidic and consider adding a stabilizer.[1] |
| Variable Results Between Different Batches of Samples | The presence of dissolved oxygen can contribute to oxidative degradation of metamizole.[1] | To inhibit oxidative degradation, consider adding an antioxidant like sodium sulfite (B76179) to your aqueous solutions.[1] A concentration of 0.5-1.5 mg/mL of sodium sulfite in the diluent has been shown to inhibit hydrolysis during HPLC analysis.[1] |
| Poor Peak Shape or Resolution in Chromatography | Inappropriate column or mobile phase selection for separating metamizole and its polar metabolites. | For RP-HPLC, a C18 or C8 column is commonly used.[2][3] A mobile phase consisting of a phosphate (B84403) buffer (e.g., 0.05M Sodium Dihydrogen Phosphate at pH 5.0) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is a good starting point.[1] Gradient elution may be necessary to resolve all metabolites effectively.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of metamizole?
A1: Metamizole is a prodrug that is not typically detected after administration.[1] It rapidly and non-enzymatically hydrolyzes in aqueous solutions to its main active metabolite, 4-methyl-amino-antipyrine (4-MAA).[2][4][5][6][7] 4-MAA is then further metabolized to other compounds, including 4-amino-antipyrine (AA), 4-formyl-amino-antipyrine (FAA), and 4-acetyl-amino-antipyrine (AAA).[2][3][4][7]
Q2: How can I prepare a more stable metamizole stock solution?
A2: To improve stability, especially for in-vitro experiments or as an analytical standard, you can prepare a stabilized aqueous solution. This involves using an antioxidant and controlling the pH. A recommended approach is to dissolve sodium sulfite (Na₂SO₃) in high-purity water or a neutral/slightly alkaline buffer to a final concentration of 1.5 mg/mL.[1] Dissolve the metamizole sodium in this stabilizing solvent. Always use amber glass vials and protect from light to prevent photodegradation.[1]
Q3: What are the key factors that influence metamizole degradation?
A3: The stability of metamizole is influenced by several factors, as summarized in the table below.
| Factor | Effect on Stability | Summary |
| Solvent | Decreases | Aqueous solutions promote rapid hydrolysis. Methanol can inhibit this reaction.[1][8] |
| Temperature | Decreases | Stability is highly temperature-dependent. Degradation is significantly faster at 37°C than at 22°C or 4°C.[1][9] |
| pH | Decreases | Acidic conditions (e.g., pH 2.5) dramatically accelerate the rate of hydrolysis.[1] |
| Oxygen | Decreases | The presence of dissolved oxygen contributes to oxidative degradation.[1][8] |
| Concentration | Increases | Higher concentrations of metamizole tend to show slower degradation rates compared to lower concentrations.[1] |
Q4: What analytical techniques are best for quantifying metamizole and its degradation products?
A4: Stability-indicating methods that can separate the parent drug from its degradation products are crucial.[2] The most common and reliable techniques are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is widely used for separation and quantification.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it ideal for complex matrices like plasma or tissue.[2][3][10]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Metamizole Solution
Objective: To prepare an aqueous stock solution of metamizole with improved stability for analytical procedures.[1]
Materials:
-
Metamizole Sodium
-
Sodium Sulfite (Na₂SO₃), anhydrous
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Buffer (optional, ensure final pH is neutral to slightly alkaline)
-
Sterile, amber glass vials or tubes
Procedure:
-
Prepare the Stabilizing Solvent: Dissolve sodium sulfite (Na₂SO₃) in high-purity water or buffer to a final concentration of 1.5 mg/mL.[1]
-
Prepare Metamizole Solution: Weigh the required amount of Metamizole Sodium and dissolve it in the stabilizing solvent to achieve the desired final concentration.
-
Storage: Store the solution in an amber vial at 2-8°C and use it within the same day for best results. For anything longer than 24 hours, it is strongly recommended to prepare the solution fresh.[1]
Protocol 2: Stability-Indicating RP-HPLC Method for Metamizole and 4-MAA
Objective: To separate and quantify metamizole and its primary degradation product, 4-MAA, to assess solution stability.
Instrumentation & Reagents:
-
HPLC system with UV Detector
-
C18 Column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: 0.05 M Sodium Dihydrogen Phosphate buffer (adjusted to pH 5.0 with orthophosphoric acid) and Methanol (53:47 v/v).[11]
-
Flow Rate: 1.0 mL/min[11]
-
Detection Wavelength: 286 nm[11]
-
Column Temperature: Ambient or controlled at 25°C[1]
-
Stabilized Diluent: As described in Protocol 1.[1]
Procedure:
-
Sample Preparation: Dilute the experimental metamizole solution to fall within the calibration curve range using the stabilized diluent.
-
Calibration: Prepare a series of calibration standards of metamizole and 4-MAA in the stabilized diluent.
-
Analysis:
-
Run the calibration curve standards.
-
Inject the prepared samples.
-
Integrate the peak areas for metamizole and 4-MAA. The decrease in the metamizole peak area and the corresponding increase in the 4-MAA peak area over time indicates degradation.[1]
-
Quantitative Data Summary
The following table summarizes the stability of metamizole under various conditions as reported in the literature.
| Condition | Stability Outcome | Duration | Reference |
| Aqueous Solution with Na₂SO₃ | Hydrolysis successfully inhibited | During HPLC analysis | [1] |
| Mixed with Morphine, stored at 22°C | Stable (within ±10% of initial conc.) | At least 7 days | [1] |
| Mixed with Morphine, stored at 37°C | Significant concentration loss | After 3 days | [1][9] |
| Plasma samples | Stable for at least 4 weeks | At -20°C | [12] |
| Plasma samples (formylated metabolite) | Concentration decreased by 22.2% | After 4 years at -80°C | [10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 5. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability evaluation of morphine, hydromorphone, metamizole and esketamine containing analgesic mixtures applied for patient‐controlled analgesia in hospice and palliative care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. High-performance liquid chromatographic assay for metamizol metabolites in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Metamizole Metabolite Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of metamizole (B1201355) (dipyrone) and its primary metabolites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of metamizole and its metabolites.
| Issue | Question | Possible Causes & Solutions |
| Poor Resolution & Peak Shape | Q1: My peaks for 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA) are broad and tailing. How can I improve their shape? | A: Peak tailing for these basic compounds is often due to interactions with residual silanols on the silica-based column. Solutions: • Add a Tailing Inhibitor: Incorporate a small amount of an amine modifier, such as triethylamine (B128534) (TEA), into your mobile phase (e.g., 0.1-1 mL per liter).[1][2] TEA competes with the basic analytes for active silanol (B1196071) sites, resulting in more symmetrical peaks. • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can reduce silanol interactions and improve peak shape.[3] Conversely, for some C18 columns, a higher pH (e.g., 7.0-7.5) can ensure the analytes are in a neutral state, improving retention and peak shape.[2][4] • Use a Different Column: Consider using a column with low silanol activity or an end-capped column specifically designed for the analysis of basic compounds.[5] |
| Q2: I'm not getting baseline separation between the metamizole metabolites. What should I adjust? | A: Achieving baseline separation requires careful optimization of the mobile phase and column parameters. Solutions: • Optimize Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[1][6] A lower percentage of organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks. • Change Organic Solvent: If using methanol (B129727), switching to acetonitrile (or vice versa) can alter selectivity and potentially resolve co-eluting peaks.[7] • Adjust Flow Rate: A lower flow rate can enhance resolution but will increase the total run time.[8][9] Start with a standard flow rate (e.g., 1.0 mL/min) and adjust as needed.[1][10][2][8] | |
| Analyte Instability & Inconsistent Results | Q3: My results are inconsistent, and the peak area for metamizole is decreasing over time. What is happening? | A: Metamizole is a prodrug known for its instability in aqueous solutions, where it rapidly and non-enzymatically hydrolyzes to its primary active metabolite, 4-MAA.[11][12] Solutions: • Prepare Solutions Fresh: The most effective strategy is to prepare metamizole solutions immediately before each experiment to minimize degradation.[11] Long-term storage of metamizole in liquid solutions is not recommended.[11] • Control Temperature: Prepare, store, and handle all metamizole solutions at low temperatures (e.g., refrigerated at 2-8°C).[11] • Manage pH: Use neutral or slightly alkaline diluents (pH 7.0-7.5).[4][11] Acidic conditions can accelerate the hydrolysis of metamizole.[11] • Use Stabilizers: For aqueous solutions, adding an antioxidant like sodium sulfite (B76179) (e.g., 1.5 mg/mL) can effectively inhibit hydrolysis.[11] |
| System & Method Issues | Q4: I'm observing high backpressure in my HPLC system. What are the likely causes? | A: High backpressure is a common issue that can indicate a blockage in the system.[13] Solutions: • Check for Blockages: The most common cause is a clogged column inlet frit. Try back-flushing the column (disconnect it from the detector first). If the pressure remains high without the column, the blockage is elsewhere in the HPLC flow path. • Filter Samples and Mobile Phase: Always filter your samples and mobile phase through a 0.45 µm or 0.22 µm filter to remove particulates that can clog the system.[8] • Check for Precipitation: Ensure your buffer is fully soluble in the mobile phase mixture. Buffer precipitation can cause significant blockages. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of metamizole I should be targeting for separation? A: Metamizole is a prodrug that is rapidly hydrolyzed to its main active metabolite, 4-methylaminoantipyrine (4-MAA) .[14] This is further metabolized into other key compounds, including 4-aminoantipyrine (4-AA) , 4-formylaminoantipyrine (4-FAA) , and 4-acetylaminoantipyrine (4-AAA) .[14][15][16] A robust HPLC method should be able to separate these four main metabolites.
Q2: What type of HPLC column is best suited for separating metamizole and its metabolites? A: Reversed-phase (RP) columns are overwhelmingly the preferred choice. C18 (ODS) columns are the most commonly used and have proven effective in numerous validated methods.[1][2][4][17] C8 columns have also been used successfully.[8] The choice between C18 and C8 can affect retention and selectivity, with C18 generally providing greater retention for the moderately polar metabolites of metamizole.[10]
Q3: How do I choose the optimal mobile phase? A: The ideal mobile phase provides a balance between adequate retention for good separation and a reasonable analysis time.[18]
-
Aqueous Component: Typically consists of a buffer to control pH. Phosphate (B84403) buffers are very common.[1][2][8] The pH should be carefully selected to ensure consistent ionization of the analytes, with values around 5.0 or 7.0 being frequently reported.[1][2]
-
Organic Component: Acetonitrile and methanol are the most common organic solvents used.[1][4][8] The choice can affect separation selectivity.
-
Elution Mode: Both isocratic (constant mobile phase composition) and gradient (composition changes over time) methods can be effective. Isocratic methods are simpler and more robust,[4][8][15] while gradient elution can be useful for separating complex mixtures with varying polarities.[19]
Q4: What detection wavelength should I use? A: The choice of wavelength depends on the specific analytes being quantified. A UV detector is commonly used. Wavelengths reported for the analysis of metamizole and its metabolites range from 215 nm to 286 nm .[1][8] A wavelength of around 254 nm or 265 nm is often a good starting point for detecting the pyrazolone (B3327878) ring structure common to these compounds.[2][19] If available, a Diode Array Detector (DAD) can be used to monitor multiple wavelengths simultaneously and assess peak purity.[16]
Data Presentation: HPLC Method Parameters
The following tables summarize quantitative data from established HPLC methods for the separation of metamizole and its metabolites.
Table 1: Isocratic HPLC Methods for Metamizole Separation
| Parameter | Method A[1][17] | Method B[8] | Method C[4] | Method D[2] |
| Analytes | Metamizole, Pitofenone | Dipyrone (B125322), Paracetamol, Caffeine | Dipyrone, Caffeine | Metamizole & Related Substances |
| Column | Inertsil ODS 3V C-18 | µ-Bondapack C8 | Acclaim® C18 (250x4.6 mm, 5µm) | Xtimate C18 (250x4.6 mm, 5µm) |
| Mobile Phase | 0.05M NaH₂PO₄ Buffer (pH 5.0) : Methanol (53:47 v/v) + TEA | 0.01M KH₂PO₄ : MeOH : ACN : IPA (420:20:30:30 v/v) | Acetonitrile : Water (65:35 v/v), pH 7.5 with TEA | Phosphate Buffer (pH 7.0) : Methanol (75:25 v/v) + TEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 286 nm | 215 nm | 273 nm | 254 nm |
| Temperature | Ambient | Ambient | Not Specified | 30 °C |
| Retention Time | Metamizole: 4.5 min | Dipyrone: 8.09 min | Dipyrone: ~2.7 min | Not specified |
Table 2: Gradient and LC-MS Methods
| Parameter | Method E (Gradient)[19] | Method F (LC-MS/MS)[15] |
| Analytes | Dipyrone-Related Residues | Metamizole Metabolites |
| Column | Not specified (RP-HPLC) | Polaris C18-A (50x2 mm, 3µm) |
| Mobile Phase | Gradient with Buffer, Methanol, and Acetonitrile | Isocratic: 60% Acetonitrile in Water + 0.2% Acetic Acid |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Detection | UV (265 nm) | Tandem Mass Spectrometry |
| Temperature | 25 °C | Not Specified |
| Run Time | ~22 min | 25 min |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Metamizole Metabolites
This protocol is a generalized starting point based on common parameters from published methods.[1][2][4]
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 25 mM sodium dihydrogen phosphate buffer. Dissolve the appropriate amount of NaH₂PO₄ in HPLC-grade water. Adjust the pH to 7.0 using a sodium hydroxide (B78521) solution.
-
Organic Phase: Use HPLC-grade methanol.
-
Final Mobile Phase: Mix the aqueous phase and methanol in a 75:25 (v/v) ratio. Add triethylamine (TEA) to a final concentration of 0.1% (v/v) to reduce peak tailing. Degas the final mixture using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Identify and quantify the peaks based on the retention times of the reference standards.
-
Protocol 2: Stabilized Metamizole Solution Preparation
This protocol is designed to minimize the degradation of metamizole in aqueous solutions for use as a standard or in experimental setups.[11]
-
Prepare Stabilizing Solvent:
-
In a volumetric flask, dissolve sodium sulfite (Na₂SO₃) in high-purity water (or a neutral buffer) to a final concentration of 1.5 mg/mL.
-
Ensure the sodium sulfite is completely dissolved. This solvent should be prepared fresh daily.
-
-
Dissolve Metamizole:
-
Accurately weigh the required amount of metamizole sodium powder.
-
Add the powder to the stabilizing solvent prepared in the previous step to achieve the target concentration.
-
Vortex gently until the metamizole is fully dissolved.
-
-
Storage:
-
Store the final solution in a tightly sealed amber vial to protect it from light and air.
-
Keep the solution refrigerated at 2-8°C and use it as soon as possible, preferably within the same day.
-
Visualizations
References
- 1. ajrconline.org [ajrconline.org]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Metamizol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. mastelf.com [mastelf.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. iosrjournals.org [iosrjournals.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 15. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatographic assay for metamizol metabolites in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajrconline.org [ajrconline.org]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 19. fsis.usda.gov [fsis.usda.gov]
"addressing variability in analgesic response to dipyrone in animal studies"
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the variability observed in the analgesic response to dipyrone (B125322) in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the analgesic effect of dipyrone between my experimental animals?
Variability in dipyrone's analgesic response is a common issue stemming from multiple factors. The primary sources include differences in its metabolism, the animal species being studied, the specific experimental protocol, and the genetic background of the animals. Dipyrone is a prodrug, and its analgesic effect depends on its conversion to active metabolites, a process that can vary significantly between and within species.
Q2: What is the mechanism of action for dipyrone, and how does it contribute to response variability?
Dipyrone's mechanism of action is complex and not fully elucidated, which contributes to response variability. It is believed to work through several pathways:
-
COX Inhibition: It inhibits cyclooxygenase (COX) enzymes, particularly COX-3 in the central nervous system.
-
Opioidergic System Activation: It may activate endogenous opioidergic pathways.
-
Cannabinoid System Modulation: Its metabolites can activate cannabinoid receptors (CB1), contributing to anti-hyperalgesic effects.
-
TRPV1 Channel Modulation: Some effects may be mediated by TRPV1 channels in the brainstem.
The analgesic effect observed can depend on which of these pathways is predominant in a specific pain model or animal species, leading to variable outcomes.
Q3: How is dipyrone metabolized, and what are its active metabolites?
Dipyrone is a prodrug that is rapidly hydrolyzed into its main active metabolite, 4-methylaminoantipyrine (MAA) . MAA is then further metabolized in the liver by Cytochrome P450 (CYP) enzymes into other metabolites, including another active compound, 4-aminoantipyrone (AA) , and 4-formylaminoantipyrine (FAA) . The analgesic effects are primarily attributed to MAA and AA.
Q4: How significant are inter-species differences in dipyrone metabolism?
Inter-species differences are highly significant and a major source of variability. For instance, the metabolic conversion and elimination half-life of active metabolites differ substantially across species like dogs, cats, rats, and calves. Cats, for example, metabolize dipyrone's components more slowly than dogs, leading to a longer plasma half-life for the active metabolites. These differences necessitate species-specific dosing regimens.
Q5: Are there known genetic factors that influence dipyrone's analgesic response?
Yes, genetic factors, particularly polymorphisms in genes encoding for Cytochrome P450 enzymes, can lead to significant inter-individual differences in metabolism. Studies in both humans and animals have identified "slow" and "fast" metabolizers, which relates to the varying activity of CYP enzymes like CYP1A2, CYP2C19, and CYP3A family members responsible for converting MAA to its subsequent metabolites. This can alter the concentration and duration of active metabolites, directly impacting the analgesic effect. While less studied in animals, human sensitivity to dipyrone's adverse effects has also been linked to specific HLA alleles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High inter-individual variability within the same experimental group. | 1. Metabolic Differences: Presence of "fast" and "slow" metabolizers due to genetic polymorphisms in CYP enzymes. 2. Inconsistent Drug Administration: Minor variations in injection volume or oral gavage technique. 3. Animal Stress: Handling stress can alter pain perception and physiological responses. | 1. Increase the sample size (n) per group to improve statistical power. 2. Ensure animals are from a consistent and reputable supplier to minimize genetic drift. 3. Standardize all handling and administration procedures. Allow for a proper acclimatization period before the experiment. |
| Lack of expected analgesic effect or weak response. | 1. Inappropriate Dosage: The dose may be too low for the chosen species and pain model. 2. Incorrect Route of Administration: The bioavailability of dipyrone's metabolites varies significantly with the administration route (e.g., oral vs. intravenous). 3. Pain Model Insensitivity: The specific pain modality (e.g., thermal, mechanical, chemical) may not be effectively targeted by dipyrone's mechanism of action. | 1. Consult literature for validated dosing regimens for your specific animal model (See Table 2 for examples). 2. Select an administration route appropriate for the desired onset and duration of action. IV administration provides the most rapid and complete bioavailability. 3. Consider the nature of the pain stimulus. Dipyrone is often effective against inflammatory pain. |
| Results are inconsistent with published studies. | 1. Different Experimental Protocols: Minor changes in anesthesia, surgical procedures, timing of drug delivery (pre- vs. post-stimulus), or pain assessment methods can alter outcomes. 2. Drug Interactions: Co-administration of other drugs, such as anesthetics (e.g., ketamine, xylazine), can alter dipyrone metabolism by affecting CYP enzymes or cardiovascular function. 3. Vehicle/Formulation: The vehicle used to dissolve dipyrone could impact its absorption and stability. | 1. Carefully replicate the methodology of the reference study, paying close attention to timing, animal strain, age, and sex. 2. Be aware of potential drug-drug interactions. If co-administered drugs are necessary, keep their use consistent across all groups. 3. Use a standard vehicle like physiological saline for injections. |
| Development of tolerance with repeated dosing. | 1. Pharmacodynamic Tolerance: Long-term or repeated administration of dipyrone can lead to a reduced analgesic effect, a phenomenon observed in some animal models. | 1. If the experimental design requires long-term analgesia, be aware of potential tolerance development. 2. Consider a multimodal analgesic approach by combining dipyrone with another class of analgesic to potentially reduce the required dose and mitigate tolerance. |
Data Presentation: Pharmacokinetics & Dosing
Table 1: Pharmacokinetic Parameters of Dipyrone's Active Metabolites in Various Species
| Species | Metabolite | Dose & Route | T½ (Half-life) | Cmax (Max. Concentration) | Reference |
| Dog | MAA | 25 mg/kg IV | 5.94 h | - | |
| AA | 25 mg/kg IV | 8.05 h | - | ||
| Cat | MAA | 25 mg/kg IV | 4.42 h | - | |
| AA | 25 mg/kg IV | 13.66 h | - | ||
| Calf | MAA | 40 mg/kg IV | ~3 h (alpha phase) | ~110 µg/mL | |
| AA (Fast Metabolizer) | 40 mg/kg IV | - | ~2.6 µg/mL | ||
| AA (Slow Metabolizer) | 40 mg/kg IV | 6.23 h | ~1.6 µg/mL |
Note: Pharmacokinetic parameters can vary based on the specific study conditions.
Table 2: Example Dosing Regimens for Dipyrone in Animal Studies
| Species | Pain Model | Dose | Route of Administration | Reference |
| Rat | Carrageenan-induced inflammation | 60 - 360 mg/kg | Subcutaneous (s.c.) | |
| Rat | Formalin Test | 200 mg/kg | - | |
| Mouse | Hot Plate / Formalin Test | 2.5 mg/kg | - | |
| Mouse | Post-operative (Bile Duct Ligation) | 3 g/L in drinking water | Oral (p.o.) | |
| Dog | Post-ovariohysterectomy | 25 mg/kg | Intravenous (i.v.) | |
| Cat | Post-ovariohysterectomy | 25 mg/kg (every 8, 12, or 24h) | Intravenous (i.v.) |
Visualizations
Dipyrone Metabolism Pathway
Caption: Metabolic conversion of the prodrug dipyrone into its primary active and inactive metabolites.
Factors Influencing Analgesic Response Variability
Caption: Intrinsic and extrinsic factors that contribute to variability in dipyrone's analgesic effect.
General Experimental Workflowdot
"minimizing interference in spectrophotometric quantification of metamizole"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectrophotometric quantification of metamizole (B1201355).
Frequently Asked Questions (FAQs)
Q1: What are the common spectrophotometric methods for quantifying metamizole?
A1: Metamizole can be quantified using two primary spectrophotometric methods:
-
UV-Vis Spectrophotometry: This method is based on measuring the absorbance of metamizole in the ultraviolet-visible region. It is a relatively simple and rapid method. However, its UV spectra lack sharp absorption maxima, which can make direct determination challenging.[1]
-
Visible Spectrophotometry: This method involves a chemical reaction to produce a colored chromogen that can be measured in the visible range. For example, metamizole can react with reagents like ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a green-bluish compound with a maximum absorbance at around 690 nm.[2][3] These methods can be more specific than direct UV spectrophotometry.
Q2: Why is my metamizole solution unstable, and how can I improve its stability?
A2: Metamizole is a prodrug and is known to be chemically unstable, especially in aqueous solutions where it readily hydrolyzes to its active metabolite, 4-methylaminoantipyrine (4-MAA).[4][5] Several factors can influence its degradation:
-
pH: Acidic conditions can accelerate the degradation of metamizole.
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Solvent: Aqueous solutions are more prone to hydrolysis compared to organic solvents like methanol.
-
Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation.[5]
To improve stability, it is recommended to:
-
Prepare solutions fresh before each experiment.
-
Store stock solutions at low temperatures (2-8°C) and protect them from light.
-
Use a neutral or slightly alkaline pH for aqueous solutions.
-
Consider using a stabilizing agent like sodium sulfite (B76179) for aqueous solutions.[5]
Q3: What are the primary degradation products of metamizole that can interfere with quantification?
A3: The primary degradation product of metamizole is its active metabolite, 4-methylaminoantipyrine (4-MAA).[4] Further degradation and metabolism can lead to other products such as 4-aminoantipyrine (B1666024) (4-AA), 4-formylaminoantipyrine (B29614) (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[6][7][8] These degradation products can have their own absorbance characteristics and may interfere with the spectrophotometric quantification of the parent drug.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible absorbance readings.
-
Possible Cause: Degradation of metamizole in the sample solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare metamizole standard and sample solutions immediately before the analysis.
-
Control Temperature: Maintain a consistent and cool temperature for your solutions throughout the experiment.
-
Check pH: Ensure the pH of your solvent or buffer is consistent and in the neutral to slightly alkaline range.
-
Use a Stabilizer: For aqueous solutions, consider adding a stabilizing agent like sodium sulfite (e.g., 1.5 mg/mL).[5]
-
Issue 2: Higher than expected absorbance values (positive interference).
-
Possible Cause: Interference from excipients in the pharmaceutical formulation or from other active pharmaceutical ingredients (APIs) in a multi-component drug.
-
Troubleshooting Steps:
-
Analyze a Placebo: Prepare a placebo solution containing all the excipients without metamizole and measure its absorbance at the analytical wavelength. If the absorbance is significant, you will need to correct for this background interference.
-
Method of Standard Additions: This method can help to compensate for matrix effects. It involves adding known amounts of a standard solution to the sample and extrapolating to find the concentration of the analyte in the original sample.
-
Derivative Spectrophotometry: First or second derivative spectrophotometry can sometimes be used to resolve overlapping spectra from the analyte and interfering substances.[9]
-
Chromatographic Separation: If spectrophotometric methods prove to be inadequate due to severe interference, consider using a separation technique like High-Performance Liquid Chromatography (HPLC).[10][11]
-
Issue 3: Lower than expected absorbance values (negative interference).
-
Possible Cause: Degradation of metamizole or interaction with other components in the sample matrix. Metamizole and its metabolites can also interfere with certain enzymatic reactions, leading to falsely low results in some biochemical assays.[12]
-
Troubleshooting Steps:
-
Verify Solution Stability: Ensure that your solutions are stable throughout the analysis period (see Issue 1).
-
Investigate Matrix Effects: The sample matrix can sometimes quench the signal. The method of standard additions can be useful here as well.
-
Review Literature for Known Interactions: Check for any known chemical interactions between metamizole and the other components in your formulation.
-
Data Presentation
Table 1: Comparison of Validation Parameters for Spectrophotometric Methods for Metamizole Quantification
| Parameter | Visible Spectrophotometry | UV-Vis Spectrophotometry (with Multivariate Calibration) |
| Wavelength (λmax) | 690 nm[2][3] | 230 - 320 nm (range)[10] |
| Linearity Range | 1 - 40 µg/mL[2] | Not specified |
| Correlation Coefficient (r) | > 0.999[13] | > 0.99[10] |
| Limit of Detection (LOD) | 0.626 µg/mL | Not specified |
| Limit of Quantitation (LOQ) | 2.086 µg/mL | Not specified |
Experimental Protocols
Protocol 1: Visible Spectrophotometric Quantification of Metamizole in Tablets
This protocol is based on the reaction of metamizole with ammonium molybdate in an acidic medium.[2][3]
1. Reagents and Materials:
-
Metamizole sodium reference standard
-
Ammonium molybdate solution (5.0% w/v in distilled water)
-
Sulfuric acid solution (40% v/v in distilled water)
-
Distilled water
-
Volumetric flasks (50 mL, 100 mL)
-
Graduated glass tubes (10 mL)
-
UV-Vis Spectrophotometer
2. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of metamizole sodium reference standard and dissolve it in distilled water in a 100 mL volumetric flask. Make up to the mark with distilled water.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1-40 µg/mL) by appropriately diluting the working standard solution in 10 mL graduated glass tubes.
3. Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of metamizole and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of distilled water and sonicate for 15 minutes to dissolve the metamizole.
-
Dilute to the mark with distilled water and filter the solution.
-
Further dilute the filtrate with distilled water to obtain a final concentration within the calibration range.
4. Color Development and Measurement:
-
To each tube containing the calibration standards and the sample solution, add 0.5 mL of 5.0% ammonium molybdate solution and 0.5 mL of 40% sulfuric acid solution.
-
Shake the tubes well and allow them to stand in the dark for 30 minutes for the color to develop.
-
Measure the absorbance of each solution at 690 nm against a reagent blank (prepared in the same manner but without metamizole).
5. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of metamizole in the sample solution from the calibration curve using the linear regression equation.
-
Calculate the amount of metamizole per tablet.
Protocol 2: UV-Vis Spectrophotometric Quantification of Metamizole in a Multi-component Formulation
This protocol is a general guideline for the analysis of metamizole in a mixture, for instance, with Thiamin (Vitamin B1) and Pyridoxin (Vitamin B6), using multivariate calibration.[10][11]
1. Reagents and Materials:
-
Metamizole sodium, Thiamin HCl, and Pyridoxin HCl reference standards
-
0.1 N Hydrochloric acid
-
UV-Vis Spectrophotometer with appropriate software for multivariate analysis (e.g., Partial Least Squares - PLS)
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of metamizole, thiamin, and pyridoxin in 0.1 N HCl.
-
Prepare a set of calibration mixtures containing varying concentrations of the three analytes. The concentration ranges should encompass the expected concentrations in the sample.
3. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Dissolve an amount of powder equivalent to one tablet in 0.1 N HCl in a 100 mL volumetric flask.
-
Shake vigorously for 30 minutes.
-
Dilute to the appropriate concentration with 0.1 N HCl to fall within the calibration range.
-
Filter the solution before measurement.[10]
4. Spectrophotometric Measurement:
-
Scan the absorbance of each standard mixture and the sample solution over a defined wavelength range (e.g., 200-400 nm).
-
Record the absorbance values at regular intervals (e.g., every 2 nm).
5. Data Analysis:
-
Use the spectral data from the standard mixtures to build a multivariate calibration model (e.g., PLS).
-
Validate the model using an independent set of validation samples or cross-validation.
-
Use the developed model to predict the concentrations of metamizole, thiamin, and pyridoxin in the sample solution.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Metamizole, Thiamin and Pyridoxin Using UV-Spectroscopy in Combination with Multivariate Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 11. Interference of metamizole in the measurement of serum creatinine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reproducibility of Metamizole In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro assays involving metamizole (B1201355) (also known as dipyrone). Our goal is to help you improve the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with metamizole are inconsistent. What are the primary reasons for this?
A1: The most significant factor affecting the reproducibility of metamizole in vitro assays is its inherent chemical instability. Metamizole is a prodrug that rapidly and non-enzymatically hydrolyzes in aqueous solutions to its pharmacologically active metabolites, primarily 4-methylaminoantipyrine (4-MAA) and subsequently 4-aminoantipyrine (B1666024) (4-AA). This degradation process is influenced by several factors:
-
pH: Hydrolysis is significantly faster in acidic conditions compared to neutral or alkaline solutions.
-
Temperature: Higher temperatures accelerate the degradation rate. For instance, a solution stable for days at 22°C may degrade significantly within hours at 37°C.[1]
-
Solvent: Aqueous solutions promote rapid hydrolysis.
-
Presence of Oxygen: Dissolved oxygen can contribute to the oxidative decomposition of metamizole.[1]
This rapid conversion means that the concentration of the parent drug and its metabolites is constantly changing during your experiment, leading to variable results.
Q2: Should I use metamizole or its active metabolites in my in vitro assays?
A2: For greater consistency and more easily interpretable results, it is often recommended to use the primary active metabolite, 4-methylaminoantipyrine (4-MAA), directly in your in vitro assays. This bypasses the issue of metamizole's rapid degradation. However, if your research question specifically involves the prodrug's conversion or formulation, using metamizole is necessary. In such cases, it is crucial to control the factors that influence its stability.
Q3: How do the active metabolites of metamizole differ in their in vitro activity?
A3: The main active metabolites, 4-MAA and 4-aminoantipyrine (4-AA), have different pharmacological profiles and potencies.
-
4-MAA is considered the primary active metabolite and is a more potent COX inhibitor than metamizole itself.
-
4-AA is also active but is a less potent COX inhibitor compared to 4-MAA.
Studies have shown that at the same concentration, 4-MAA and 4-AA can be more potent in decreasing cell viability compared to the parent metamizole solution.[2] The varying concentrations and activities of these metabolites throughout an experiment can contribute significantly to result variability.
Q4: Can metamizole interfere with my assay readout?
A4: Yes, metamizole has been reported to interfere with certain biochemical assays, particularly those that involve enzymatic reactions or colorimetric measurements. For example, it can lead to falsely decreased results in creatinine, cholesterol, triglycerides, and uric acid assays.[3]
For cell viability assays like the MTT assay, which relies on the reduction of a tetrazolium salt, reducing agents can cause interference. While direct interference by metamizole with MTT has not been definitively established in all contexts, it is a possibility given its chemical nature. It is advisable to run controls to test for any direct interaction between metamizole and your assay reagents in a cell-free system.[4][5]
Q5: How does the choice of cell line affect the results of metamizole assays?
A5: The choice of cell line can significantly impact the outcome of your experiments due to variations in:
-
Metabolic enzyme expression: The conversion of 4-MAA to other metabolites is mediated by cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C19, and CYP2D6.[6] Different cell lines express these enzymes at varying levels, which can alter the metabolic profile and, consequently, the observed effects. For instance, hepatoma cell lines like HepG2 have been noted to have lower CYP activity compared to primary human hepatocytes.[7]
-
Target expression and signaling pathways: The complex mechanism of action of metamizole involves multiple targets, including COX enzymes and potentially the opioidergic and cannabinoid systems. The expression levels of these targets and the activity of the associated signaling pathways can vary between cell lines, leading to different responses.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Cytotoxicity Results (e.g., MTT, XTT assays)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells per well. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes.[2] |
| Edge effects: Evaporation and temperature changes in outer wells. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[2] | |
| Inconsistent metamizole degradation: Varying rates of hydrolysis due to slight differences in well conditions. | Prepare fresh metamizole solutions immediately before use. Consider using a stabilized solution (see Experimental Protocols). | |
| IC50 values fluctuate between experiments | Metamizole instability: Degradation of the stock solution or working solutions over time. | Prepare fresh stock solutions for each experiment. If using frozen stocks, aliquot to avoid multiple freeze-thaw cycles. |
| Variations in cell health and passage number: Cells at different growth phases or passage numbers can respond differently. | Use cells within a consistent and narrow passage number range. Ensure cells are in the exponential growth phase at the time of treatment. | |
| Inconsistent incubation times: Variations in drug exposure time. | Standardize all incubation times precisely. | |
| Unexpectedly high cell viability at high metamizole concentrations | Interference with assay chemistry: Metamizole or its metabolites may directly reduce the tetrazolium salt (e.g., MTT). | Run a cell-free control with media, metamizole, and the assay reagent to check for direct reduction.[4][5] |
| Cellular stress response: Some compounds can induce a temporary increase in metabolic activity at certain concentrations, leading to a higher colorimetric signal. | Correlate results with a different viability assay that measures a different endpoint (e.g., membrane integrity via LDH assay or cell counting). |
Guide 2: Issues with Metamizole Solution Preparation and Storage
| Problem | Potential Cause | Recommended Solution |
| Loss of potency of stock/working solutions | Hydrolysis in aqueous solution: Metamizole is unstable in water-based buffers and media. | Prepare solutions fresh for each experiment. For short-term storage (within 24 hours), keep solutions at 2-8°C and protected from light.[3] For longer-term storage, consider preparing stock solutions in an organic solvent like DMSO, although aqueous hydrolysis will still occur upon dilution in media. |
| Oxidation: Presence of dissolved oxygen accelerates degradation. | Use degassed buffers/media for solution preparation. Prepare solutions in vials with minimal headspace. | |
| Precipitation of metamizole in media | Poor solubility at high concentrations or interaction with media components. | Ensure complete dissolution in the initial solvent before diluting in culture medium. Perform a solubility test in your specific cell culture medium. |
Data Summary
Table 1: Factors Influencing Metamizole Degradation in In Vitro Solutions
| Factor | Effect on Stability | Summary |
| Solvent | Decreases | Aqueous solutions promote rapid hydrolysis. |
| Temperature | Decreases | Degradation is significantly faster at 37°C than at 22°C or 4°C.[1] |
| pH | Decreases | Acidic conditions dramatically accelerate the rate of hydrolysis.[1] |
| Oxygen | Decreases | The presence of dissolved oxygen contributes to oxidative degradation.[1] |
| Concentration | Increases | Higher concentrations of metamizole show slower degradation rates compared to lower concentrations.[1] |
Table 2: Comparative IC50 Values of Metamizole in Different Cell Lines (MTT Assay)
| Cell Line | Treatment Duration | IC50 (µg/mL) | Reference |
| HeLa | 24h | 472.48 | [8] |
| 48h | 183.40 | [8] | |
| HT-29 | 24h | 314.75 | [8] |
| 48h | 316.77 | [8] | |
| MCF-7 | 24h | 561.79 | [8] |
| 48h | 29.30 | [8] |
Table 3: Comparative IC50 Values of Metamizole for COX-1 and COX-2 Inhibition
| Assay System | Enzyme | IC50 (µg/mL) | Reference |
| Purified Enzymes | COX-1 | ~150 | [9] |
| COX-2 | ~150 | [9] | |
| Intact Bovine Aortic Endothelial Cells | COX-1 | 1730 ± 150 | [9] |
| Intact Human Platelets | COX-1 | 486 ± 56 | [9] |
| LPS-activated Murine Macrophages | COX-2 | 12 ± 1.8 | [9] |
| LPS-activated Primary Human Leukocytes | COX-2 | 21 ± 2.9 | [9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Metamizole Solution
This protocol is adapted from methodologies designed to inhibit hydrolysis during analytical procedures and can improve the consistency of your in vitro experiments.
Objective: To prepare an aqueous stock solution of metamizole with improved short-term stability.
Materials:
-
Metamizole sodium monohydrate
-
High-purity water or desired buffer (e.g., PBS)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sterile amber vials
Procedure:
-
Prepare Stabilizing Solvent: Dissolve sodium sulfite in high-purity water or buffer to a final concentration of 0.5-1.5 mg/mL. Ensure the sodium sulfite is fully dissolved. This solution should be prepared fresh.
-
Dissolve Metamizole: Weigh the required amount of metamizole sodium. Add the metamizole powder to the stabilizing solvent to achieve your target concentration.
-
Mixing: Vortex gently until the metamizole is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Storage: Store the final solution in a tightly sealed amber vial to protect it from light and air. Immediately place the solution in a refrigerator at 2-8°C.
-
Usage: For maximum reproducibility, this solution should be used within 24 hours of preparation.[3]
Protocol 2: General Workflow for an In Vitro Cell Viability Assay (e.g., MTT) with Metamizole
Objective: To assess the effect of metamizole on cell viability.
Materials:
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Metamizole solution (freshly prepared or stabilized as per Protocol 1)
-
MTT reagent (e.g., 5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of metamizole in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of metamizole. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Protocol 3: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol is a general guide based on commercially available kits for screening COX-2 inhibitors.
Objective: To determine the inhibitory effect of metamizole on COX-2 activity.
Materials:
-
Fluorometric COX-2 Inhibitor Screening Kit (contains COX Assay Buffer, COX Probe, COX Cofactor, Human Recombinant COX-2, Arachidonic Acid)
-
Metamizole
-
Appropriate solvent for metamizole (e.g., DMSO)
-
96-well black plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare a stock solution of metamizole in a suitable solvent. Create a serial dilution of the metamizole stock to achieve the desired final concentrations in the assay.
-
Assay Reaction:
-
Add COX Assay Buffer, COX Cofactor, COX Probe, and Human Recombinant COX-2 enzyme to each well of the 96-well plate.
-
Add the diluted metamizole solutions or vehicle control to the respective wells.
-
Incubate at 25°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction (slope) for each concentration of metamizole. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytochrome P450 expression in human hepatocytes and hepatoma cell lines: molecular mechanisms that determine lower expression in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antinociceptive Effect of Dipyrone with Adjuvants
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the antinociceptive effect of dipyrone (B125322) with various adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of dipyrone for its antinociceptive effect?
Dipyrone (also known as metamizole) is a non-opioid analgesic with a complex mechanism of action. While not fully elucidated, it is understood to involve both central and peripheral pathways. Key mechanisms include the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3 in the central nervous system, which reduces prostaglandin (B15479496) synthesis. Additionally, dipyrone's metabolites have been shown to activate the endogenous opioid system, and potentially interact with the endocannabinoid and serotoninergic systems.[1][2]
Q2: Why am I not observing a significant antinociceptive effect with dipyrone alone in my thermal pain model (e.g., hot plate, tail-flick test)?
This is a common observation. Some studies report that dipyrone alone shows weak or no analgesic activity in thermal nociception models like the tail-flick and hot plate tests, especially at lower doses.[2] However, it demonstrates a more robust, dose-dependent effect in models of inflammatory or visceral pain, such as the acetic acid-induced writhing test.[1][2] Consider using a chemical-induced nociception model to better assess dipyrone's standalone efficacy.
Q3: Which adjuvants have been shown to potentiate the antinociceptive effect of dipyrone?
Several adjuvants have been demonstrated to enhance dipyrone's analgesic properties. These include:
-
Opioids (e.g., Morphine): Co-administration produces a synergistic antinociceptive effect and can delay the development of tolerance to morphine.[3][4]
-
Caffeine (B1668208): This adenosine (B11128) receptor antagonist can potentiate the antinociceptive effect of dipyrone, particularly in models of inflammatory pain.
-
Magnesium Chloride (MgCl₂): As an NMDA receptor antagonist, MgCl₂ can improve the antinociceptive effect of dipyrone and prevent the development of tolerance in some chronic pain models.[5][6]
-
Buspirone: This anxiolytic agent has been shown to increase the antinociceptive effects of dipyrone in certain pain models.[1]
Q4: My results show that naloxone (B1662785) is antagonizing the antinociceptive effect of dipyrone. Is this expected?
Yes, this is an expected outcome and provides evidence for the involvement of the endogenous opioid system in dipyrone's mechanism of action. Naloxone, a non-selective opioid receptor antagonist, has been shown to reverse the antinociceptive effects of dipyrone in several experimental models, suggesting that dipyrone's analgesic action is, at least in part, mediated by the release of endogenous opioids.[1][2]
Q5: I am observing a decrease in the antinociceptive effect of dipyrone after repeated administrations. What could be the cause?
This phenomenon is likely due to the development of analgesic tolerance. Studies have shown that repeated administration of dipyrone can lead to a gradual decrease in its antinociceptive efficacy.[3][5] The co-administration of an adjuvant like magnesium chloride has been shown to prevent this tolerance.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent results in the acetic acid-induced writhing test.
-
Possible Cause 1: Variability in the acetic acid solution.
-
Troubleshooting: Ensure the acetic acid solution is freshly prepared for each experiment and that the concentration is accurate. Even minor variations can alter the intensity of the nociceptive response.
-
-
Possible Cause 2: Subject variability.
-
Troubleshooting: Use animals of the same sex, age, and weight range. Acclimatize the animals to the experimental environment before testing to reduce stress-induced variability.
-
-
Possible Cause 3: Observer bias in counting writhes.
-
Troubleshooting: The observer should be blinded to the treatment groups. A clear and consistent definition of a "writhe" (e.g., a contraction of the abdominal muscles accompanied by stretching of the hind limbs) should be established and adhered to throughout the experiment.
-
Issue 2: Lack of potentiation when combining dipyrone with caffeine.
-
Possible Cause 1: Inappropriate dosage.
-
Troubleshooting: The potentiation effect is dose-dependent. Review the literature for effective dose ranges for both dipyrone and caffeine in your specific animal model. A sub-effective dose of dipyrone combined with an appropriate dose of caffeine is often used to demonstrate synergism.
-
-
Possible Cause 2: Timing of drug administration.
-
Troubleshooting: The pharmacokinetic profiles of both drugs should be considered. Administer the drugs at a time point that allows for their peak effects to coincide. Typically, drugs are administered 30-60 minutes before the nociceptive test.
-
-
Possible Cause 3: Choice of pain model.
-
Troubleshooting: The synergistic effect of dipyrone and caffeine may be more pronounced in models of inflammatory pain (e.g., formalin test, carrageenan-induced paw edema) compared to acute thermal pain models.
-
Data Presentation
Table 1: Enhancement of Dipyrone Antinociception with Morphine in the Tail-Flick Test in Rats
| Treatment Group | Dose (mg/kg, i.v.) | Maximum Possible Effect (%) |
| Morphine | 3.1 | Decreased over 5 administrations (tolerance) |
| Dipyrone | 600 | Maintained effect with a trend towards tolerance |
| Morphine + Dipyrone | 3.1 + 600 | Significant potentiation and delayed tolerance development |
| Data synthesized from Hernández-Delgadillo et al. (2003).[3] |
Table 2: Effect of Caffeine on the Antinociceptive Action of Dipyrone in the Formalin Test in Mice
| Dipyrone Dose (mg/kg) | Caffeine Dose (mg/kg) | Antinociceptive Effect (% Inhibition of Licking Time) |
| 100 (sub-effective) | 0 | Minimal |
| 100 | 3.16 | Significant increase |
| 100 | 10.0 | Significant increase |
| 100 | 17.8 | Significant increase |
| 100 | 31.6 | Significant increase |
Table 3: Effect of Magnesium Chloride on Dipyrone Antinociception in a Murine Cancer Pain Model
| Treatment Group | Dose (mg/kg) | Nociceptive Threshold | Tolerance Development |
| Dipyrone | 270 | Initial increase | Observed over time |
| MgCl₂ | 200 | Minimal effect alone | - |
| Dipyrone + MgCl₂ | 270 + 200 | Sustained increase | Prevented |
| Data synthesized from Brito et al. (2017).[5][6] |
Table 4: Antagonism and Potentiation of Dipyrone's Antinociceptive Effect in Mice
| Primary Drug | Dose (mg/kg) | Adjuvant/Antagonist | Dose | Nociceptive Test | Observed Effect |
| Dipyrone | 500 | Naloxone | 1, 2, 5 mg/kg | Tail-flick, Hot plate | Antagonism of dipyrone's effect |
| Dipyrone | 500 | Buspirone | 0.5 mg/kg | Tail-flick | Increased antinociceptive effect |
| Dipyrone | 500 | Cyproheptadine | 100 µg/kg | Not specified | Decreased antinociceptive effect |
| Data synthesized from Arslan et al. (2000).[1] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
Objective: To assess the antinociceptive effect of dipyrone and its combination with adjuvants against visceral chemical-induced pain.
Materials:
-
Male Swiss mice (20-25 g)
-
Dipyrone solution
-
Adjuvant solution (e.g., caffeine)
-
0.6% acetic acid solution
-
Observation chambers
Procedure:
-
Acclimatize mice to the laboratory environment for at least one hour before the experiment.
-
Divide the animals into control and treatment groups.
-
Administer the vehicle (control), dipyrone, adjuvant, or the combination of dipyrone and adjuvant via the appropriate route (e.g., intraperitoneally, i.p.).
-
After a pre-determined time (typically 30 minutes), administer 0.6% acetic acid (10 ml/kg, i.p.) to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, start recording the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes.
-
Calculate the percentage of inhibition of writhing for each treatment group compared to the control group using the formula: % Inhibition = [(Control Mean - Treatment Mean) / Control Mean] x 100
Hot Plate Test
Objective: To evaluate the central antinociceptive effects of dipyrone and its adjuvants against thermal pain.
Materials:
-
Male Wistar rats (180-220 g) or mice (20-25 g)
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)
-
Dipyrone solution
-
Adjuvant solution (e.g., morphine)
-
Animal enclosures
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes.
-
Gently place each animal on the hot plate and measure the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Only include animals that show a baseline latency of less than 15 seconds in the experiment.
-
Administer the vehicle, dipyrone, adjuvant, or the combination of drugs.
-
At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the latency to the nociceptive response.
-
The antinociceptive effect is expressed as the increase in latency time compared to the baseline.
Mandatory Visualizations
Caption: Dipyrone's interaction with the endogenous opioid system.
Caption: Role of Magnesium Chloride in modulating NMDA receptor activity.
References
- 1. research.bau.edu.tr [research.bau.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Dipyrone potentiates morphine-induced antinociception in dipyrone-treated and morphine-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of systemically administered dipyrone (metamizol), magnesium chloride or both in a murine model of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"challenges in long-term stability testing of metamizole formulations"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the long-term stability testing of metamizole (B1201355) formulations.
Troubleshooting Guide
Issue: Rapid loss of potency and inconsistent results in aqueous metamizole solutions.
-
Question: My metamizole solution is losing potency quickly, leading to inconsistent experimental results. What are the likely causes? Answer: Metamizole is a prodrug known for its chemical instability, particularly in aqueous solutions where it readily and non-enzymatically hydrolyzes.[1] The primary active metabolite is 4-methylaminoantipyrine (4-MAA).[1] This rapid conversion means the concentration of the parent drug is constantly changing, which is a common source of inconsistent results.[1] The rate of this degradation is significantly influenced by several environmental factors.
-
Question: What are the key factors that accelerate the degradation of my metamizole solution? Answer: The stability of metamizole is highly sensitive to its environment. Key factors that accelerate its degradation include:
-
Aqueous Solvents: Water is a primary reactant in the hydrolysis of metamizole.[1]
-
Acidic pH: The rate of hydrolysis is dramatically faster under acidic conditions (e.g., pH 2.5) compared to neutral or slightly alkaline solutions.[1][2] Metamizole solutions exhibit the least decomposition at pH values above 7.8.[3]
-
Elevated Temperature: Higher temperatures significantly increase the degradation rate.[1] For instance, a solution that is stable for days at 22°C can show significant degradation within hours at 37°C.[1]
-
Presence of Oxygen: Dissolved oxygen can contribute to the oxidative decomposition of metamizole.[1]
-
Low Concentration: More dilute solutions of metamizole may hydrolyze more rapidly than more concentrated solutions.[1]
-
-
Question: How can I prepare a more stable experimental solution of metamizole to improve reproducibility? Answer: To mitigate degradation and enhance reproducibility, consider the following strategies:
-
Prepare Fresh: The most reliable approach is to prepare metamizole solutions immediately before each experiment.[1]
-
pH Management: Maintain a neutral or slightly alkaline pH for your solution. Avoid using acidic buffers or diluents.[1]
-
Temperature Control: Prepare, store, and handle solutions at low temperatures, such as in a refrigerator (2-8°C).[1]
-
Use of Stabilizers: For aqueous solutions, adding an antioxidant like sodium sulfite (B76179) (Na₂SO₃) at a concentration of 0.5-1.5 mg/mL has been shown to inhibit hydrolysis.[1][4]
-
Solvent Choice: If the experimental design permits, using methanol (B129727) as a solvent can significantly inhibit the degradation reaction.[5]
-
Frequently Asked Questions (FAQs)
-
Question: What are the primary degradation products of metamizole that I should monitor? Answer: The initial and most important degradation product is the active metabolite, 4-methylaminoantipyrine (4-MAA).[1] This is formed through hydrolysis.[3][6] MAA can be further metabolized or degraded to 4-aminoantipyrine (B1666024) (AA) via N-demethylation and 4-formyl-amino-antipyrine (FAA) through C-oxidation.[2] AA can then be acetylated to form 4-acetyl-amino-antipyrine (AAA).[2]
-
Question: Should I use the prodrug (metamizole) or the active metabolite (4-MAA) in my in-vitro experiments? Answer: This is a critical consideration for your experimental design. Given that metamizole converts to 4-MAA very rapidly in aqueous environments, using metamizole directly will expose your system to a constantly changing concentration of both the prodrug and its active metabolite.[1] If the goal is to study the effects of the primary active compound, using 4-MAA directly may yield more consistent and interpretable results.[1]
-
Question: How should I store my metamizole solutions? Answer: For short-term (intra-day) use, solutions should be kept refrigerated at 2-8°C and protected from light.[1] Long-term storage of metamizole in liquid solutions is not recommended due to its inherent instability. It is best practice to prepare solutions fresh for use beyond 24 hours.[1] Solid metamizole powder should be stored in a cool, dry, and dark place according to the manufacturer's instructions.[1]
-
Question: Can I use standard buffers like PBS for my metamizole solutions? Answer: Yes, but with caution. Since these are aqueous buffers, hydrolysis will still occur. It is important to ensure the final pH of the buffer is neutral or slightly alkaline, as acidic conditions will significantly accelerate degradation.[1] For optimal stability, consider incorporating a stabilizer like sodium sulfite into the buffer.[1]
Data Presentation
Table 1: Quantitative Results from Forced Degradation Studies of Metamizole
| Stress Condition | Reagent/Parameters | Duration | % Degradation |
| Acid Hydrolysis | 0.5N HCl | Reflux for 5 min | 14.80% |
| Base Hydrolysis | 0.01N NaOH | Reflux for 5 min | 6.10% |
| Oxidation | 0.3% v/v H₂O₂ | Reflux for 5 min | 26.07% |
| Photolytic | UV light at 286nm | 5 Days | 1.06% |
| Thermal | Dry Heat | 105°C for 10 Hours | 0.27% |
Data sourced from a stability-indicating RP-HPLC method development study.
Table 2: Stability of Metamizole in Aqueous Solutions Under Various Conditions
| Concentration | pH | Temperature | Observation | Time Frame |
| 0.01 mM | 2.5 | Not Specified | Complete hydrolysis | ~30 minutes[2] |
| 0.1 M | Not Specified | Not Specified | ~10% hydrolysis | 5 hours[2] |
| Not Specified | >7.8 | Not Specified | Least decomposition | Not Specified[3] |
| Mixed with Morphine | Not Specified | 22°C | Stable (within ±10% of initial conc.) | At least 7 days[2] |
| Mixed with Morphine | Not Specified | 37°C | Significant concentration loss | After 3 days[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading metamizole to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
-
Objective: To generate degradation products of metamizole under various stress conditions.
-
Methodology:
-
Acid Hydrolysis: A solution of metamizole is refluxed with 0.5N HCl for 5 minutes.
-
Base Hydrolysis: A solution of metamizole is refluxed with 0.01N NaOH for 5 minutes.
-
Oxidative Degradation: A solution of metamizole is refluxed with 0.3% v/v hydrogen peroxide (H₂O₂) for 5 minutes.
-
Photolytic Degradation: A solution of metamizole is exposed to UV light at 286 nm for 5 days.
-
Thermal Degradation: Solid metamizole is exposed to dry heat at 105°C for 10 hours.
-
-
Analysis: Following exposure to the stress conditions, the samples are diluted appropriately and analyzed by a suitable stability-indicating method, such as RP-HPLC, to quantify the remaining parent drug and detect degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of metamizole and its primary degradation products.
-
Objective: To quantify metamizole and its degradation products in a sample to assess its stability.
-
Instrumentation & Reagents:
-
HPLC system with a UV-DAD detector
-
C18 Column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 0.05M sodium dihydrogen phosphate (B84403) buffer (pH adjusted to 5.0 with orthophosphoric acid) and methanol in a 53:47 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 286 nm
-
Column Temperature: Ambient
-
-
Procedure:
-
Sample Preparation: Dilute the sample solution (from the stability study) to a suitable concentration within the calibration curve range using the mobile phase as the diluent.
-
Calibration: Prepare a series of standard solutions of metamizole and its known degradation products (e.g., 4-MAA) at various concentrations to establish a calibration curve.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Integrate the peak areas for metamizole and its degradation products. The concentration of each component is determined from the corresponding calibration curve. A decrease in the metamizole peak area and an increase in the degradation product peaks over time indicate instability.
-
Mandatory Visualization
Caption: Primary degradation and metabolic pathway of Metamizole.
Caption: General workflow for long-term stability testing.
Caption: Troubleshooting decision tree for metamizole stability issues.
References
Technical Support Center: Overcoming Limitations of Metamizole Use in Chronic Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing metamizole (B1201355) (dipyrone) in chronic pain models. Here, we address common challenges and offer evidence-based strategies to enhance the efficacy and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Addressing the Short Half-Life of Metamizole in Chronic Studies
Question: Metamizole has a short half-life. How can I maintain consistent analgesic levels in my chronic pain models without causing repeated stress to the animals through frequent injections?
Answer: The short half-life of metamizole's parent compound (approximately 14 minutes) and its active metabolites (2-4 hours) presents a significant challenge for maintaining therapeutic concentrations in chronic pain studies.[1] Here are several strategies to overcome this limitation:
-
Oral Administration via Drinking Water: This is a non-invasive method that can provide more consistent drug levels. However, it is crucial to monitor water intake and the stability of metamizole in the solution. Be aware that some mouse strains may show aversion to the taste of metamizole, leading to reduced water and drug consumption.[2][3][4]
-
Sustained-Release Formulations: While commercially available, long-acting formulations of metamizole for preclinical research are not widely documented, the development of such formulations using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) has been successful for other analgesics and represents a promising avenue.[5][6] Liposomal formulations have also been explored to provide sustained local analgesia.[7] Researchers may need to collaborate with pharmaceutical scientists to develop and validate these formulations for their specific models.
Troubleshooting:
-
Variable Water Intake: If you observe significant variations in water consumption, consider adding a sweetening agent like sucrose (B13894) to the water to improve palatability. Always include a vehicle control group with the same sweetened water to account for any effects of the sweetener itself.
-
Formulation Development: When developing a sustained-release formulation, it is essential to conduct pharmacokinetic studies to determine the release profile and ensure that therapeutic concentrations are maintained over the desired period.
Managing Potential Adverse Effects in Long-Term Studies
Question: I am concerned about the potential for adverse effects, such as agranulocytosis, with chronic metamizole administration in my animal models. How can I monitor for and mitigate these risks?
Answer: While the risk of metamizole-induced agranulocytosis is a known concern in humans, its incidence and management in long-term rodent studies require careful consideration.[8][9][10] Although some long-term studies in rats with high doses of dipyrone (B125322) did not report changes in hematological parameters, monitoring is still recommended as a best practice.[1][11]
Recommended Monitoring Protocol:
A practical approach to hematological monitoring in rodents during chronic metamizole treatment includes:
-
Baseline Blood Collection: Collect a blood sample from all animals before the start of the treatment to establish individual baseline values for a complete blood count (CBC).
-
Regular Monitoring: Collect blood samples at regular intervals (e.g., weekly or bi-weekly) throughout the study. The frequency should be determined based on the duration of the study and the dose of metamizole being used.
-
Method of Collection: The submandibular vein is a suitable site for repeated blood collection in mice and rats as it minimizes stress and can be performed without anesthesia in trained animals.
-
Parameters to Analyze: A standard CBC should be performed, paying close attention to the total white blood cell count and the neutrophil count.
-
Humane Endpoints: Establish clear humane endpoints based on significant drops in white blood cell counts or the presentation of clinical signs of infection (e.g., lethargy, ruffled fur, weight loss).
Troubleshooting:
-
Stress from Blood Collection: To minimize stress, ensure that animal handlers are proficient in the chosen blood collection technique. Acclimatize the animals to the procedure before the study begins.
-
Interpreting Results: Consult with a veterinary pathologist to help interpret the hematological data, as reference ranges can vary between different strains and sexes of rodents.
Counteracting the Development of Analgesic Tolerance
Question: My data suggests that the analgesic effect of metamizole is diminishing over time in my chronic pain model. How can I prevent or reverse this tolerance?
Answer: The development of tolerance to metamizole's analgesic effects is a documented phenomenon, particularly in chronic use. Evidence suggests that this tolerance involves the endogenous opioid system, as it can be blocked by opioid antagonists like naloxone.[9][12][13][14][15]
Strategies to Mitigate Tolerance:
-
Co-administration with NMDA Receptor Antagonists: N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine or MK-801, have been shown to prevent the development of tolerance to opioids.[2][12][16][17][18][19][20] Given the involvement of the opioid system in metamizole tolerance, co-administration with a low dose of an NMDA receptor antagonist is a promising strategy. Preclinical studies have demonstrated the effectiveness of this approach in preventing analgesic tolerance to various opioids.[2][12][16][17][18][19][20]
-
Intermittent Dosing: Instead of continuous administration, an intermittent dosing schedule may help to reduce the development of tolerance. The optimal dosing interval will need to be determined empirically for your specific model and experimental question.
Troubleshooting:
-
Dose Selection for Co-administration: When using an NMDA receptor antagonist, it is crucial to use a sub-analgesic dose to avoid confounding effects on nociceptive testing. A thorough dose-response study for the NMDA receptor antagonist alone should be conducted in your model.
-
Assessing Tolerance: To confirm the development of tolerance, you can include a group of animals that receive an acute dose of metamizole at the end of the study and compare their response to the chronically treated group.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol describes a widely used method for inducing neuropathic pain.[1]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2% for maintenance).
-
Shave the lateral surface of the thigh of the left hind limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (chromic gut or silk) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch in the hind limb is observed.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover for at least 3-7 days before behavioral testing.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Mice
This protocol details the induction of a persistent inflammatory pain state.[16]
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
Insulin syringe with a 30-gauge needle
Procedure:
-
Briefly restrain the mouse.
-
Inject 20 µL of undiluted CFA subcutaneously into the plantar surface of the left hind paw.
-
Return the mouse to its home cage.
-
Pain-related behaviors can be assessed at 24, 48, and 72 hours post-injection and for several weeks thereafter.
Assessment of Analgesic Efficacy: Von Frey Test
This method is used to measure mechanical allodynia (pain response to a normally non-painful stimulus).
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
Troubleshooting Variability in the Von Frey Test:
-
Habituation: Ensure animals are fully habituated to the testing environment and the experimenter.
-
Filament Application: Apply the filament to the same location on the paw each time and hold it for a consistent duration (e.g., 3-5 seconds).
-
Blinding: The experimenter should be blind to the treatment groups to avoid bias.
-
Animal State: Only test animals that are calm and not actively grooming or exploring.
Data Presentation
Table 1: Efficacy of Metamizole in a Rat Model of Neuropathic Pain (CCI)
| Treatment Group | Paw Withdrawal Threshold (g) - Day 2 | Paw Withdrawal Threshold (g) - Day 7 |
| Naive | 24.2 ± 0.8 | 25.4 ± 0.3 |
| CCI + Vehicle | 12.8 ± 1.7 | 13.2 ± 0.6 |
| CCI + Metamizole (500 mg/kg, i.p.) | 17.0 ± 0.9 | 20.8 ± 0.7 |
Data are presented as mean ± SEM. Metamizole was administered twice daily for 7 days. Data from Zajaczkowska et al., 2020.[19][20]
Table 2: Efficacy of Metamizole in a Rat Model of Inflammatory Pain (Carrageenan-induced)
| Treatment Group (s.c.) | Nociceptive Threshold (g) - 1 hour post-carrageenan | Nociceptive Threshold (g) - 3 hours post-carrageenan |
| Carrageenan + Saline | ~75 | ~60 |
| Carrageenan + Metamizole (180 mg/kg) | ~140 (Hypoalgesia) | ~130 (Hypoalgesia) |
| Carrageenan + Metamizole (360 mg/kg) | ~150 (Hypoalgesia) | ~140 (Hypoalgesia) |
Approximate values extrapolated from graphical data. Metamizole was administered 30 minutes before carrageenan. Data from Campos et al., 2007.
Signaling Pathways and Experimental Workflows
References
- 1. Investigations on the carcinogenicity of dipyrone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metamizole limits proliferation in chronic myeloid leukemia cells and triggers apoptosis via the bax/bcl-2/caspase-3 cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dipyrone on the digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Imaging the endocannabinoid signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the effect of dipyrone on cells isolated from intervertebral disc tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antinociceptive effects of metamizol (dipyrone) in rat single motor units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doc.rero.ch [doc.rero.ch]
- 12. [Development of opioid tolerance -- molecular mechanisms and clinical consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Endocannabinoid Signaling from 2-Arachidonoylglycerol to CB1 Cannabinoid Receptor Facilitates Reward-based Learning of Motor Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metamizole relieves pain by influencing cytokine levels in dorsal root ganglia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 17. A Comparative Investigation of the Analgesic Effects of Metamizole and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Opioid receptor desensitization: mechanisms and its link to tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Different mechanisms underlie the analgesic actions of paracetamol and dipyrone in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms of opioid tolerance: From opioid receptors to inflammatory mediators (Review) - PMC [pmc.ncbi.nlm.nih.gov]
"adjusting for metamizole's short half-life in experimental design"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with metamizole (B1201355). The focus is on addressing the experimental challenges posed by its short half-life to ensure stable and effective compound exposure in preclinical and research settings.
Frequently Asked Questions (FAQs)
Q1: What are the half-lives of metamizole and its active metabolites?
Metamizole (also known as dipyrone) is a prodrug that is rapidly converted to its active metabolites. The parent compound has a very short half-life of approximately 14-16 minutes when administered intravenously and is often undetectable if given orally.[1][2] The primary active metabolites responsible for its analgesic effects are 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA).[2][3] Their half-lives are the most critical consideration for experimental design. The half-life of 4-MAA is dose-dependent.[3][4]
Q2: Why is the short half-life of metamizole's metabolites a challenge for experimental design?
A short half-life leads to rapid elimination of the active compounds from the plasma. This causes significant fluctuations between peak and trough concentrations when using intermittent dosing schedules (e.g., bolus injections). Such variability can lead to periods where the drug concentration falls below the therapeutic threshold, potentially confounding experimental results, especially in studies requiring sustained analgesic, antipyretic, or spasmolytic effects.
Q3: My experiment requires consistent drug exposure. How can I overcome the rapid elimination of metamizole's metabolites?
To maintain stable plasma concentrations and achieve a therapeutic steady state, you must match the rate of drug administration with the rate of elimination.[5][6] There are two primary strategies:
-
Frequent Intermittent Dosing: Administering smaller doses more frequently (e.g., every 6-8 hours) can help minimize the peaks and troughs in plasma concentration.[3][7] This approach is often used clinically and in some animal studies.[8]
-
Continuous Infusion: For the most stable plasma levels, a continuous administration method, such as intravenous infusion or the use of a subcutaneous osmotic pump, is the preferred method. This technique ensures a constant supply of the drug, effectively eliminating concentration fluctuations.
Q4: If I must use intermittent injections, what dosing interval is recommended?
The recommended dosing interval depends on the specific animal model, as the half-life of the active metabolites varies between species.[9][10] In many species, a dosing interval of 6 to 8 hours is suggested to maintain therapeutic levels.[7][10] For example, the manufacturer-recommended dose for cattle is every 8 hours.[9] It is crucial to note that a steady state, where drug accumulation balances elimination, is typically reached after 4-7 half-lives.[5] Therefore, a pre-treatment period may be necessary to achieve stable concentrations before beginning experimental measurements.
Q5: Are there other metabolites I should be aware of?
Yes. Beyond the active metabolites 4-MAA and 4-AA, metamizole is further metabolized into 4-formylaminoantipyrine (B29614) (FAA) and 4-acetylaminoantipyrine (AAA).[11] These two metabolites are considered inactive and do not contribute to the drug's primary therapeutic effects.[3][4]
Data Presentation: Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters for metamizole's parent compound and its primary active metabolites in humans. Note that values can vary based on dose, administration route, and species.
| Parameter | Metamizole (Parent Drug) | 4-Methylaminoantipyrine (4-MAA) | 4-Aminoantipyrine (4-AA) |
| Biological Role | Prodrug | Active Metabolite | Active Metabolite |
| Elimination Half-life | ~14 minutes (IV)[1] | 2.5 - 4.5 hours (dose-dependent)[3][12] | 4 - 8 hours[3][13] |
| Time to Max. Concentration (Tmax) (Oral) | Not applicable (rapidly hydrolyzed) | 1.2 - 2.0 hours | Slower onset than 4-MAA[3] |
| Plasma Protein Binding | Low | 57.6%[12] | 47.9%[12] |
| Primary Route of Excretion | Urine (as metabolites)[1] | Urine[1] | Urine[1] |
Experimental Protocols
Protocol: Achieving Steady-State Concentration via Continuous Infusion
This protocol describes a general methodology for maintaining stable plasma concentrations of metamizole's active metabolites in a research setting using continuous infusion.
Objective: To bypass the short half-life of metamizole's metabolites and maintain a consistent therapeutic drug level for the duration of an experiment.
Materials:
-
Metamizole sodium solution
-
Sterile saline or other appropriate vehicle
-
Infusion pump and tubing
-
Vascular access catheter (for IV infusion) or osmotic pump (for subcutaneous infusion)
-
Animal model with appropriate surgical preparation
Methodology:
-
Calculate the Target Steady-State Concentration (Css): Determine the desired plasma concentration of the active metabolite (typically 4-MAA) required for the intended pharmacological effect based on literature or pilot studies.
-
Determine Clearance (CL): Obtain the clearance rate of the active metabolite for the specific animal model from pharmacokinetic studies. Clearance is typically expressed in L/hr/kg.
-
Calculate the Infusion Rate (k₀): Use the following formula to calculate the required infusion rate to achieve the target steady-state concentration:
-
k₀ = Css × CL
-
Ensure units are consistent. The resulting infusion rate will be in mg/hr/kg. Adjust for the animal's body weight.
-
-
(Optional) Administer a Loading Dose: To reach the target steady-state concentration more rapidly, a loading dose can be administered at the start of the infusion.[6] The loading dose is calculated as:
-
Loading Dose = Css × Vd (where Vd is the volume of distribution)
-
-
Prepare the Infusion Solution: Dilute the metamizole sodium in the sterile vehicle to a concentration that will deliver the calculated dose at a practical infusion rate for the chosen pump and animal model.
-
Initiate Infusion:
-
For IV infusion, connect the infusion pump to the indwelling vascular catheter.
-
For subcutaneous infusion, surgically implant the prepared osmotic pump according to the manufacturer's instructions.
-
-
Monitor the Animal: Observe the animal for the desired pharmacological effects and any potential adverse reactions throughout the infusion period.
-
Plasma Sampling (Optional): To verify that the target steady-state concentration has been achieved and is maintained, collect blood samples at various time points during the infusion for pharmacokinetic analysis.
Visualizations
Caption: Metabolic pathway of metamizole.
Caption: Decision workflow for metamizole dosing.
References
- 1. Metamizole - Wikipedia [en.wikipedia.org]
- 2. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery | PLOS One [journals.plos.org]
- 5. droracle.ai [droracle.ai]
- 6. Steady State Concentration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pain Management and Analgesics Used in Small Mammals during Post-Operative Period with an Emphasis on Metamizole (Dipyrone) as an Alternative Medication [mdpi.com]
- 8. veterinaryevidence.org [veterinaryevidence.org]
- 9. journals.plos.org [journals.plos.org]
- 10. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hophonline.org [hophonline.org]
- 12. METAMIZOLE SODIUM Oral drops, solution Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]
- 13. pub.dzne.de [pub.dzne.de]
Technical Support Center: Mitigating the Risk of Agranulocytosis in Long-Term Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in mitigating the risk of agranulocytosis in your long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is drug-induced agranulocytosis and why is it a concern in long-term animal studies?
A1: Drug-induced agranulocytosis is a serious adverse drug reaction characterized by a severe reduction in the number of neutrophils, a type of white blood cell crucial for fighting infection.[1] In long-term animal studies, it is a significant concern as it can lead to increased susceptibility to infections, morbidity, and mortality, potentially confounding study results and raising ethical concerns. The onset of idiosyncratic drug-induced agranulocytosis can be unpredictable, making diligent monitoring essential.[2]
Q2: What are the common mechanisms of drug-induced agranulocytosis?
A2: Drug-induced agranulocytosis can occur through two primary mechanisms:
-
Immune-mediated destruction: The drug or its metabolite acts as a hapten, leading to the formation of antibodies that target and destroy neutrophils.[3]
-
Direct toxicity to bone marrow: The drug or its metabolites directly suppress the production of granulocyte precursors in the bone marrow. This can involve the inhibition of colony-forming units for granulocytes and macrophages (CFU-GM). Some drugs, like clozapine, may impact hematopoietic precursors that give rise to both monocytic and myeloid lineages.[4]
Q3: Which animal models are suitable for studying drug-induced agranulocytosis?
A3: Various animal models can be used, with the choice depending on the specific research question and the drug's metabolic profile. Common models include:
-
Mice: Frequently used due to their genetic tractability and the availability of immunological tools. Specific strains may be more susceptible to certain drug-induced toxicities.
-
Rats: Often used in toxicology studies and can be a good model for assessing bone marrow suppression.[5]
-
Rabbits: Their larger size allows for easier serial blood sampling.[6][7]
-
Dogs: As a non-rodent species, they are often used in preclinical safety studies to assess cardiovascular and other systemic toxicities, including hematological effects.
It's important to note that no single animal model perfectly replicates human idiosyncratic drug reactions, and careful consideration of species-specific metabolism and immune responses is necessary.
Q4: What are the key hematological parameters to monitor?
A4: The most critical parameter is the Absolute Neutrophil Count (ANC) . Agranulocytosis is typically defined as an ANC below 500 cells/µL. Regular monitoring of the complete blood count (CBC) with differential is essential to track:
-
Total White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Absolute Lymphocyte Count
-
Monocyte, Eosinophil, and Basophil counts
-
Red Blood Cell (RBC) count
-
Hemoglobin and Hematocrit
-
Platelet count
Baseline values should be established for each animal before the start of the study.
Troubleshooting Guides
Issue 1: Unexpected decrease in neutrophil counts.
-
Possible Cause: Onset of drug-induced neutropenia or agranulocytosis.
-
Troubleshooting Steps:
-
Confirm the finding: Immediately repeat the CBC to rule out technical error.
-
Increase monitoring frequency: Move to daily or twice-daily CBC monitoring for the affected animal and its cohort.
-
Clinical observation: Closely monitor the animal for any signs of infection, such as lethargy, fever, or changes in behavior.
-
Consider dose modification: Depending on the study protocol and the severity of the neutropenia, a dose reduction or temporary cessation of the test article may be necessary.
-
Isolate the animal: If severe neutropenia is confirmed, consider moving the animal to a sterile environment to minimize the risk of opportunistic infections.
-
Issue 2: Animals showing signs of infection (e.g., lethargy, ruffled fur, fever).
-
Possible Cause: Sepsis secondary to severe neutropenia.
-
Troubleshooting Steps:
-
Immediate veterinary consultation: This is a medical emergency.
-
Blood cultures: If possible, collect a blood sample for culture to identify the causative pathogen.
-
Broad-spectrum antibiotics: Administer broad-spectrum antibiotics as directed by the veterinarian. The choice of antibiotics may be guided by the most common pathogens in your facility.[8][9]
-
Supportive care: Provide supportive care, such as fluid therapy, as recommended by the veterinarian.
-
Necropsy: If an animal succumbs, a thorough necropsy should be performed to determine the cause of death and to collect tissues for histopathology and microbiology.[10]
-
Issue 3: High variability in hematological parameters between animals in the same dose group.
-
Possible Cause:
-
Individual differences in drug metabolism and sensitivity.
-
Underlying subclinical health issues in some animals.
-
Technical variability in blood collection or analysis.
-
-
Troubleshooting Steps:
-
Review animal health records: Ensure all animals were in good health at the start of the study.
-
Standardize procedures: Review and standardize blood collection and handling procedures to minimize technical variability.
-
Increase sample size: If feasible, a larger number of animals per group can help to account for biological variability.
-
Pharmacokinetic analysis: If possible, correlate hematological changes with plasma drug concentrations to determine if variability is linked to differences in drug exposure.
-
Data Presentation: Hematological Reference Ranges
The following tables provide typical hematological reference ranges for common laboratory animal species. It is crucial to establish baseline values for the specific strain and age of animals used in your study, as these ranges can vary.
Table 1: Hematological Reference Ranges for Rodents
| Parameter | Mouse | Rat |
| WBC (x10³/µL) | 6.0 - 15.0 | 7.0 - 18.0 |
| Neutrophils (x10³/µL) | 1.0 - 3.5 | 1.5 - 7.0 |
| Lymphocytes (x10³/µL) | 4.0 - 11.5 | 4.0 - 13.0 |
| Monocytes (x10³/µL) | 0.1 - 0.5 | 0.0 - 0.4 |
| Eosinophils (x10³/µL) | 0.0 - 0.3 | 0.0 - 0.2 |
| Basophils (x10³/µL) | 0.0 - 0.1 | 0.0 - 0.1 |
| RBC (x10⁶/µL) | 7.0 - 12.5 | 7.0 - 10.0 |
| Hemoglobin (g/dL) | 10.2 - 16.6 | 12.0 - 17.0 |
| Hematocrit (%) | 35 - 50 | 38 - 52 |
| Platelets (x10³/µL) | 300 - 800 | 500 - 1300 |
Table 2: Hematological Reference Ranges for Non-Rodents
| Parameter | Rabbit | Beagle Dog |
| WBC (x10³/µL) | 5.0 - 12.0 | 6.0 - 17.0 |
| Neutrophils (x10³/µL) | 1.5 - 5.5 | 3.0 - 11.5 |
| Lymphocytes (x10³/µL) | 2.5 - 7.5 | 1.0 - 4.8 |
| Monocytes (x10³/µL) | 0.0 - 0.8 | 0.15 - 1.35 |
| Eosinophils (x10³/µL) | 0.0 - 0.4 | 0.1 - 1.25 |
| Basophils (x10³/µL) | 0.0 - 0.2 | Rare |
| RBC (x10⁶/µL) | 4.5 - 7.5 | 5.5 - 8.5 |
| Hemoglobin (g/dL) | 9.0 - 15.0 | 12.0 - 18.0 |
| Hematocrit (%) | 30 - 50 | 37 - 55 |
| Platelets (x10³/µL) | 200 - 700 | 200 - 500 |
Experimental Protocols
Protocol 1: Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM) Assay for Murine Bone Marrow
This in vitro assay is used to assess the direct toxic effect of a compound on granulocyte and macrophage progenitors.
Methodology:
-
Bone Marrow Harvest:
-
Euthanize a mouse using an approved method.
-
Aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS) through a 25-gauge needle into a sterile tube.
-
Create a single-cell suspension by gently passing the marrow through a 70 µm cell strainer.
-
-
Cell Counting and Plating:
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension in IMDM + 2% FBS to the desired plating concentration.
-
-
Culture Preparation:
-
Prepare a methylcellulose-based medium (e.g., MethoCult™) containing recombinant murine cytokines to support granulocyte and macrophage colony formation (e.g., SCF, IL-3, IL-6).
-
Add the test compound at various concentrations to the medium. Include a vehicle control.
-
Add the bone marrow cell suspension to the medium and vortex gently.
-
-
Plating and Incubation:
-
Dispense the cell-methylcellulose mixture into 35 mm culture dishes.
-
Incubate at 37°C in a 5% CO₂ humidified incubator for 7-14 days.
-
-
Colony Counting:
-
Using an inverted microscope, count the number of CFU-GM colonies (typically defined as clusters of >50 cells).
-
Compare the number of colonies in the treated groups to the vehicle control to determine the inhibitory effect of the compound.
-
This protocol is a general guideline and may need optimization based on specific laboratory conditions and reagents.
Signaling Pathways and Experimental Workflows
Granulopoiesis Regulation via G-CSF and IL-6 Signaling
Granulocyte-Colony Stimulating Factor (G-CSF) and Interleukin-6 (IL-6) are key cytokines that regulate the production of neutrophils.[11][12][13][14] Understanding their signaling pathways is crucial for developing mitigation strategies for agranulocytosis.
Fas-Mediated Neutrophil Apoptosis
The Fas/FasL signaling pathway is a key regulator of programmed cell death (apoptosis) and can be implicated in the immune-mediated destruction of neutrophils.
Experimental Workflow for Investigating Drug-Induced Agranulocytosis
This workflow outlines a general approach for assessing the potential of a test article to induce agranulocytosis in a long-term animal study.
References
- 1. Agranulocytosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Drug-Induced Idiosyncratic Agranulocytosis - Infrequent but Dangerous [frontiersin.org]
- 3. Haematological changes in rabbits (Oryctolagus cuniculus f. domesticus) in the course of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monocytopenia in clozapine-induced agranulocytosis: insights into pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dls.com [dls.com]
- 6. Rabbit Clinical Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Exogenous Erythropoietin on Rabbit (Oryctolagus cuniculus) Hematological and Biochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of sepsis in neutropenic patients: 2014 updated guidelines from the Infectious Diseases Working Party of the German Society of Hematology and Medical Oncology (AGIHO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. Necropsy as an Important Diagnostic Step in Veterinary Pathology: The Past, Present, and Future Perspectives - Research in Veterinary Science and Medicine [veterinaryscimed.com]
- 11. Interleukin-6 and the granulocyte colony-stimulating factor receptor are major independent regulators of granulopoiesis in vivo but are not required for lineage commitment or terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Frontiers | Regulation of emergency granulopoiesis during infection [frontiersin.org]
"impact of temperature on the stability of morphine and metamizole mixtures"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morphine and metamizole (B1201355) mixtures. The information is based on stability studies and aims to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a morphine and metamizole mixture at room temperature?
A1: At a controlled room temperature of 22°C (71.6°F), binary mixtures of morphine and metamizole have been shown to be stable for at least 7 days.[1] During this period, the concentration of both morphine and metamizole remains within ±10% of the initial concentration.[1]
Q2: How does elevated temperature affect the stability of the mixture?
A2: Elevated temperatures, such as 37°C (98.6°F), significantly impact the stability of morphine in the presence of metamizole.[1][2][3] Studies have demonstrated a significant loss of morphine concentration at this temperature, with as much as a 28.2% decrease observed over 7 days.[1] In contrast, metamizole concentration remains relatively stable, with a maximum deviation of about 6.0% at 37°C.[1]
Q3: What are the primary degradation products in a morphine and metamizole mixture at elevated temperatures?
A3: The primary degradation product of concern is a morphine-metamizole adduct, which has been termed "metamorphine".[1][2][3][4] This adduct is formed from the reaction between morphine and a metabolite of metamizole.[4] The formation of this adduct is accelerated at higher temperatures.[4] Additionally, morphine itself can degrade into products like pseudomorphine and morphine-N-oxide, although the presence of metamizole appears to specifically promote the formation of the metamorphine adduct.[5] Metamizole's main degradation product is 4-methylaminoantipyrine (4-MAA).[6][7]
Q4: Is the addition of other drugs to the mixture likely to affect stability?
A4: The addition of esketamine to a morphine and metamizole mixture has been studied and appears to have only a minor influence on the stability of morphine and metamizole.[1] In a ternary mixture stored at 37°C for 7 days, the morphine concentration decreased to 77% of the initial value, compared to 72% in a binary mixture.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low morphine concentration in samples. | Elevated storage or experimental temperature. Even short periods at temperatures around 37°C can lead to significant morphine degradation when mixed with metamizole.[1][2][3] | - Maintain strict temperature control at or below 22°C for all storage and handling of the mixture. - If experiments must be conducted at 37°C, prepare solutions fresh and minimize the duration of exposure to this temperature. - Consider the use of temperature-controlled storage and administration devices. |
| Appearance of an unexpected peak in HPLC chromatogram. | Formation of the "metamorphine" adduct. This is a known degradation product at elevated temperatures.[1][2][3][4] | - Confirm the identity of the peak using a reference standard for metamorphine if available. - Adjust experimental conditions to minimize its formation, primarily by lowering the temperature. |
| Inconsistent results between experimental replicates. | Variable temperature exposure or light exposure. Inconsistent handling can lead to different rates of degradation.[1][5] | - Standardize all experimental protocols to ensure consistent temperature and light exposure for all samples. - Use amber vials or other light-protecting containers to store solutions. |
| Precipitation observed in the solution. | Potential for precipitation at low temperatures. While elevated temperatures cause chemical degradation, low temperatures (e.g., refrigeration) can sometimes lead to physical instability like precipitation, especially with changes in concentration due to water evaporation from polymer reservoirs.[5] | - Store solutions at a controlled room temperature (around 22°C) unless stability at lower temperatures has been specifically validated for your formulation. - Visually inspect solutions for any particulate matter before use. |
Data Presentation
Table 1: Stability of Morphine and Metamizole in a Binary Mixture Over 7 Days
| Temperature | Analyte | Initial Concentration | Concentration after 3 days | Concentration after 7 days | % Deviation from Initial after 7 days |
| 22°C | Morphine | 100% | Not reported | ~91.4%[1] | -8.6%[1] |
| Metamizole | 100% | Not reported | ~105.0%[1] | +5.0%[1] | |
| 37°C | Morphine | 100% | Significantly reduced[1][2][3] | ~71.8%[1] | -28.2%[1] |
| Metamizole | 100% | Not reported | ~94.0%[1] | -6.0%[1] |
Table 2: Stability of Morphine, Metamizole, and Esketamine in a Ternary Mixture Over 7 Days
| Temperature | Analyte | % Deviation from Initial after 7 days |
| 22°C | Morphine | -6.5%[1] |
| Metamizole | +5.9%[1] | |
| 37°C | Morphine | -23.4%[1] |
| Metamizole | +2.6%[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Stability Testing
This is a general protocol based on methods cited in the literature for analyzing the stability of morphine and metamizole mixtures.[1][2][3]
-
Instrumentation: A standard HPLC system with UV detection is suitable.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate (B84403) adjusted to a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. To prevent the rapid hydrolysis of metamizole, sodium sulfite (B76179) (e.g., 0.5 mg/mL) can be added to the aqueous component of the mobile phase.[7]
-
Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is generally used.
-
Detection Wavelength: Detection is typically performed at a wavelength where all compounds of interest have reasonable absorbance, for example, 230 nm or 285 nm.[7]
-
Sample Preparation: Samples from the stability study are diluted with the mobile phase or a suitable diluent to fall within the concentration range of the calibration curve.
-
Calibration: A calibration curve is constructed using standard solutions of morphine, metamizole, and any known degradation products at various concentrations.
-
Analysis: The prepared samples are injected into the HPLC system, and the peak areas of the analytes are measured. The concentration of each analyte is determined by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for stability testing of morphine and metamizole mixtures.
Caption: Impact of elevated temperature on the morphine and metamizole mixture.
References
- 1. Stability evaluation of morphine, hydromorphone, metamizole and esketamine containing analgesic mixtures applied for patient‐controlled analgesia in hospice and palliative care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability evaluation of morphine, hydromorphone, metamizole and esketamine containing analgesic mixtures applied for patient-controlled analgesia in hospice and palliative care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of tramadol, metamizole, ropivacaine, and bupivacaine in analgesic mixture samples by HPLC with DAD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Metamizole and Ibuprofen in Postoperative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of metamizole (B1201355) and ibuprofen (B1674241) for the management of postoperative pain, supported by experimental data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of these two common analgesics.
Executive Summary
Metamizole and ibuprofen are both effective non-opioid analgesics used for postoperative pain relief. Clinical evidence suggests that metamizole, particularly at higher doses, may offer superior or equivalent analgesia with a potentially different side effect profile compared to ibuprofen. While ibuprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) with a clear mechanism of action, metamizole's analgesic effects are believed to be more complex, involving central and peripheral mechanisms. This guide will delve into the quantitative comparisons of their efficacy, detail the experimental protocols of key studies, and visualize their proposed mechanisms of action.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize quantitative data from clinical trials comparing metamizole and ibuprofen in the context of postoperative pain.
Table 1: Analgesic Efficacy of Metamizole vs. Ibuprofen in Postoperative Pain
| Study / Surgical Model | Drug Regimen | Pain Score Measurement (e.g., VAS, NRS) | Key Findings on Pain Relief | Rescue Medication |
| Schneider et al. (Bilateral lower third molar extraction)[1] | Metamizole 1000 mg + Ibuprofen 400 mg vs. Metamizole 1000 mg + Placebo vs. Ibuprofen 400 mg + Placebo | Mean pain scores assessed for 18 hours[1] | Combined treatment showed lower mean pain scores over 6 and 12 hours compared to either drug alone.[1] | Consumption was lowest in the combination group (25%) compared to metamizole alone (46%) and ibuprofen alone (50%).[1] |
| Stessel et al. (Ambulatory surgery: hemorrhoid, arthroscopic, hernia repair)[2][3] | Metamizole + Paracetamol vs. Ibuprofen + Paracetamol | Numerical Rating Scale (NRS) in PACU and on postoperative days 1-3[2][3] | The combination of metamizole and paracetamol was non-inferior to the combination of ibuprofen and paracetamol.[2][3] | Rescue opioid consumption was significantly higher in the ibuprofen/paracetamol group on postoperative day 2.[2][3] |
| Postoperative Pain Study (Total Hip Arthroplasty)[4] | Metamizole vs. Paracetamol | Visual Analogue Scale (VAS) | Mean pain AUC was lower for metamizole (17.9) compared to paracetamol (30.6) in the first 24 hours.[4] | Reduced morphine consumption in the metamizole group.[4] |
| Postoperative Pain Study (Lower Third Molar Surgery)[4] | Metamizole 2g vs. Ibuprofen | Visual Analogue Scale (VAS) | 2g of metamizole showed a significant reduction in VAS scores starting at 15 minutes post-administration compared to ibuprofen.[4] | A lesser proportion of patients in the metamizole group required rescue medication.[4] |
Table 2: Adverse Effects Profile
| Study | Drug Regimen | Reported Adverse Effects | Key Findings on Safety |
| Stessel et al.[2][3] | Metamizole + Paracetamol vs. Ibuprofen + Paracetamol | Not specified in detail, but overall adverse effects were measured. | Adverse effects of study medication and overall patient satisfaction were similar in both groups.[2][3] |
| General Profile[5] | Metamizole | Hematological alterations (e.g., agranulocytosis)[5] | Metamizole is associated with a risk of agranulocytosis, although rare.[5] |
| General Profile[6] | Ibuprofen (non-selective NSAID) | Gastrointestinal ulcers and bleeds, increased risk of heart attack and kidney disease[6] | As a non-selective COX inhibitor, ibuprofen carries risks associated with the inhibition of COX-1, particularly gastrointestinal side effects.[6] |
Experimental Protocols
Below are detailed methodologies for key clinical trials cited in this guide.
Study by Schneider et al.: Analgesic Benefit of Metamizole and Ibuprofen vs. Either Medication Alone
-
Study Design : A randomized, placebo-controlled, cross-over study.[1]
-
Patient Population : 35 patients undergoing bilateral lower third molar extraction.[1]
-
Intervention : Each patient received three applications of the following treatments, one for each side of the surgery:
-
Metamizole 1000 mg + Ibuprofen 400 mg
-
Metamizole 1000 mg + Placebo
-
Ibuprofen 400 mg + Placebo[1]
-
-
Outcome Measures :
Study by Stessel et al.: Metamizole vs. Ibuprofen at Home After Day Case Surgery
-
Study Design : A double-blind, randomised controlled non-inferiority trial.[2][3]
-
Patient Population : 200 patients undergoing elective ambulatory surgery, including hemorrhoid surgery, arthroscopic shoulder or knee surgery, or inguinal hernia repair.[3][7]
-
Intervention : Patients were randomly allocated to receive one of the following oral treatments for four days:
-
Outcome Measures :
-
Primary : Average postoperative pain intensity was measured using a Numerical Rating Scale (NRS) in the post-anesthesia care unit (PACU) and on postoperative days 1 to 3. A difference in the mean NRS score of 1 point or less was considered non-inferior.[2][3]
-
Secondary : Use of rescue medication, adverse effects of the study medication, and patient satisfaction were measured via telephone follow-up on postoperative days 1 to 3.[2][3]
-
Signaling Pathways and Mechanisms of Action
The analgesic effects of metamizole and ibuprofen are mediated through different and complex signaling pathways.
Ibuprofen's Mechanism of Action
Ibuprofen is a non-selective cyclooxygenase (COX) inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[6][8] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[9] The inhibition of COX-2 is primarily responsible for the analgesic and anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal and renal side effects.[8]
Metamizole's Mechanism of Action
The mechanism of action of metamizole is not fully elucidated but is considered to be multi-faceted. It is thought to inhibit COX enzymes, potentially with some selectivity for COX-3 in the central nervous system.[10] This central action may explain its strong analgesic and antipyretic effects with fewer peripheral side effects compared to traditional NSAIDs.[10] Additionally, evidence suggests that metamizole's analgesic properties are mediated through the activation of the endogenous opioid and cannabinoid systems.[11][12][13]
Experimental Workflow: A Typical Clinical Trial Design
The following diagram illustrates a common workflow for a clinical trial comparing metamizole and ibuprofen in a postoperative setting.
Conclusion
Both metamizole and ibuprofen are valuable options for the management of postoperative pain. The choice between these analgesics may depend on the specific clinical scenario, including the type of surgery, the patient's comorbidities, and the desired balance between analgesic efficacy and potential side effects. Metamizole may offer a potent analgesic effect, potentially through a combination of central and peripheral mechanisms, and could be a suitable alternative to NSAIDs in certain patient populations. Ibuprofen remains a widely used and effective analgesic, with its efficacy and safety profile being well-documented. Further head-to-head clinical trials with standardized methodologies are warranted to more definitively delineate the comparative effectiveness and safety of these two important non-opioid analgesics in various postoperative settings.
References
- 1. Analgesic benefit of metamizole and ibuprofen vs. either medication alone: a randomized clinical trial - Minerva Anestesiologica 2022 June;88(6):448-56 - Minerva Medica - Journals [minervamedica.it]
- 2. researchgate.net [researchgate.net]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 7. Metamizole versus ibuprofen at home after day surgery: study protocol for a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. ClinPGx [clinpgx.org]
- 10. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Dipyrone and Diclofenac for Somatic Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used analgesics, dipyrone (B125322) (metamizole) and diclofenac (B195802), with a specific focus on their application in somatic pain. This document synthesizes findings from clinical trials and experimental studies to offer an objective evaluation of their respective efficacy, safety profiles, and mechanisms of action.
Executive Summary
Dipyrone and diclofenac are both potent non-opioid analgesics effective in the management of somatic pain. While both drugs inhibit prostaglandin (B15479496) synthesis, their broader mechanisms of action and clinical profiles exhibit notable differences. Diclofenac, a traditional nonsteroidal anti-inflammatory drug (NSAID), is a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1] Dipyrone's mechanism is more complex, involving COX inhibition as well as modulation of the opioidergic and cannabinoid systems.[2] Clinical evidence suggests comparable or, in some cases, superior analgesic efficacy of dipyrone, particularly in the immediate postoperative period, when compared to diclofenac.[3] However, the use of dipyrone is associated with a rare but serious risk of agranulocytosis, which has led to its withdrawal from the market in several countries.[4] Diclofenac, while generally well-tolerated, carries risks of gastrointestinal and cardiovascular adverse events.[1]
Mechanism of Action
Dipyrone
Dipyrone is a pro-drug that is rapidly hydrolyzed to its active metabolite, 4-methylaminoantipyrine (MAA).[5] Its analgesic effect is multifactorial and not fully elucidated. The primary mechanisms are believed to be:
-
Inhibition of Cyclooxygenase (COX): Dipyrone's metabolites inhibit COX-1 and COX-2, thereby reducing prostaglandin synthesis. Some evidence suggests a potential for inhibition of a central variant, COX-3.[2]
-
Activation of Opioidergic System: There is evidence to suggest that dipyrone may increase the levels of endogenous opioids, such as beta-endorphins, contributing to its analgesic effect.[2]
-
Modulation of Cannabinoid System: Dipyrone may also exert its effects through interaction with the cannabinoid system.[2]
Diclofenac
Diclofenac is a well-characterized NSAID that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of COX enzymes.[6]
-
Inhibition of COX-1 and COX-2: Diclofenac blocks the conversion of arachidonic acid to prostaglandins by inhibiting both COX-1 and COX-2 isoforms.[1] While it is a non-selective inhibitor, some studies suggest a degree of preference for COX-2.[7] The inhibition of COX-2 is responsible for its therapeutic effects, while the inhibition of COX-1 is associated with gastrointestinal side effects.[1]
-
Other Potential Mechanisms: Research suggests that diclofenac may also have other mechanisms of action, including the inhibition of the thromboxane-prostanoid receptor, effects on arachidonic acid release and uptake, and inhibition of lipoxygenase enzymes.[6]
Comparative Efficacy in Somatic Pain
Postoperative Pain
| Study / Finding | Dipyrone | Diclofenac | Key Outcome | Citation |
| Plastic Surgery | 1 g IM (every 8h) | 75 mg IM (every 12h) | Dipyrone showed significantly lower pain scores and reduced need for additional analgesia in the first 18 hours post-surgery. | [3] |
| Renal Colic | 1 g or 2 g IM | 75 mg IM | No significant difference in the need for rescue treatment. 1 g and 2 g of dipyrone were equally effective. | [8][9] |
| Renal Colic | 2 g IM | 75 mg IM | Both drugs were equally effective, but diclofenac showed better complete pain relief. | [10] |
| Lumbago or Sciatic Pain | 2.5 g IM | 75 mg IM | Dipyrone showed a significantly greater reduction in pain intensity between 1 and 6 hours after application. | [11] |
Musculoskeletal Pain
A multicenter, observer-blind, randomized trial involving 260 patients with acute lumbago or sciatic pain demonstrated that a single intramuscular injection of 2.5 g dipyrone resulted in a significantly greater reduction in pain intensity on a visual analog scale (VAS) between 1 and 6 hours post-administration compared to 75 mg of diclofenac.[11] Furthermore, 59% of patients in the dipyrone group rated the overall efficacy as "excellent" or "very good," compared to 30% in the diclofenac group.[11]
Pharmacokinetic Profiles
| Parameter | Dipyrone (as MAA) | Diclofenac | Citation |
| Bioavailability (Oral) | ~85% | ~50% (due to first-pass metabolism) | [5] |
| Time to Peak Plasma Conc. (Tmax) (Oral) | 1.2 - 2.0 hours | ~1 hour (fasting) | [5] |
| Elimination Half-life (t1/2) | 2.6 - 3.5 hours | 1.5 - 2 hours | [5] |
| Protein Binding | < 60% | > 99% | [5] |
| Metabolism | Hydrolyzed to active metabolite MAA, further metabolized in the liver. | Hepatic | [5] |
| Excretion | Primarily renal (as metabolites) | Renal and biliary | [5] |
Safety and Tolerability
| Adverse Event Profile | Dipyrone | Diclofenac | Citation |
| Gastrointestinal | Lower risk of gastric or duodenal ulcers compared to NSAIDs. | Increased risk of ulcers, bleeding, and perforation. | [12][13] |
| Cardiovascular | Less data available, but generally considered to have a lower cardiovascular risk profile than diclofenac. | Increased risk of thrombotic events, heart attack, and stroke, particularly with long-term use. | [7] |
| Renal | Can affect renal function, especially in susceptible individuals. | Can cause fluid retention and reduce kidney function. | [1] |
| Hematological | Rare but serious risk of agranulocytosis. | Can inhibit platelet aggregation. | [3][4] |
| Mortality Risk (per million inhabitants/year) | 0.2 | 5.92 | [13] |
Experimental Protocols
Study of Postoperative Pain in Plastic Surgery
-
Objective: To compare the potency of intramuscular dipyrone and diclofenac in controlling postoperative pain after plastic surgery.[3]
-
Study Design: A multiple-dose, randomized, double-blind clinical trial.[3]
-
Participants: 166 patients undergoing various plastic surgery operations under general anesthesia.[3]
-
Intervention:
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Platelet count and bleeding time analyses preoperatively and on the first postoperative day.[3]
-
Study of Acute Lumbago or Sciatic Pain
-
Objective: To compare the efficacy and tolerability of intramuscular dipyrone, diclofenac, and placebo in patients with acute lumbago or sciatic pain.[11]
-
Study Design: A multicenter, observer-blind, randomized trial.[11]
-
Participants: 260 patients with lumbago or sciatic pain.[11]
-
Intervention:
-
Primary Outcome Measures:
-
Pain intensity measured by a visual analog scale (VAS) at baseline and at 30 minutes, 1, 2, 3, 6, and 24 hours after injection.[11]
-
-
Secondary Outcome Measures:
Conclusion
Both dipyrone and diclofenac are effective analgesics for the management of somatic pain. The choice between these two agents should be guided by a careful consideration of the patient's clinical presentation, the desired onset of action, and the individual's risk profile for specific adverse events. Dipyrone may offer a faster and more potent analgesic effect in certain acute pain settings, but its use is tempered by the risk of agranulocytosis. Diclofenac remains a widely used and effective option, though its potential for gastrointestinal and cardiovascular toxicity requires careful patient selection and monitoring. Further head-to-head clinical trials with robust safety monitoring are warranted to better delineate the comparative risk-benefit profiles of these two important analgesics.
References
- 1. jptcp.com [jptcp.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. droracle.ai [droracle.ai]
- 8. Comparative study of the efficacy of dipyrone, diclofenac sodium and pethidine in acute renal colic. Collaborative Group of the Spanish Society of Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diclofenac versus dipyrone in acute renal colic: a double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parenteral dipyrone versus diclofenac and placebo in patients with acute lumbago or sciatic pain: randomized observer-blind multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current controversies on the clinical use of dipyrone: safe alternative? [scielo.org.co]
Validating the Analgesic Synergy of Metamizole and Tramadol Combination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the non-steroidal anti-inflammatory drug (NSAID) metamizole (B1201355) and the atypical opioid analgesic tramadol (B15222) has garnered significant interest for its potential to provide enhanced pain relief. This guide provides an objective comparison of the performance of this combination therapy against its individual components, supported by experimental data from preclinical and clinical studies. The detailed methodologies of key experiments are presented to facilitate replication and further investigation.
Quantitative Data Summary
The synergistic analgesic effect of the metamizole and tramadol combination has been demonstrated across various studies. The following tables summarize the key quantitative findings.
Table 1: Preclinical Studies on the Antinociceptive Effects of Metamizole and Tramadol Combination
| Species | Pain Model | Drug Administration | Key Findings | Reference |
| Rats (Arthritic) | Pain-Induced Functional Impairment Model (PIFIR) | Subcutaneous (s.c.) | A combination of 177.8 mg/kg metamizole and 17.8 mg/kg tramadol significantly enhanced the antinociceptive effect compared to either drug alone in acute treatment.[1][2] | [1][2] |
| Rats (Arthritic) | PIFIR and Charcoal Meal Test | Oral (p.o.) | An optimal synergistic antinociceptive effect was observed with 316.2 mg/kg metamizole and 3.2 mg/kg tramadol. However, this combination also increased constipation.[3] | [3] |
| Rats | Ethacrynic Acid Writhing Test | Subcutaneous (s.c.) | Isobolographic analysis demonstrated synergy at the ED50 and ED80 levels for various fixed-potency ratios of metamizole and tramadol.[4] | [4] |
| Rats | Thermal Paw Stimulation | Oral (p.o.) | A 0.6:0.4 potency ratio of dipyrone (B125322) (metamizole) to tramadol exhibited a synergistic interaction.[5] | [5] |
Table 2: Clinical Studies on the Analgesic Efficacy of Metamizole and Tramadol Combination
| Study Population | Pain Model | Drug Administration | Key Findings | Reference |
| Post-hysterectomy Patients | Postoperative Pain | Intravenous (i.v.) Patient-Controlled Analgesia (PCA) | A 1:1 ratio of tramadol to metamizole demonstrated synergy for both analgesic effects and adverse effects. Other ratios were additive.[6] | [6] |
| Healthy Volunteers | Experimental Pain (Tooth Pulp Stimulation) | Oral (p.o.) | 100 mg of tramadol was more effective than 1,000 mg of metamizole. 50 mg of tramadol was equipotent to 1,000 mg of metamizole, with a relative potency of 1:23 (metamizole:tramadol).[7] | [7] |
Table 3: Pharmacokinetic Interaction Summary
| Study Subject | Administration Route | Key Findings | Reference |
| Arthritic Rats | Subcutaneous (s.c.) - Acute | No significant pharmacokinetic interaction was observed. The synergy is likely due to pharmacodynamic interactions.[1][8] | [1][8] |
| Arthritic Rats | Subcutaneous (s.c.) - Repeated | Pharmacokinetic interactions and tolerance development were observed with repeated administration.[1][8] | [1][8] |
| Donkeys | Intravenous (i.v.) | Co-administration of metamizole increased the bioavailability of tramadol and its active metabolite, O-desmethyltramadol, in a dose-dependent manner.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
Pain-Induced Functional Impairment Model in the Rat (PIFIR)
-
Objective: To quantify the antinociceptive effects of tramadol and metamizole, alone and in combination, in a model of inflammatory pain.
-
Subjects: Male Wistar rats with induced arthritis.
-
Procedure:
-
Arthritis is induced by an intra-articular injection of uric acid into the right knee.
-
The degree of functional impairment is assessed by observing the rat's gait. A scoring system is used to quantify the limp.
-
Baseline pain measurements are taken before drug administration.
-
Tramadol and metamizole are administered, either alone or in combination, via subcutaneous or oral routes at various doses.
-
Pain assessments are repeated at specific time intervals after drug administration to determine the time course and magnitude of the analgesic effect.
-
For the constipation assessment, a charcoal meal is administered orally, and the distance traveled by the charcoal through the intestine is measured after a set time.[3]
-
Ethacrynic Acid Writhing Test in Rats
-
Objective: To evaluate the interaction between metamizole and tramadol in a model of visceral pain.
-
Subjects: Male Wistar rats.
-
Procedure:
-
Dose-response curves are generated for metamizole and tramadol administered individually via the subcutaneous route.
-
The drugs are then administered in fixed potency ratios (e.g., 1:0.3, 1:1, 1:3).
-
Thirty minutes after drug administration, ethacrynic acid is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).
-
The number of writhes is counted for a defined period.
-
The antinociceptive effect is expressed as the percentage of inhibition of writhing compared to a control group.
-
Isobolographic analysis is used to determine the nature of the interaction (synergistic, additive, or antagonistic).[4]
-
Intravenous Patient-Controlled Analgesia (PCA) in Post-Hysterectomy Patients
-
Objective: To quantify the synergistic interactions of a tramadol and metamizole combination in a clinical setting of postoperative pain.
-
Subjects: Female patients who have undergone hysterectomy.
-
Procedure:
-
Upon the first request for analgesia, patients are randomly assigned to receive an initial intravenous bolus of tramadol alone, metamizole alone, or a combination in various ratios (e.g., 1:1, 1:0.3, 1:3).
-
Following the initial bolus, patients are connected to a PCA pump programmed to deliver the same treatment.
-
Pain intensity is assessed using a Visual Analog Scale (VAS) at baseline and at regular intervals for 24 hours.
-
Total analgesic consumption and the incidence of adverse effects (e.g., nausea, vomiting, sedation) are recorded.
-
Interaction indexes and isobolograms are used to analyze the data and determine the nature of the drug interaction.[6]
-
Signaling Pathways and Experimental Workflow
The synergistic effect of metamizole and tramadol is believed to stem from their complementary mechanisms of action, which converge on key pain signaling pathways.
Caption: Putative signaling pathways for metamizole and tramadol analgesic synergy.
Caption: General experimental workflow for validating analgesic synergy.
References
- 1. Effect of tramadol on metamizol pharmacokinetics and pharmacodynamics after single and repeated administrations in arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of antinociception but not constipation by combinations containing tramadol and metamizole in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of intravenous patient-controlled analgesia for the documentation of synergy between tramadol and metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the analgesic efficacy of metamizole and tramadol in experimental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of tramadol on metamizol pharmacokinetics and pharmacodynamics after single and repeated administrations in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tramadol and M1 Bioavailability Induced by Metamizole Co-Administration in Donkeys (Equus asinus) [mdpi.com]
A Cross-Study Comparison of the Gastrointestinal Safety Profile of Metamizole Versus Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastrointestinal (GI) safety profile of metamizole (B1201355) and various Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The information is compiled from a range of preclinical and clinical studies to support evidence-based decision-making in research and drug development.
Executive Summary
Metamizole, a non-opioid analgesic, is often considered to have a more favorable gastrointestinal safety profile compared to traditional NSAIDs.[1] This difference is largely attributed to their distinct mechanisms of action. While NSAIDs exert their anti-inflammatory and analgesic effects through the non-selective or selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 which is crucial for gastric mucosal protection, metamizole's mechanism is more complex and appears to have less impact on peripheral prostaglandin (B15479496) synthesis.[2] This guide summarizes quantitative data on GI adverse events, details the experimental protocols used in key studies, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Gastrointestinal Risk
The following tables summarize data from various studies, primarily focusing on the risk of upper gastrointestinal bleeding (UGIB), a common and serious adverse effect associated with NSAID use.
Table 1: Relative Risk (RR) and Odds Ratios (OR) for Upper Gastrointestinal Complications
| Drug | Relative Risk (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Study Type |
| Metamizole | 1.52 (RR) | 1.09 - 2.13 | Nested Case-Control[3] |
| 2.6 (OR) | 1.3 - 5.2 | Case-Control[4] | |
| 1.4 - 2.7 (OR Range) | - | Review of Case-Control Studies[4] | |
| Ibuprofen | 1.84 (RR) | 1.54 - 2.20 | Meta-Analysis[5] |
| 1.33 (RR) | 0.94 - 1.89 | Nested Case-Control[3] | |
| Diclofenac | 3.34 (RR) | 2.79 - 3.99 | Meta-Analysis[5] |
| 1.32 (RR) | 0.87 - 1.98 | Nested Case-Control[3] | |
| Naproxen | 4.10 (RR) | 3.22 - 5.23 | Meta-Analysis[5] |
| Piroxicam | 7.43 (RR) | 5.19 - 10.63 | Meta-Analysis[5] |
| 4.49 (RR) | 2.36 - 8.54 | Nested Case-Control[3] | |
| Ketorolac | 11.50 (RR) | 5.56 - 23.78 | Meta-Analysis[5] |
| Aceclofenac | 1.43 (RR) | 0.65 - 3.15 | Meta-Analysis[5] |
Data compiled from multiple observational studies. The risk is relative to non-users.
Signaling Pathways
The differential impact of NSAIDs and metamizole on the GI tract can be understood by examining their effects on the cyclooxygenase (COX) pathway.
Caption: COX pathway in gastric mucosal protection and points of inhibition by NSAIDs and metamizole.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of metamizole and NSAIDs' GI safety profiles.
Preclinical Evaluation: NSAID-Induced Gastric Ulcer Model in Rats
This model is widely used to assess the ulcerogenic potential of anti-inflammatory drugs.
Objective: To induce gastric ulcers in rats using a high dose of an NSAID (e.g., indomethacin, ibuprofen) and to evaluate the gastroprotective effects of a test compound.
Methodology:
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours before the experiment, with free access to water.
-
Grouping: Animals are randomly assigned to several groups (n=6-8 per group):
-
Vehicle Control (e.g., 1% Carboxymethyl cellulose)
-
Ulcerogen Control (e.g., Indomethacin 30 mg/kg, p.o.)
-
Reference Drug (e.g., Omeprazole 20 mg/kg, p.o.)
-
Test Drug groups (e.g., Metamizole at various doses)
-
-
Dosing: The reference or test drug is administered orally 30-60 minutes before the administration of the ulcerogenic NSAID.
-
Ulcer Induction: A single oral dose of the NSAID is administered.[6]
-
Evaluation: 4-6 hours after NSAID administration, the animals are euthanized by cervical dislocation.
-
Stomach Excision: The stomachs are removed, opened along the greater curvature, and washed with saline to reveal gastric lesions.
-
Ulcer Index Measurement: The stomachs are examined under a magnifying glass. Ulcers are scored based on their number and severity. The sum of the scores for each stomach is expressed as the ulcer index.
-
Biochemical Analysis: Gastric content can be collected to measure volume and acidity. Tissue samples can be taken for histological examination or to measure biomarkers like myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
Clinical Evaluation: Endoscopic Assessment of GI Injury
Endoscopy is the gold standard for directly visualizing and quantifying drug-induced injury in the upper GI tract.[7][8]
Objective: To assess the incidence and severity of gastric and duodenal mucosal lesions (erosions, ulcers) following the administration of metamizole or an NSAID.
Methodology:
-
Study Population: Healthy volunteers or patients requiring analgesic therapy, with no evidence of significant GI disease at baseline endoscopy.
-
Study Design: A randomized, double-blind, parallel-group or crossover study design is typically employed.
-
Baseline Assessment: A baseline upper GI endoscopy is performed to ensure the absence of pre-existing ulcers or significant erosions.
-
Treatment Period: Subjects are randomized to receive the study drug (e.g., metamizole, an NSAID, or placebo) for a defined period (e.g., 7-14 days).
-
Final Endoscopy: A final endoscopy is performed at the end of the treatment period.
-
Lesion Grading: An experienced endoscopist, blinded to the treatment allocation, grades the mucosal injury using a standardized scale (e.g., Lanza score). Lesions are typically classified as:
-
Grade 0: No visible lesions
-
Grade 1: Petechiae
-
Grade 2: 1-10 erosions
-
Grade 3: >10 erosions
-
Grade 4: One or more ulcers
-
-
Data Analysis: The incidence of ulcers and the mean Lanza score are compared between treatment groups.
Caption: High-level workflows for preclinical and clinical assessment of GI safety.
Clinical Evaluation: Intestinal Permeability using 51Cr-EDTA
This method assesses the integrity of the intestinal barrier, which can be compromised by NSAIDs.[9][10]
Objective: To measure the passage of a non-absorbable marker from the gut lumen into the bloodstream, as an indicator of intestinal mucosal damage.
Methodology:
-
Patient Preparation: Patients are required to fast overnight.
-
Dosing: A known amount of 51Cr-EDTA (a radioactive tracer) is administered orally in a solution.
-
Urine Collection: All urine is collected over a 24-hour period.[11]
-
Sample Analysis: The total volume of urine is measured, and an aliquot is taken for gamma counting to determine the concentration of 51Cr-EDTA.
-
Calculation: The total amount of 51Cr-EDTA excreted in the urine is calculated and expressed as a percentage of the ingested dose.
-
Interpretation: An increased percentage of 51Cr-EDTA excretion indicates increased intestinal permeability, suggesting damage to the mucosal barrier.
Conclusion
The available evidence from both preclinical and clinical studies indicates that metamizole has a more favorable gastrointestinal safety profile than most traditional NSAIDs. Quantitative data consistently show a lower risk of upper gastrointestinal bleeding with metamizole. This is mechanistically supported by its weaker inhibition of the COX-1 enzyme, which is essential for maintaining the integrity of the gastric mucosa. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of the GI safety of analgesic compounds. For researchers and drug development professionals, these findings underscore the potential of metamizole as a safer alternative for pain management in patients at risk for NSAID-induced gastrointestinal complications.
References
- 1. Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Upper gastrointestinal bleeding associated with NSAIDs, other drugs and interactions: a nested case-control study in a new general practice database - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Individual NSAIDs and Upper Gastrointestinal Complications: A Systematic Review and Meta-Analysis of Observational Studies (the SOS Project) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 7. Role of endoscopy in nonsteroidal anti-inflammatory drug clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Measurement of intestinal permeability using 51Cr-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Assessing intestinal permeability in Crohn’s disease patients using orally administered 52Cr-EDTA - PMC [pmc.ncbi.nlm.nih.gov]
Metamizole Versus Morphine for Acute Pancreatitis Pain: A Comparative Analysis
A review of the available clinical evidence on the efficacy and safety of metamizole (B1201355) compared to morphine for the management of acute pancreatitis pain, tailored for researchers and drug development professionals.
The excruciating pain associated with acute pancreatitis necessitates prompt and effective analgesic intervention. Historically, morphine has been a cornerstone of treatment, though its use has been debated due to concerns about potential effects on the sphincter of Oddi.[1][2][3] This has led to the exploration of other analgesics, such as metamizole, a non-steroidal anti-inflammatory drug (NSAID), as a potential alternative. This guide provides a comparative analysis of metamizole and morphine for acute pancreatitis pain, based on available clinical data.
Efficacy in Pain Management
A key pilot study directly comparing intravenous metamizole to subcutaneous morphine in patients with acute pancreatitis suggests that metamizole may offer faster pain relief, although the findings were not statistically significant.[1][2]
In this study, a higher percentage of patients in the metamizole group achieved pain relief within the first 24 hours of hospitalization compared to the morphine group.[1][2] By the end of the 48-hour study period, 75% of patients receiving metamizole reported pain relief, compared to 50% in the morphine group.[1][2][4][5]
| Efficacy Outcome | Metamizole Group | Morphine Group | Statistical Significance |
| Patients achieving pain relief within 24 hours | 75% (6/8) | 37.5% (3/8) | Not significant[1][2] |
| Patients achieving pain relief by 48 hours | 75% (6/8) | 50% (4/8) | Not significant[1] |
| Mean time to pain relief (hours) | 10 ± 6.6 | 17 ± 18.3 | Not significant[1] |
Need for Rescue Analgesia
The requirement for additional "rescue" analgesia can be an indicator of the primary analgesic's effectiveness. In the comparative pilot study, an equal number of patients in both the metamizole and morphine groups required rescue therapy with pethidine.[1][2][4] However, a notable difference was observed in the effectiveness of the rescue medication between the two groups.
| Rescue Analgesia Outcome | Metamizole Group | Morphine Group |
| Patients requiring rescue pethidine | 3 out of 8 | 3 out of 8[1][2] |
| Patients achieving pain control with pethidine | 2 out of 3 | 0 out of 3[1][4] |
Safety and Tolerability
Adverse events are a critical consideration in analgesic selection. In the head-to-head comparison, the incidence of adverse events was similar between the two treatment arms.[3] Nausea, emesis, and somnolence are commonly reported side effects for both classes of drugs.[3][6]
| Adverse Event | Metamizole Group | Morphine Group |
| Vomiting | 1 case | 3 cases[3] |
| Somnolence | 0 cases | 1 case[3] |
Experimental Protocols
The primary source of comparative data is a pilot randomized controlled trial.[1][2]
Study Design: Sixteen patients diagnosed with acute pancreatitis were randomly assigned to one of two treatment groups.[1][2]
-
Metamizole Group (n=8): Received 2 grams of metamizole intravenously every 8 hours.[1][2]
-
Morphine Group (n=8): Received 10 milligrams of morphine subcutaneously every 4 hours.[1][2]
Pain Assessment: Pain intensity was systematically recorded every 4 hours for the initial 48 hours following hospital admission, utilizing a Visual Analogue Scale (VAS).[1][2]
Rescue Medication: Pethidine was administered as a rescue analgesic if pain control was not achieved with the assigned study medication.[1][2]
Mechanistic Pathways and Experimental Workflow
To visualize the underlying mechanisms and the clinical trial workflow, the following diagrams are provided.
Caption: Mechanisms of action for Metamizole and Morphine in the pain pathway.
Caption: Workflow of the comparative clinical trial of Metamizole vs. Morphine.
Conclusion
References
- 1. Efficacy and tolerance of metamizole versus morphine for acute pancreatitis pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Tolerance of Metamizole versus Morphine for Acute Pancreatitis Pain | Semantic Scholar [semanticscholar.org]
- 3. karger.com [karger.com]
- 4. karger.com [karger.com]
- 5. NSAIDs and Acute Pancreatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parenteral analgesics for pain relief in acute pancreatitis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pain Management in Acute Pancreatitis: A Systematic Review and Meta-Analysis of Randomised Controlled Trials [frontiersin.org]
Assessing the Non-Inferiority of Metamizole to Other Non-Opioid Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of metamizole (B1201355) with other commonly used non-opioid analgesics, focusing on its non-inferiority in terms of efficacy and safety. The information presented is based on a review of current clinical trials, systematic reviews, and meta-analyses.
Executive Summary
Metamizole, a non-opioid analgesic with antipyretic and spasmolytic properties, is a widely used medication for the management of acute and chronic pain in many parts of the world.[1][2] Its efficacy has been shown to be comparable to that of other non-opioid analgesics such as paracetamol, ibuprofen (B1674241), and diclofenac (B195802) in various clinical settings.[3][4][5] Concerns regarding the rare but serious adverse effect of agranulocytosis have led to its withdrawal in some countries; however, recent studies and systematic reviews suggest that for short-term use, its safety profile is comparable to other widely used analgesics.[6][7][8] This guide aims to provide an objective assessment of metamizole's performance against its main non-opioid alternatives, supported by experimental data.
Comparative Efficacy
Clinical studies have demonstrated that metamizole is an effective analgesic for various types of pain, including postoperative pain, renal colic, and musculoskeletal disorders.[1][9][10] Non-inferiority trials have been conducted to directly compare its efficacy to that of other non-opioids.
Postoperative Pain Management
A double-blind, randomized controlled non-inferiority trial compared a combination of metamizole and paracetamol to a combination of ibuprofen and paracetamol for pain relief after day case surgery. The study concluded that the two combinations are equally effective in treating acute postoperative pain at home, with comparable patient satisfaction levels.[11][12] Another study found that intravenous metamizole was superior to other non-opioid analgesics, including parecoxib (B1662503) and paracetamol, in providing postoperative pain relief after lumbar microdiscectomy.[10] In patients undergoing total hip arthroplasty, metamizole showed better pain control in the first 24 hours compared to paracetamol.[5][9]
Acute Pain Conditions
In the context of acute renal colic, intramuscular administration of 1g metamizole was found to be as effective as 75mg diclofenac sodium over a two-hour observation period.[13] For acute low back pain, a randomized controlled trial is underway to assess whether metamizole is non-inferior to ibuprofen.[14][15]
The following table summarizes the comparative efficacy data from selected studies:
| Clinical Indication | Metamizole Regimen | Comparator(s) | Key Efficacy Outcome | Result | Citation |
| Postoperative Pain (Day Case Surgery) | Metamizole + Paracetamol | Ibuprofen + Paracetamol | Mean pain score difference | Non-inferior | [11][12] |
| Postoperative Pain (Total Hip Arthroplasty) | Metamizole | Paracetamol | Mean pain AUC at 24h | Metamizole showed better pain control | [5][9] |
| Postoperative Pain (Plastic Surgery) | 1g IM Metamizole (q8h) | 75mg IM Diclofenac (q12h) | Lower pain scores and reduced need for rescue analgesia in the first 18h | Metamizole was superior in the first 18 hours | [16] |
| Postoperative Pain (Minor Trauma Surgery) | 3g IV Metamizole + 200mg Diclofenac suppository | Placebo | Postoperative opioid consumption | 74% reduction in opioid consumption with the combination | [17] |
| Acute Renal Colic | 1g IM Metamizole | 75mg IM Diclofenac | Pain intensity difference | Equally effective | [13] |
| Cancer Pain | 3x1g/day or 3x2g/day Metamizole | 60mg/day oral Morphine | Pain reduction | Higher dose metamizole was as effective as morphine | [18] |
Comparative Safety Profile
The primary safety concern associated with metamizole is the risk of agranulocytosis, a rare but serious blood dyscrasia.[3][6] However, a systematic review and meta-analysis of 79 trials with short-term use (less than two weeks) found no reported cases of agranulocytosis or deaths.[7][8] This review concluded that for short-term hospital use, metamizole appears to be a safe choice compared to other widely used analgesics.[7][8]
Compared to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and diclofenac, metamizole generally exhibits a more favorable gastrointestinal and cardiovascular safety profile.[11][19] This makes it a potential alternative for patients with contraindications to NSAIDs.[20][21]
A systematic review of adverse events reported that fewer adverse events were associated with metamizole compared to opioids.[7][8] No significant differences in adverse events were found when comparing metamizole to placebo, paracetamol, or NSAIDs in the short term.[7][8] Another overview of systematic reviews indicated that metamizole has a lower chance of adverse effects compared to paracetamol and acetylsalicylic acid.[22]
The following table summarizes the comparative safety data:
| Adverse Event Category | Metamizole vs. NSAIDs (Ibuprofen, Diclofenac) | Metamizole vs. Paracetamol | Metamizole vs. Opioids | Citation |
| Gastrointestinal | Favorable profile for metamizole | Similar | Favorable profile for metamizole | [1][11][19] |
| Cardiovascular | Favorable profile for metamizole | Similar | Favorable profile for metamizole | [11][19] |
| Renal | Favorable profile for metamizole | Similar | Favorable profile for metamizole | [19] |
| Agranulocytosis | Rare but serious risk with metamizole | Not a typical risk with paracetamol | Not a risk with opioids | [3][6] |
| Overall Adverse Events (Short-term) | No significant difference | No significant difference | Fewer adverse events with metamizole | [7][8] |
Mechanism of Action
The precise mechanism of action of metamizole is not fully elucidated but is thought to involve multiple pathways.[23][24] Unlike traditional NSAIDs, which primarily act peripherally by inhibiting cyclooxygenase (COX) enzymes, metamizole is believed to exert its analgesic effects mainly through central mechanisms.[19][25]
Key proposed mechanisms include:
-
Inhibition of COX-3: Metamizole may selectively inhibit the COX-3 enzyme in the central nervous system, leading to reduced prostaglandin (B15479496) synthesis.[23][25]
-
Activation of Endocannabinoid System: Its active metabolites can activate the cannabinoid system, contributing to its analgesic effects.[9][25]
-
Modulation of Opioidergic Pathways: Metamizole may also activate endogenous opioidergic pathways.[2][9]
-
Interaction with Neurotransmitter Release: Recent research suggests its involvement in modulating the release of certain neurotransmitters.[23]
Experimental Protocols
This section outlines the general methodology employed in non-inferiority trials assessing analgesic efficacy. For specific details, please refer to the cited literature.
Non-Inferiority Trial Design
Non-inferiority trials are designed to demonstrate that a new treatment is not unacceptably worse than an established active comparator.[26][27] This design is often used when a placebo control would be unethical.[26][28]
Key Components of the Protocol:
-
Patient Population: Clearly defined inclusion and exclusion criteria for the target patient group (e.g., patients undergoing specific surgeries, experiencing a certain level of pain).[11][21]
-
Randomization and Blinding: Patients are randomly assigned to receive either metamizole or the comparator drug. Double-blinding is often used to minimize bias, where neither the patients nor the investigators know which treatment is being administered.[11][12]
-
Intervention: Standardized dosing regimens for both metamizole and the comparator are administered for a specified duration.[16][21]
-
Outcome Measures:
-
Primary Endpoint: Typically, the change in pain intensity from baseline, measured using a validated scale such as the Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).[5][11]
-
Secondary Endpoints: May include the need for rescue medication, patient satisfaction, and the incidence of adverse events.[11][12]
-
-
Statistical Analysis: A pre-defined non-inferiority margin is established. The statistical analysis aims to demonstrate that the difference in efficacy between metamizole and the comparator does not exceed this margin.[26][29][30]
Logical Framework for Assessing Non-Inferiority
The assessment of non-inferiority involves a multi-faceted evaluation of both efficacy and safety data.
Conclusion
The available evidence from clinical trials and systematic reviews suggests that metamizole is a potent non-opioid analgesic with an efficacy that is non-inferior to other commonly used agents like paracetamol, ibuprofen, and diclofenac for the management of various acute and chronic pain conditions. For short-term use, its safety profile is comparable to these alternatives, with a potentially more favorable gastrointestinal and cardiovascular profile than NSAIDs. While the risk of agranulocytosis remains a consideration, its incidence is low.
For drug development professionals and researchers, metamizole represents a viable alternative in the non-opioid analgesic landscape, particularly for patient populations where NSAIDs are contraindicated. Further long-term safety studies will be beneficial to solidify its position in the therapeutic armamentarium.
References
- 1. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 2. Metamizole and paracetamol — similar but not the same drugs | Krzyżak-Jankowicz | Palliative Medicine in Practice [journals.viamedica.pl]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Effectiveness of dipyrone (metamizole) in postoperative analgesia: A systematic review and meta-analysis | Anesthesia Key [aneskey.com]
- 5. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review | MDPI [mdpi.com]
- 6. [Safety of metamizole and paracetamol for acute pain treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 11. Metamizole vs. ibuprofen at home after day case surgery: A double-blind randomised controlled noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. pdf.journalagent.com [pdf.journalagent.com]
- 14. Efficacy of Metamizole Versus Ibuprofen and a Short Educational Intervention Versus Standard Care in Acute Low Back Pain [ctv.veeva.com]
- 15. clinicaltrial.be [clinicaltrial.be]
- 16. Diclofenac and metamizol in postoperative analgesia in plastic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. Metamizole versus ibuprofen at home after day surgery: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety of metamizole (dipyrone) for the treatment of mild to moderate pain-an overview of systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. Metamizole - Wikipedia [en.wikipedia.org]
- 26. benchchem.com [benchchem.com]
- 27. Noninferiority trials in acute pain research: a valid approach or a slippery slope? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. fda.gov [fda.gov]
- 29. Key insights and challenges in noninferiority trials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to Replicating Historical Studies on the Analgesic Properties of Metamizole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of metamizole (B1201355) with other common analgesics, supported by experimental data from historical and contemporary studies. Detailed methodologies for key preclinical and clinical experiments are presented to facilitate the replication of these findings.
Abstract
Metamizole (also known as dipyrone) is a non-opioid analgesic and antipyretic agent that has been in clinical use since 1922.[1] Despite its long history, its precise mechanism of action remains a subject of ongoing research. It is understood to exert its effects through a complex interplay of pathways, including the inhibition of cyclooxygenase (COX) enzymes, modulation of the endogenous cannabinoid system, and interaction with the opioidergic system.[2][3][4] This guide synthesizes findings from various studies to provide a comparative overview of metamizole's analgesic efficacy and safety profile against other commonly used pain relievers.
Mechanism of Action: A Multi-Target Approach
Metamizole's analgesic effect is not attributed to a single pathway but rather a combination of central and peripheral actions.[5] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its anti-inflammatory properties are considered weak, while its analgesic and antipyretic effects are pronounced.[6]
The primary proposed mechanisms include:
-
Cyclooxygenase (COX) Inhibition: Metamizole is thought to inhibit COX-1 and COX-2, and particularly the COX-3 variant found in the central nervous system, leading to reduced prostaglandin (B15479496) synthesis.[5] Prostaglandins are key mediators of pain and fever.
-
Endocannabinoid System Activation: Metamizole's metabolites can activate cannabinoid receptor 1 (CB1), which plays a crucial role in pain modulation within the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), key areas of the descending pain-inhibitory pathway.[2][7]
-
Opioidergic System Interaction: There is evidence to suggest that metamizole may activate endogenous opioid receptors, contributing to its analgesic effects.[8]
Comparative Efficacy of Metamizole
Clinical studies have repeatedly demonstrated the analgesic efficacy of metamizole in various pain models, particularly in the management of postoperative pain.
Table 1: Metamizole vs. Placebo and Other Analgesics in Postoperative Pain
| Comparison | Pain Model | Key Findings | Reference(s) |
| Metamizole vs. Placebo | Postoperative Pain | 70% of patients on 500 mg oral metamizole achieved at least 50% pain relief over 4-6 hours, compared to 30% in the placebo group. | [9] |
| Metamizole vs. Ibuprofen (B1674241) | Post-Third Molar Extraction | Combined metamizole (1000 mg) and ibuprofen (400 mg) showed significantly lower mean pain scores over 12 hours compared to ibuprofen alone (2.4±1.3 vs 3.8±1.6). | [10][11] |
| Metamizole vs. Diclofenac (B195802) | Post-Plastic Surgery | 1 g intramuscular metamizole was superior to 75 mg intramuscular diclofenac in reducing postoperative pain during the first 18 hours. | [8] |
| Metamizole vs. Paracetamol | Post-Total Hip Arthroplasty | Mean cumulative pain values (AUC) over 24 hours were significantly lower for metamizole (17.9) compared to paracetamol (30.6). | [12] |
| Metamizole vs. Opioids (Morphine) | Postoperative Pain | 2 g of oral metamizole showed comparable pain relief to 10 mg of morphine, with better tolerance and fewer side effects for metamizole. | [8] |
Safety and Tolerability
A systematic review and meta-analysis of 79 randomized controlled trials found no significant difference in the incidence of adverse events between metamizole and placebo, paracetamol, or NSAIDs for short-term use.[2][13] When compared to opioids, metamizole was associated with fewer adverse events.[2][4] The most serious, though rare, adverse event associated with metamizole is agranulocytosis.[12]
Table 2: Adverse Events Profile of Metamizole in Clinical Trials
| Comparator | Number of Patients (Metamizole/Comparator) | Adverse Events (Metamizole) | Adverse Events (Comparator) | Risk Ratio (95% CI) | Reference(s) |
| Placebo | 619 / 520 | 82 | 73 | 0.96 (0.73 to 1.25) | [2] |
| Opioids | Not specified | Fewer AEs reported for metamizole | More AEs reported for opioids | 0.79 (0.79 to 0.96) | [3][4] |
| NSAIDs | Not specified | No significant difference | No significant difference | Not specified | [2][13] |
| Paracetamol | Not specified | No significant difference | No significant difference | Not specified | [2][13] |
Experimental Protocols for Replicating Analgesic Studies
Preclinical Models
1. Hot Plate Test (Thermal Pain)
-
Objective: To assess the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.
-
Apparatus: A hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Establish a baseline reaction time for each animal (e.g., mouse or rat) by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Administer metamizole or the comparator drug via the desired route (e.g., intraperitoneally, orally).
-
At predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration, place the animal back on the hot plate and record the reaction time.
-
-
Data Analysis: The increase in latency to respond compared to baseline is calculated as the measure of analgesia.
2. Tail-Flick Test (Thermal Pain)
-
Objective: To measure the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick meter that focuses a beam of radiant heat on the animal's tail.
-
Procedure:
-
Gently restrain the animal (e.g., rat or mouse) and place its tail in the apparatus.
-
Measure the baseline latency for the animal to flick its tail away from the heat source. A cut-off time is employed to prevent injury.
-
Administer metamizole or the comparator drug.
-
Measure the tail-flick latency at set time points post-administration.
-
-
Data Analysis: The analgesic effect is quantified as the percentage increase in tail-flick latency from the baseline.
3. Randall-Selitto Test (Mechanical Pain)
-
Objective: To determine the pain threshold in response to a gradually increasing mechanical pressure.[14]
-
Apparatus: A paw pressure analgesy-meter that applies a linearly increasing force to the animal's paw.
-
Procedure:
-
Inflammation is often induced in one hind paw (e.g., by injecting a yeast suspension) to increase pain sensitivity.[14]
-
The animal is gently restrained, and the device's pusher is positioned on the dorsal surface of the paw.
-
Pressure is applied, and the force at which the animal withdraws its paw is recorded as the pain threshold.
-
Administer metamizole or the comparator drug.
-
Measure the pain threshold at specified intervals after drug administration.
-
-
Data Analysis: The increase in the pressure required to elicit a withdrawal reflex indicates analgesia.
Table 3: Example Preclinical Data - Analgesic Effect of Dipyrone (Metamizole) in Rat Adjuvant Arthritis Model
| Treatment Group | Dose (mg/kg) | Reduction in Hyperalgesia | Reduction in Edema | Reference |
| Dipyrone | 1-50 | Dose-dependent | Dose-dependent | [15] |
| Indomethacin | 2 | Complete inhibition | Complete inhibition | [15] |
| Dexamethasone | 0.4 | Complete inhibition | Complete inhibition | [15] |
Clinical Trials
1. Postoperative Pain Model
-
Objective: To evaluate the efficacy of metamizole in a clinical setting of acute pain.
-
Study Design: A randomized, double-blind, placebo-controlled trial is a common design.
-
Patient Population: Patients undergoing a standardized surgical procedure known to produce moderate to severe postoperative pain (e.g., third molar extraction, plastic surgery, gynecological surgery).[8][16]
-
Intervention:
-
Outcome Measures:
-
Primary: Pain intensity measured at various time points post-administration using a Visual Analogue Scale (VAS) or Numeric Rating Scale (NRS).
-
Secondary: Time to rescue medication use, total consumption of rescue medication, and incidence of adverse events.
-
-
Data Analysis: Comparison of mean pain scores between groups at different time points, and statistical analysis of the secondary outcomes.
Visualizing Metamizole's Mechanism and Experimental Workflow
Signaling Pathway of Metamizole's Analgesic Action
Caption: Metamizole's multi-target analgesic signaling pathway.
Experimental Workflow for a Preclinical Analgesic Study
Caption: Workflow for a typical preclinical analgesic study.
References
- 1. Metamizole-associated adverse events: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis [ideas.repec.org]
- 5. balkanmedicaljournal.org [balkanmedicaljournal.org]
- 6. Pain Management and Analgesics Used in Small Mammals during Post-Operative Period with an Emphasis on Metamizole (Dipyrone) as an Alternative Medication [mdpi.com]
- 7. Non-opioid Analgesics and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diclofenac and metamizol in postoperative analgesia in plastic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. researchgate.net [researchgate.net]
- 11. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 14. 02 / Metamizole versus Ibuprofen at home after day surgery: a double-blind randomised controlled non-inferiority trial [morressier.com]
- 15. researchgate.net [researchgate.net]
- 16. Diclofenac versus metamizol in preventive analgesia for gynecological surgery [medigraphic.com]
"endoscopic comparison of gastric mucosal effects of dipyrone and paracetamol"
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the gastric mucosal effects of two common analgesics, dipyrone (B125322) (metamizole) and paracetamol (acetaminophen). The information presented is based on key experimental data from peer-reviewed clinical studies, intended to inform researchers, scientists, and drug development professionals.
Experimental Protocols
The primary clinical trial forming the basis of this comparison is the study conducted by Bianchi Porro et al. (1996), titled "Endoscopic assessment of the effects of dipyrone (metamizol) in comparison to paracetamol and placebo on the gastric and duodenal mucosa of healthy adult volunteers."[1]
Study Design
The study was a double-blind, cross-over, randomized controlled trial involving three groups of 12 healthy adult volunteers each.[1] Each group participated in two 15-day treatment periods. The "double-dummy" technique was employed to maintain blinding, where participants received both the active drug (or placebo) and a placebo that looked like the comparator drug.
-
Group I: Compared a high dose of dipyrone (3 g/day ) with a placebo.[1]
-
Group II: Compared a standard dose of dipyrone (1.5 g/day ) with a placebo.[1]
-
Group III: Compared a standard dose of dipyrone (1.5 g/day ) with a standard dose of paracetamol (1.5 g/day ).[1]
An esophagogastroduodenoscopy was performed on each volunteer at the beginning and end of each 15-day treatment period to evaluate the condition of the gastric and duodenal mucosa.[1]
Assessment of Mucosal Damage
Gastric and duodenal mucosal lesions were graded endoscopically. While the original paper refers to grades of lesions, the widely used Lanza scale for drug-induced mucosal damage provides a standardized framework for such assessments. A score of 3 or 4 on the Lanza scale is generally considered to represent clinically significant injury.
Lanza Scale for Drug-Induced Mucosal Damage [2]
| Score | Description |
| 0 | No visible injury (normal mucosa) |
| 1 | Mucosal hemorrhages only |
| 2 | 1 to 5 erosions |
| 3 | 6 to 10 erosions |
| 4 | More than 10 erosions or the presence of an ulcer |
Data Presentation: Endoscopic Findings
The following tables summarize the quantitative data on the incidence of gastric and duodenal mucosal lesions observed in the Bianchi Porro et al. (1996) study.
Table 1: Comparison of High-Dose Dipyrone (3 g/day ) vs. Placebo [1]
| Treatment Group | Number of Subjects (n) | Subjects with Grade 3-4 Lesions* | Percentage of Subjects with Lesions | Subjects with Grade 2 Lesions** | Percentage of Subjects with Lesions |
| Dipyrone (3 g/day ) | 12 | 3 | 25% | 0 | 0% |
| Placebo | 12 | 0 | 0% | 1 | 8% |
*Grade 3-4 lesions in the dipyrone group included multiple antral erosions, a gastric ulcer, and a duodenal ulcer (one case each). The difference between treatments was not statistically significant (p > 0.05).[1] **Grade 2 lesions in the placebo group were antral erosions.[1]
Table 2: Comparison of Standard-Dose Dipyrone (1.5 g/day ) vs. Placebo [1]
| Treatment Group | Number of Subjects (n) | Subjects with Gastroduodenal Lesions | Percentage of Subjects with Lesions |
| Dipyrone (1.5 g/day ) | 12 | 0 | 0% |
| Placebo | 12 | 0 | 0% |
No appreciable difference was observed between dipyrone and placebo (p = 0.54).[1]
Table 3: Comparison of Standard-Dose Dipyrone (1.5 g/day ) vs. Paracetamol (1.5 g/day ) [1]
| Treatment Group | Number of Subjects (n) | Subjects with Gastroduodenal Lesions | Percentage of Subjects with Lesions |
| Dipyrone (1.5 g/day ) | 12 | 0 | 0% |
| Paracetamol (1.5 g/day ) | 12 | 0 | 0% |
No appreciable difference was observed between dipyrone and paracetamol (p = 0.99).[1]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow of the randomized, cross-over clinical trial.
Signaling Pathways
Caption: Proposed mechanism of dipyrone-induced gastric mucosal effects.
References
A Comparative Risk-Benefit Analysis of Metamizole and Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of metamizole (B1201355) with other commonly used analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol (acetaminophen), and opioids. The following sections detail the mechanisms of action, comparative efficacy, and safety profiles of these drug classes, supported by quantitative data from clinical studies and established experimental methodologies.
Mechanism of Action: A Divergent Landscape
The analgesic effects of metamizole, NSAIDs, paracetamol, and opioids are mediated through distinct signaling pathways. While there is some overlap, particularly in the inhibition of cyclooxygenase (COX) enzymes, the primary mechanisms differ significantly, influencing their efficacy and adverse effect profiles.
Metamizole's Multifaceted Approach
Metamizole's mechanism is not fully elucidated but is understood to be complex, involving both central and peripheral actions.[1] It is a prodrug, metabolized to active compounds that are thought to inhibit COX-1 and COX-2, with some evidence suggesting a more potent effect on COX-2.[2] Notably, some research points to the inhibition of a central isoform, COX-3, which may explain its potent analgesic and antipyretic effects with weaker anti-inflammatory properties compared to traditional NSAIDs.[1][3][4] Beyond COX inhibition, metamizole's analgesic properties are also attributed to the activation of the endogenous opioidergic and endocannabinoid systems.[1][2][4][5]
NSAIDs: Peripheral and Central COX Inhibition
Traditional NSAIDs, such as ibuprofen (B1674241) and diclofenac, exert their effects primarily by non-selectively inhibiting both COX-1 and COX-2 enzymes.[6][7][8] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1, which is involved in protecting the gastric mucosa and maintaining platelet function, contributes to their well-known gastrointestinal and antiplatelet side effects.[7][8] Some NSAIDs also have central nervous system effects.[6]
Paracetamol: A Predominantly Central Actor
Paracetamol's mechanism is primarily central, with weak peripheral anti-inflammatory effects.[9] It is a potent inhibitor of prostaglandin synthesis within the central nervous system.[9] The activation of descending serotonergic pathways is also a key contributor to its analgesic effect.[9][10] Furthermore, a metabolite of paracetamol, AM404, has been shown to act on the endocannabinoid system, which may play a role in its analgesic properties.[11][12][13]
Opioids: Receptor-Mediated Analgesia
Opioids, such as morphine and tramadol, produce analgesia by binding to and activating opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems.[14][15][16] This activation leads to a cascade of intracellular events that inhibit the transmission of pain signals.[15][17] Specifically, opioid receptor activation closes N-type voltage-operated calcium channels and opens calcium-dependent inwardly-rectifying potassium channels, which hyperpolarizes neurons and reduces their excitability.[16] They also decrease intracellular cAMP, which modulates the release of nociceptive neurotransmitters like substance P.[16]
Comparative Efficacy: A Quantitative Overview
Clinical trials have demonstrated that metamizole has comparable, and in some cases superior, analgesic efficacy to other non-opioid analgesics, particularly in the management of postoperative pain.
| Analgesic Comparison | Indication | Efficacy Outcome | Reference |
| Metamizole vs. NSAIDs | |||
| Metamizole (2g) vs. Diclofenac (75mg) | Postoperative Plastic Surgery | Metamizole showed significantly lower pain scores and reduced need for rescue analgesia in the first 18 hours. | [18][19] |
| Metamizole + Paracetamol vs. Ibuprofen + Paracetamol | Post-ambulatory Surgery | Non-inferiority in pain scores; rescue opioid consumption was significantly higher in the ibuprofen group on postoperative day 2. | [4][15] |
| Metamizole (1g) vs. Ibuprofen (400mg) | Post-Third Molar Extraction | Combination of metamizole and ibuprofen showed lower mean pain scores over 6 and 12 hours compared to either drug alone. | [14][20] |
| Metamizole vs. Paracetamol | |||
| Metamizole (1.5g) vs. Paracetamol (1g) | Post-Total Hip Arthroplasty | Mean pain AUC was significantly lower for metamizole (17.9) compared to paracetamol (30.6) in the first 24 hours. | [2] |
| Metamizole vs. Paracetamol | Postoperative Pain | Some studies show metamizole to be more effective, while others show no significant difference in analgesic potency. | [12][21][22] |
| Metamizole vs. Paracetamol | Post-ambulatory Hand Surgery | Patients requiring supplementary analgesics: 31% with metamizole, 42% with paracetamol. | [2] |
| Metamizole vs. Opioids | |||
| Metamizole (2g) vs. Morphine (10mg) | Postoperative Pain | Comparable pain relief (VAS scores), with better tolerance and fewer side effects for metamizole. Onset of pain relief was faster with morphine. | [2] |
Safety Profile: A Tale of Different Risks
The choice of analgesic is often dictated by its safety profile and the patient's comorbidities. Each class of analgesic carries its own characteristic risks.
| Adverse Event | Metamizole | NSAIDs (Non-selective) | Paracetamol | Opioids |
| Gastrointestinal | Generally well-tolerated with a favorable GI profile compared to NSAIDs.[18][23] | Increased risk of ulcers and bleeding.[8][23] Pooled relative risk for upper GI bleeding ranges from 1.88 for ibuprofen to 13.36 for piroxicam.[9] | Generally safe for the GI tract at therapeutic doses. | Constipation is a very common side effect.[14][24][25] |
| Cardiovascular | Favorable cardiovascular profile compared to NSAIDs.[18] | Increased risk of heart attack and stroke, particularly with long-term use.[8][23] | Long-term use may be associated with an increased risk of hypertension and heart failure.[26] | Can cause bradycardia/tachycardia and orthostatic hypotension.[14][27] |
| Renal | Considered safer for renally-impaired patients than most analgesics.[5] | Can cause renal toxicity.[23] | Overdose can lead to acute renal failure.[26] | Generally not associated with direct renal toxicity. |
| Hematological | Rare but serious risk of agranulocytosis. Incidence estimates vary widely, from 0.96 cases per million per year to 1 in 1602 prescriptions. | Can inhibit platelet aggregation, increasing bleeding time.[19] | No significant effect on coagulation at therapeutic doses. | Not typically associated with hematological toxicity. |
| Hepatic | Rare reports of acute hepatitis and liver failure. | Generally low risk of hepatotoxicity. | Overdose is a leading cause of acute liver failure.[26] | Not directly hepatotoxic. |
| Central Nervous System | Dizziness, headache (rare). | Dizziness, headache, difficulty concentrating.[20] | Generally well-tolerated. | Sedation, dizziness, euphoria, respiratory depression.[14][24][25] |
| Addiction Potential | None. | None. | None. | High potential for tolerance, dependence, and addiction.[14][24][25] |
Experimental Protocols: A Framework for Comparative Analysis
The evaluation of analgesic efficacy and safety follows standardized clinical trial methodologies. A typical experimental design for comparing analgesics in a postoperative setting is outlined below.
Key Methodological Components:
-
Study Design: Most commonly, a randomized, double-blind, controlled trial is employed to minimize bias. A non-inferiority design may be used to determine if a new treatment is at least as effective as a standard one.[5][9]
-
Patient Population: Inclusion and exclusion criteria are critical and clearly defined. For postoperative pain studies, this includes the type of surgery and baseline pain intensity.[9][15]
-
Intervention: The specific drug, dose, route, and timing of administration are standardized. A placebo or an active comparator is used in control groups.[20]
-
Outcome Measures:
-
Primary Efficacy Endpoint: Often the change in pain intensity from baseline, measured using a validated scale such as the 100mm Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) at specified time points.[10][24]
-
Secondary Efficacy Endpoints: May include time to onset of analgesia, duration of effect, and total consumption of rescue medication.[15]
-
-
Safety Assessment:
-
Adverse Events (AEs): All AEs are recorded, typically through spontaneous reporting by the patient and systematic inquiry by the investigators. The CONSORT (Consolidated Standards of Reporting Trials) statement provides guidelines for the comprehensive reporting of harms.[3][11]
-
Specific Monitoring: For metamizole, this would include monitoring for signs of agranulocytosis (e.g., fever, sore throat) and potentially periodic blood counts, although the latter is debated for short-term use. For NSAIDs, monitoring for gastrointestinal symptoms is important.
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between treatment groups, including intention-to-treat and per-protocol analyses.[6]
Conclusion: A Balanced Perspective
Metamizole presents a complex risk-benefit profile. Its potent analgesic and antispasmodic properties, combined with a generally favorable gastrointestinal and cardiovascular safety profile compared to NSAIDs, make it a valuable therapeutic option in many clinical scenarios.[3][18][23] However, the rare but life-threatening risk of agranulocytosis remains a significant concern and has led to its withdrawal or restricted use in several countries.
In contrast, NSAIDs are effective and widely available but carry a well-documented risk of gastrointestinal and cardiovascular complications.[8][23] Paracetamol is a safe and effective analgesic for mild to moderate pain, but its efficacy may be limited in more severe pain states, and overdose can lead to severe hepatotoxicity.[26] Opioids are highly effective for severe pain but are associated with a host of adverse effects, including respiratory depression, constipation, and a high potential for addiction.[14][24][25]
The decision to use metamizole or another analgesic should be based on a careful consideration of the individual patient's clinical needs, comorbidities, and risk factors, as well as the regulatory status of metamizole in the respective region. For researchers and drug development professionals, the unique mechanism and distinct risk-benefit profile of metamizole warrant further investigation to better understand its therapeutic potential and to identify patient populations who may benefit most from its use.
References
- 1. researchgate.net [researchgate.net]
- 2. bmj.com [bmj.com]
- 3. resources.equator-network.org [resources.equator-network.org]
- 4. Evidence-based perioperative pain management protocol for day case surgery in a resource limited setting: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Measuring acute postoperative pain using the visual analog scale: the minimal clinically important difference and patient acceptable symptom state | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Metamizole versus ibuprofen at home after day surgery: study protocol for a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring acute postoperative pain using the visual analog scale: the minimal clinically important difference and patient acceptable symptom state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CONSORT Harms 2022 statement, explanation, and elaboration: updated guideline for the reporting of harms in randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayo.edu [mayo.edu]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. pubrica.com [pubrica.com]
- 15. Post Surgical Pain Clinical Research Trials | CenterWatch [centerwatch.com]
- 16. Individual NSAIDs and Upper Gastrointestinal Complications: A Systematic Review and Meta-Analysis of Observational Studies (the SOS Project) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Risk of Lower Gastrointestinal Bleeding in Nonsteroidal Anti-inflammatory Drug (NSAID) and Proton Pump Inhibitor Users Compared with NSAID-Only Users: A Common Data Model Analysis [gutnliver.org]
- 18. droracle.ai [droracle.ai]
- 19. Nonsteroidal Anti-Inflammatory Drug-Induced Gastroduodenal Bleeding: Risk Factors and Prevention Strategies | MDPI [mdpi.com]
- 20. Analgesic benefit of metamizole and ibuprofen vs. either medication alone: a randomized clinical trial - Minerva Anestesiologica 2022 June;88(6):448-56 - Minerva Medica - Journals [minervamedica.it]
- 21. Efficacy of metamizole versus ibuprofen and a short educational intervention versus standard care in acute and subacute low back pain: a study protocol of a randomised, multicentre, factorial trial (EMISI trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative evaluation of visual analogue scale and pupillary diameter for post-operative pain: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 25. Pharmacovigilance analysis of small bowel bleeding associated with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Safety Operating Guide
Navigating the Safe Disposal of Veralgin: A Guide for Laboratory Professionals
Ensuring the proper disposal of pharmaceutical products like Veralgin is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to protect personnel and ecosystems from potential harm. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, a brand name for various drug formulations.
Given that the active ingredients in this compound can vary by region and product, it is crucial to first identify the specific formulation being used. Common formulations include combinations of metamizole, pitofenone, and fenpiverinium, or tiemonium (B1683158) methylsulphate. The disposal procedure should always be guided by the product's Safety Data Sheet (SDS) and local regulations.
General Principles of Pharmaceutical Waste Disposal
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established comprehensive regulations for the management of pharmaceutical waste.[1][2] These regulations categorize pharmaceutical waste and dictate the appropriate disposal methods.
Key Regulatory Frameworks:
-
Resource Conservation and Recovery Act (RCRA): This act gives the EPA the authority to control hazardous waste from "cradle-to-grave."[1] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.
-
Subpart P: In 2019, the EPA finalized new regulations under RCRA, specifically for the management of hazardous waste pharmaceuticals by healthcare facilities.[2][3] A key provision of Subpart P is the prohibition of sewering (flushing down the drain) of hazardous waste pharmaceuticals.[3]
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline. Always consult the specific SDS for the this compound product you are using and your institution's environmental health and safety (EHS) protocols.
1. Waste Characterization:
-
Determine if the this compound waste is hazardous. The SDS for the specific product will contain this information in the "Disposal Considerations" section.[4] Pharmaceuticals are considered hazardous waste if they are toxic, corrosive, or reactive.[1]
-
If the SDS is unavailable, a qualified EHS professional should be consulted to perform a hazardous waste determination.
2. Segregation of Waste:
-
Proper segregation is crucial to prevent the unnecessary treatment of non-hazardous waste as hazardous.
-
Use clearly labeled, leak-proof containers for waste collection. Color-coding is often used to distinguish different types of pharmaceutical waste:
3. On-site Management and Storage:
-
Store waste containers in a secure, designated area away from patient care and high-traffic zones.
-
Ensure all personnel handling the waste are trained on proper procedures and emergency protocols.[2]
4. Disposal and Transport:
-
Never dispose of this compound or any pharmaceutical waste down the drain. [2][3]
-
Engage a licensed and reputable pharmaceutical waste disposal company. This company will be responsible for the safe transport and final treatment of the waste.
-
The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[2]
Disposal of Empty Containers
Empty containers that once held this compound must also be managed correctly. Under RCRA, a container is considered "empty" if all contents have been removed by normal means and no more than one inch of residue remains.[4] Empty containers that held non-hazardous pharmaceuticals can typically be disposed of in the regular trash, though it is best practice to obscure or remove the label to protect patient privacy.[3][6] Packaging that held a P-listed hazardous drug must be managed as hazardous waste.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. It is not a substitute for professional advice. Always consult with your institution's Environmental Health and Safety department and refer to the specific Safety Data Sheet for the this compound product you are using to ensure full compliance with all applicable federal, state, and local regulations.
References
Safe Handling and Disposal of Veralgin for Laboratory Professionals
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Veralgin. This compound is a composite drug, and its handling requires adherence to safety protocols for its active pharmaceutical ingredients (APIs): Metamizole Sodium, Pitofenone Hydrochloride, and Fenpiverinium Bromide. The following procedures are designed to ensure personnel safety and proper disposal of materials.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to the active ingredients of this compound is the consistent and correct use of PPE.[1] Handling these compounds, particularly in powdered form, poses the greatest risk of exposure through inhalation.[2] The required PPE is determined by the potential hazards identified in the Safety Data Sheets (SDS) for each component.
Table 1: Summary of Required Personal Protective Equipment
| PPE Category | Metamizole Sodium | Pitofenone Hydrochloride | Fenpiverinium Bromide | Rationale & Specifications |
| Hand Protection | Required[3][4] | Required[5] | Required[6][7] | Wear compatible, chemical-resistant gloves. Inspect gloves prior to use and use proper removal technique.[4] |
| Eye/Face Protection | Required[3] | Required[5] | Required[6][7] | Use chemical safety goggles or eyeglasses as described by OSHA or European Standard EN166.[3] A face shield may be required depending on the operation. |
| Respiratory Protection | Required for dust/aerosols[4][8] | Required for dust/aerosols[5] | Required for dust/aerosols[6][7] | For nuisance exposures or dust formation, use a NIOSH-approved P95 or EU EN 143 P1 particle respirator.[4] |
| Skin & Body Protection | Required[3] | Required[5] | Required[6] | Wear a lab coat or protective clothing.[3][5] For extensive handling, impervious clothing may be necessary. |
Safe Handling Protocol: Step-by-Step Guidance
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.[9] The following protocol outlines the key steps for handling this compound's components in a laboratory setting.
Step 1: Preparation and Area Setup
-
Ensure a well-ventilated area, preferably a fume hood or biological safety cabinet, is used for all handling of powdered APIs.[1][4]
-
Verify that a safety shower and eye wash station are accessible and operational.[5]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and materials before beginning work to minimize movement in and out of the containment area.
Step 2: Donning PPE
-
Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
Ensure gloves are worn over the cuffs of the lab coat.
Step 3: Weighing and Solution Preparation
-
Handle powdered compounds carefully to avoid the formation of dust.[3][4][8]
-
Use a dedicated, calibrated balance inside the ventilated enclosure.
-
Clean the spatula and weighing vessel with an appropriate solvent (e.g., 70% ethanol) after use, collecting the rinsate as hazardous waste.
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing.
Step 4: Post-Handling Decontamination
-
Wipe down all surfaces, equipment, and containers with a suitable decontaminating solution.
-
Dispose of all contaminated disposable materials (e.g., bench paper, wipes) into the designated hazardous waste container.
Step 5: Doffing PPE
-
Remove PPE in the correct order to avoid self-contamination: gloves, goggles/face shield, lab coat, and finally, respirator.
-
Dispose of single-use PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after all work is complete.[6][8]
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. biocrick.com [biocrick.com]
- 9. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
